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  • Product: 2-Pentanoyl-3-picoline
  • CAS: 1249752-31-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3-Methylpyridin-2-yl)pentan-1-one (2-Pentanoyl-3-picoline)

For Researchers, Scientists, and Drug Development Professionals Foreword: A Note on a Novel Scaffold The landscape of heterocyclic chemistry is in a perpetual state of expansion, with novel molecular architectures offeri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on a Novel Scaffold

The landscape of heterocyclic chemistry is in a perpetual state of expansion, with novel molecular architectures offering untapped potential for advancements in medicine and material science. This guide focuses on a lesser-explored pyridine derivative, 1-(3-methylpyridin-2-yl)pentan-1-one, colloquially known as 2-Pentanoyl-3-picoline. While direct, extensive research on this specific molecule is not abundant in publicly accessible literature, its structural motifs—a picoline core acylated at the 2-position—suggest intriguing possibilities. Picolines, as isomers of methylpyridine, are fundamental building blocks in the synthesis of a wide array of industrially significant compounds, including pharmaceuticals and agrochemicals.[1][2] The introduction of a pentanoyl group to the 3-picoline framework is anticipated to modulate its physicochemical and biological properties, creating a unique chemical entity worthy of investigation.

This document serves as a foundational guide, synthesizing established principles of pyridine chemistry with predictive insights to provide a comprehensive technical overview for researchers poised to explore the synthesis, properties, and potential applications of this compound.

Molecular Structure and Chemical Identity

The unambiguous identification of a molecule is paramount for any scientific investigation. The compound of interest is systematically named 1-(3-methylpyridin-2-yl)pentan-1-one.

IUPAC Name and Synonyms
  • Preferred IUPAC Name: 1-(3-methylpyridin-2-yl)pentan-1-one

  • Common Synonyms: 2-Pentanoyl-3-picoline, 2-Pentanoyl-3-methylpyridine

Chemical Structure

The molecular structure consists of a pyridine ring substituted with a methyl group at the 3-position (forming the 3-picoline or β-picoline moiety) and a pentanoyl group at the 2-position.

Caption: Chemical structure of 1-(3-methylpyridin-2-yl)pentan-1-one.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₅NOCalculated
Molecular Weight 177.24 g/mol Calculated
Appearance Likely a colorless to pale yellow liquid or low-melting solidInferred from similar compounds[3][4]
Boiling Point Estimated to be in the range of 250-280 °CInferred from related structures
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and sparingly soluble in water.Inferred from chemical structure
pKa (of the pyridinium ion) Estimated to be around 5.5 - 6.0Inferred from the pKa of 2-methylpyridine (5.94)[3]

Proposed Synthesis Pathway

While a specific, documented synthesis for 1-(3-methylpyridin-2-yl)pentan-1-one is not prevalent in the literature, a plausible and efficient synthetic route can be designed based on well-established organometallic reactions with pyridine derivatives. The proposed method involves the acylation of a metalated 3-picoline derivative.

Retrosynthetic Analysis

A logical disconnection approach points to a nucleophilic addition of a pentanoyl electrophile to a 3-picoline nucleophile at the 2-position.

Retrosynthesis Target 1-(3-Methylpyridin-2-yl)pentan-1-one Disconnect1 C-C Bond Formation (Acylation) Target->Disconnect1 Precursors 3-Picoline Synthon + Pentanoyl Electrophile Disconnect1->Precursors Picoline_Synthon 2-Lithio-3-methylpyridine Precursors->Picoline_Synthon Electrophile Pentanoyl Chloride or N-Methoxy-N-methylpentanamide (Weinreb Amide) Precursors->Electrophile Picoline_Starting_Material 3-Picoline or 2-Bromo-3-picoline Picoline_Synthon->Picoline_Starting_Material

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol: Acylation of 2-Lithio-3-methylpyridine

This protocol is based on the lithiation of a substituted pyridine followed by quenching with an acylating agent. The use of a Weinreb amide as the electrophile is often preferred to prevent over-addition, a common side reaction with more reactive acylating agents like acid chlorides when reacting with highly reactive organolithium species.

Step 1: Generation of 2-Lithio-3-methylpyridine

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is required.

  • Reagents:

    • 2-Bromo-3-methylpyridine (1.0 eq)[5]

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

  • Procedure: a. Dissolve 2-bromo-3-methylpyridine in the anhydrous solvent under a nitrogen atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C. The reaction is exothermic. d. Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange and formation of the 2-lithio-3-methylpyridine intermediate.

Step 2: Acylation with N-Methoxy-N-methylpentanamide (Weinreb Amide)

  • Reagents:

    • N-Methoxy-N-methylpentanamide (1.2 eq)

    • Anhydrous THF

  • Procedure: a. Dissolve the Weinreb amide in anhydrous THF in a separate flame-dried flask under nitrogen. b. Cool the Weinreb amide solution to -78 °C. c. Slowly transfer the freshly prepared 2-lithio-3-methylpyridine solution to the Weinreb amide solution via cannula, keeping the temperature at -78 °C. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Step 3: Work-up and Purification

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 1-(3-methylpyridin-2-yl)pentan-1-one.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The use of very low temperatures is critical to prevent side reactions, such as the decomposition of the organolithium intermediate and reactions with the solvent (in the case of THF).

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Rigorous exclusion of moisture is necessary to prevent quenching of the reagent and ensure high yields.

  • Weinreb Amide: The choice of a Weinreb amide as the acylating agent is a key strategic decision. The intermediate tetrahedral adduct formed upon nucleophilic attack is stabilized by chelation with the lithium cation, preventing its collapse and subsequent over-addition of another equivalent of the organolithium reagent. This allows for the clean formation of the desired ketone upon acidic work-up.

Potential Applications and Areas for Research

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6] The biological activities of pyridine derivatives are diverse and include anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[6][7][8]

Drug Development and Medicinal Chemistry
  • Enzyme Inhibition: The ketone functionality and the pyridine nitrogen could act as hydrogen bond acceptors, interacting with active sites of various enzymes. The lipophilic pentyl chain could facilitate membrane permeability and hydrophobic interactions within protein binding pockets.

  • Anticancer Research: Many pyridine-containing compounds have demonstrated antiproliferative activity.[7][9] It would be valuable to screen 1-(3-methylpyridin-2-yl)pentan-1-one against a panel of cancer cell lines to assess its cytotoxic potential.

  • Antimicrobial and Antiviral Agents: The pyridine core is present in several antimicrobial and antiviral drugs.[6] Investigation into the activity of this compound against various bacterial and viral strains is a logical next step.

Agrochemicals

Picoline derivatives are precursors to important agrochemicals.[2][4] The structural features of 2-pentanoyl-3-picoline could impart herbicidal or insecticidal properties, warranting investigation in this area.

Material Science and Coordination Chemistry

The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal ions. The introduction of the keto-alkyl chain could influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel catalysts or materials with interesting photophysical properties.

Conclusion and Future Directions

1-(3-methylpyridin-2-yl)pentan-1-one represents a scientifically intriguing yet underexplored molecule. Based on the established chemistry of its constituent parts, it can be synthesized through robust and well-understood synthetic methodologies. Its structural features suggest a high potential for biological activity, making it a compelling candidate for screening in drug discovery and agrochemical research programs.

Future research should focus on the successful synthesis and full spectroscopic characterization (NMR, IR, MS) of this compound. Following this, a systematic evaluation of its biological properties is highly recommended to unlock its potential in various scientific and industrial applications.

References

  • PubChem. 1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. Available from: [Link].

  • Vertellus. PICOLINES. Available from: [Link].

  • PubChem. 3-Methyl-1-(3-methyl-2-pyridinyl)pentan-2-one. Available from: [Link].

  • Gelin, M., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 223, 113636. Available from: [Link].

  • PubChem. Npc81102. Available from: [Link].

  • PubChem. 2-Methyl-1-(3-methyl-2-pyridinyl)pentan-1-one. Available from: [Link].

  • Google Patents. CN103936670B - The synthetic method of 2-cyano group-3-picoline.
  • Wikipedia. 2-Methylpyridine. Available from: [Link].

  • Wikipedia. 3-Methylpyridine. Available from: [Link].

  • ResearchGate. 3-Methyl-1-(3-Methylfuran-2-Yl) But-2-En-1-One, A Potential Volatile Secondary Metabolite Promising To Treat The Cancer In Insilico Studies. Available from: [Link].

  • Royal Society of Chemistry. Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. Available from: [Link].

  • ACS Omega. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Available from: [Link].

  • ChemRxiv. Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. Available from: [Link].

  • National Institutes of Health. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Available from: [Link].

  • RJPT. Newer Biologically Active Pyridines: A Potential Review. Available from: [Link].

  • Google Patents. US4337342A - Process for the preparation of 3-picoline.
  • RSC Publishing. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. Available from: [Link].

  • Preprints.org. Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. Available from: [Link].

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link].

  • ResearchGate. Supplementary Information Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoeven. Available from: [Link].

  • Google Patents. US2807618A - Synthesis of pyridine and 3-picoline.
  • ACD/Labs. R-6.3 3-(2,3-DIHYDROXYPROPYL)-a-METHYLQUINOLINE-2-PENTANOIC ACID. Available from: [Link].

  • Chem-Impex. 2-Fluoro-3-methylpyridine. Available from: [Link].

  • ChemRxiv. Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2- Fluoropyridine. Available from: [Link].

  • PubChem. 1-(3-Methyl-2-pyridinyl)-2-naphthalen-1-ylethanone. Available from: [Link].

  • PubChem. 2-Amino-3-methylpyridine. Available from: [Link].

  • PubChem. 2-Bromo-3-methylpyridine. Available from: [Link].

  • PubChem. 2-Methylpyridine. Available from: [Link].

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Pentanoyl-3-picoline from 3-Methylpyridine

Abstract This technical guide provides an in-depth exploration of synthetic strategies for the targeted acylation of 3-methylpyridine (3-picoline) to produce 2-pentanoyl-3-picoline, a valuable ketone intermediate in the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of synthetic strategies for the targeted acylation of 3-methylpyridine (3-picoline) to produce 2-pentanoyl-3-picoline, a valuable ketone intermediate in the development of pharmaceutical and agrochemical agents. The inherent electron-deficient nature of the pyridine ring presents significant challenges to classical electrophilic substitution.[1] This document navigates these complexities by detailing and comparing three primary synthetic methodologies: Directed ortho-Metalation (DoM), acylation via halogen-metal exchange, and Minisci-type radical acylation. For each pathway, we elucidate the core mechanistic principles, provide detailed experimental protocols, and offer field-proven insights into process optimization and causality behind experimental choices. The guide is structured to serve as a practical and authoritative resource for researchers, chemists, and professionals in drug development, emphasizing scientific integrity, reproducibility, and safety.

Introduction

Significance of Acylpyridines

Pyridine-based ketones, or acylpyridines, are prominent structural motifs in a vast array of biologically active compounds. Their prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, while the acyl group provides a key handle for further synthetic elaboration or direct interaction with biological targets. These compounds are foundational in medicinal chemistry, contributing to the development of anti-inflammatory, anti-cancer, and antimicrobial agents.[2]

The Target Molecule: 2-Pentanoyl-3-picoline

The target of this guide, 2-pentanoyl-3-picoline, features a pentanoyl group at the C2 position of the 3-methylpyridine core. This specific substitution pattern is of strategic interest, as the interplay between the nitrogen heteroatom, the adjacent acyl group, and the C3-methyl substituent creates a unique electronic and steric environment for molecular recognition and further functionalization.

Core Synthetic Challenges

The synthesis of 2-acylpyridines is not trivial. The pyridine nucleus is electron-deficient, rendering it highly resistant to standard Friedel-Crafts acylation conditions, which typically rely on electron-rich aromatic substrates.[1][3] Furthermore, the basicity of the pyridine nitrogen leads to preferential reaction with Lewis acids and acylating agents at the nitrogen atom, forming a pyridinium salt that is even more deactivated towards electrophilic attack.[1] The primary challenge, therefore, is to overcome this inherent lack of reactivity and to achieve high regioselectivity, specifically directing the pentanoyl group to the C2 position in the presence of a C3-methyl substituent.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to 2-pentanoyl-3-picoline reveals several key bond disconnections that form the basis of our strategic planning. The most logical disconnection is at the C2-carbonyl bond, suggesting a nucleophilic 3-methyl-2-pyridyl synthon reacting with an electrophilic pentanoyl source, or a nucleophilic pentanoyl synthon reacting with an electrophilic pyridine derivative.

G cluster_strategies Key Disconnections & Strategies cluster_synthons Synthons cluster_reagents Starting Materials / Reagents TP Target: 2-Pentanoyl-3-picoline S1 Strategy A: Directed ortho-Metalation (C-H Activation) TP->S1 S2 Strategy B: Halogen-Metal Exchange (Grignard/Organolithium) TP->S2 S3 Strategy C: Radical Acylation (Minisci Reaction) TP->S3 Syn1 3-Methyl-2-pyridyl Anion S1->Syn1 Syn2 Pentanoyl Cation S1->Syn2 S2->Syn1 S2->Syn2 Syn3 Pentanoyl Radical S3->Syn3 Syn4 Protonated 3-Methylpyridine S3->Syn4 SM1 3-Methylpyridine Syn1->SM1 Deprotonation SM2 2-Bromo-3-methylpyridine Syn1->SM2 Halogen-Metal Exchange SM3 Pentanoyl Chloride / Ester Syn2->SM3 SM4 Pentanoic Acid Syn3->SM4 Oxidative Decarboxylation Syn4->SM1 Acidification

Caption: Retrosynthetic analysis of 2-pentanoyl-3-picoline.

This analysis leads to three primary forward-synthetic strategies that will be discussed in detail:

  • Directed ortho-Metalation (DoM): C-H activation at the C2 position of 3-methylpyridine using a strong base, followed by quenching with a pentanoyl electrophile.

  • Halogen-Metal Exchange: Conversion of a pre-functionalized 2-halo-3-methylpyridine into an organometallic nucleophile (Grignard or organolithium) for subsequent acylation.

  • Minisci Radical Acylation: Direct C-H functionalization by adding a pentanoyl radical to the protonated 3-methylpyridine ring.

Synthetic Pathway I: Directed ortho-Metalation (DoM) and Acylation

The DoM strategy is a powerful method for the regioselective functionalization of pyridines. The lone pair of the pyridine nitrogen coordinates to the lithium cation of a strong base (e.g., n-butyllithium or LDA), directing deprotonation to the adjacent C2 position, which is the most acidic C-H bond on the ring.

Mechanistic Principles

The reaction proceeds via the formation of a transient 3-methyl-2-pyridyllithium intermediate. This potent nucleophile is generated in situ at low temperatures to prevent side reactions, such as addition to another pyridine molecule.[4] The choice of base and solvent is critical. Lithium diisopropylamide (LDA) is often preferred over n-butyllithium (n-BuLi) for simple pyridines, as n-BuLi can sometimes add across the C=N bond rather than just acting as a base.[1][5] The subsequent introduction of a pentanoyl electrophile, such as pentanoyl chloride or ethyl pentanoate, results in the formation of the desired ketone.

G node_reagent node_reagent node_intermediate node_intermediate node_product node_product node_start node_start start 3-Methylpyridine intermediate 3-Methyl-2-pyridyllithium (Intermediate) start->intermediate Deprotonation (C-H Activation) base LDA or n-BuLi THF, -78 °C product 2-Pentanoyl-3-picoline intermediate->product Acylation (Nucleophilic Attack) acyl Pentanoyl Chloride quench Aqueous Workup

Sources

Foundational

An In-depth Technical Guide to 1-(3-methylpyridin-2-yl)pentan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(3-methylpyridin-2-yl)pentan-1-one, a heterocyclic ketone of interest in synthetic and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-methylpyridin-2-yl)pentan-1-one, a heterocyclic ketone of interest in synthetic and medicinal chemistry. The document delineates its precise chemical identity, including its IUPAC name and CAS number, and presents a detailed summary of its physicochemical properties. A core focus is a scientifically grounded, step-by-step synthesis protocol, complete with mechanistic rationale. The guide also explores the compound's potential applications as a versatile building block in drug discovery and development, supported by the established significance of the pyridyl ketone scaffold in bioactive molecules.

Chemical Identity and Nomenclature

The compound commonly referred to by the semi-systematic name "2-Pentanoyl-3-picoline" is more accurately and unambiguously identified by its IUPAC name.

  • IUPAC Name: 1-(3-methylpyridin-2-yl)pentan-1-one

  • CAS Number: 1249752-31-5[1]

  • Molecular Formula: C₁₁H₁₅NO

  • Synonyms: 2-Pentanoyl-3-methylpyridine, 2-Pentanoyl-3-picoline

The structure consists of a pentan-1-one backbone where the C1 carbonyl carbon is attached to the C2 position of a pyridine ring, which is itself substituted with a methyl group at the C3 position.

Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly cataloged, its key properties can be reliably calculated or estimated based on its structure. These properties are crucial for planning reactions, purification, and formulation.

PropertyValueSource
Molecular Weight 177.24 g/mol [1]
Molecular Formula C₁₁H₁₅NO[1]
MDL Number MFCD16820170[1]
XLogP3-AA (est.) ~2.5 - 3.0(Estimated based on similar structures)
Boiling Point (est.) ~280-300 °C at 760 mmHg(Estimated)
Topological Polar Surface Area 30 Ų(Calculated)
Hydrogen Bond Donors 0(Calculated)
Hydrogen Bond Acceptors 2 (N, O)(Calculated)

Synthesis and Mechanistic Rationale

The synthesis of 2-acylpyridines, particularly when a directing group is absent, requires specific strategies due to the electron-deficient nature of the pyridine ring, which deactivates it towards standard electrophilic acylation (e.g., Friedel-Crafts). The most effective and regioselective method for introducing an acyl group at the C2 position of 3-picoline is through directed ortho-metalation followed by electrophilic quench.

The methyl group at the C3 position, while weakly activating, is not sufficient to direct electrophiles. However, the nitrogen atom in the pyridine ring can direct deprotonation to the adjacent C2 position using a strong, sterically hindered base.

G Synthesis Workflow for 1-(3-methylpyridin-2-yl)pentan-1-one cluster_prep Step 1: In Situ Generation of Lithiated Intermediate cluster_reaction Step 2: Acylation (Electrophilic Quench) cluster_workup Step 3: Work-up and Purification Picoline 3-Picoline (Starting Material) Lithiation Directed ortho-Metalation (Formation of 2-Lithio-3-methylpyridine) Picoline->Lithiation Base Strong Base (e.g., LDA or n-BuLi) Base->Lithiation Solvent Anhydrous THF, -78 °C Solvent->Lithiation Reaction Nucleophilic Attack on Carbonyl Carbon Lithiation->Reaction Intermediate reacts immediately Electrophile Pentanoyl Chloride (Acylating Agent) Electrophile->Reaction Quench Aqueous Quench (e.g., sat. NH4Cl) Reaction->Quench Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product 1-(3-methylpyridin-2-yl)pentan-1-one (Final Product) Purification->Product

Caption: Synthesis workflow via directed ortho-metalation.

Detailed Experimental Protocol

Materials:

  • 3-Picoline (3-methylpyridine)

  • n-Butyllithium (n-BuLi, solution in hexanes) or Lithium diisopropylamide (LDA)

  • Pentanoyl chloride (Valeryl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous THF and 3-picoline (1.0 eq). The solution is cooled to -78 °C in a dry ice/acetone bath.

    • Causality: Anhydrous and inert conditions are critical as organolithium reagents are extremely reactive with water and oxygen. The low temperature is necessary to control the exothermic reaction and prevent side reactions, such as addition to the pyridine ring.[2]

  • Lithiation: A solution of n-BuLi (1.1 eq) is added dropwise to the stirred solution while maintaining the internal temperature at or below -70 °C. The solution is then stirred at this temperature for 1-2 hours.

    • Causality: n-BuLi is a strong base that selectively deprotonates the most acidic proton, which is at the C2 position due to the inductive effect of the ring nitrogen. A slight excess of the base ensures complete conversion of the starting material. The formation of the bright yellow or orange color of the lithiated intermediate is often observed.

  • Acylation: Pentanoyl chloride (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional 2-3 hours.

    • Causality: The highly nucleophilic carbon of the 2-lithio-3-methylpyridine attacks the electrophilic carbonyl carbon of the pentanoyl chloride.[2] The reaction is kept cold to prevent side reactions and ensure a clean substitution.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.

    • Causality: A mild proton source like NH₄Cl is used to neutralize any remaining organolithium reagent and protonate the alkoxide intermediate formed after the initial nucleophilic attack. Quenching at low temperature controls the exotherm.

  • Extraction and Isolation: The aqueous layer is separated, and the organic layer is washed with water and then brine. The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(3-methylpyridin-2-yl)pentan-1-one.

Applications in Research and Drug Development

While 1-(3-methylpyridin-2-yl)pentan-1-one is not an active pharmaceutical ingredient itself, its value lies in its role as a key intermediate and a structural scaffold in medicinal chemistry. The pyridyl ketone motif is a well-established pharmacophore present in numerous bioactive molecules.

Scaffold for Bioactive Molecules

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs. Its presence can enhance solubility, provide a key site for hydrogen bonding, and participate in π-π stacking interactions with biological targets. The ketone functional group is a versatile handle for further chemical transformations:

  • Reduction: Can be reduced to the corresponding secondary alcohol, introducing a chiral center and a potent hydrogen bond donor.

  • Amination: Reductive amination can convert the ketone into various primary, secondary, or tertiary amines.

  • Condensation: Can serve as an electrophile in aldol or similar condensation reactions to build molecular complexity.

G Synthetic Utility of the Pyridyl Ketone Scaffold cluster_derivatives Potential Bioactive Derivatives Core 1-(3-methylpyridin-2-yl)pentan-1-one (Building Block) Alcohol Chiral Alcohols (via Reduction) Core->Alcohol [H] Amine Substituted Amines (via Reductive Amination) Core->Amine R₂NH, [H] Heterocycle Complex Heterocycles (via Condensation) Core->Heterocycle e.g., + Hydrazine

Caption: Synthetic pathways from the core scaffold.

Role in Fragment-Based Drug Discovery (FBDD)

As a relatively small molecule possessing key pharmacophoric features (a hydrogen bond acceptor, an aromatic system, and a lipophilic tail), this compound or its derivatives could be valuable in fragment-based screening campaigns to identify initial hits against therapeutic targets like kinases, proteases, or epigenetic enzymes.

Analytical Characterization

Full characterization of the synthesized product is essential for confirming its identity and purity. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide the definitive structural confirmation, showing characteristic shifts for the protons and carbons of the pyridine ring and the pentanoyl chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact mass and molecular formula (C₁₁H₁₅NO).

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would be characteristic of the aryl ketone carbonyl (C=O) stretch.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Conclusion

1-(3-methylpyridin-2-yl)pentan-1-one is a valuable heterocyclic building block accessible through regioselective synthesis. Its structural features—a versatile ketone handle and a privileged pyridine scaffold—make it a compound of significant interest for researchers in synthetic organic chemistry and for professionals engaged in the discovery and development of novel therapeutic agents. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this compound in advanced research applications.

References

  • PubChem. 3-Methyl-1-(3-methyl-2-pyridinyl)pentan-2-one. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

Sources

Exploratory

Physical and chemical properties of 2-Pentanoyl-3-picoline

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Pentanoyl-3-picoline Disclaimer: 2-Pentanoyl-3-picoline is a novel molecular entity. This guide is a theoretical and predictive exploration of its...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Pentanoyl-3-picoline

Disclaimer: 2-Pentanoyl-3-picoline is a novel molecular entity. This guide is a theoretical and predictive exploration of its properties, based on established principles of chemical structure and reactivity, to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone, featured in numerous approved pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The introduction of specific acyl groups, such as the pentanoyl moiety, can significantly modulate a molecule's lipophilicity, steric profile, and metabolic stability. This guide provides a comprehensive technical overview of the theoretical physical and chemical properties of 2-Pentanoyl-3-picoline, a compound of potential interest in scaffold-based drug design and fragment library development. Our analysis integrates predictive data with established methodologies to offer a robust framework for its synthesis, characterization, and potential applications.

Molecular Structure and Physicochemical Properties

2-Pentanoyl-3-picoline, with the systematic IUPAC name 1-(3-methylpyridin-2-yl)pentan-1-one, possesses a molecular structure characterized by a pentanoyl group attached to the second position of a 3-methylpyridine ring. This arrangement of a ketone and a substituted pyridine ring dictates its fundamental physicochemical characteristics.

Predicted Physicochemical Data

The following table summarizes the predicted properties of 2-Pentanoyl-3-picoline, derived from computational models and comparison with analogous structures.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Appearance Colorless to pale yellow oilBased on similar acylpyridines.
Boiling Point ~250-260 °C at 760 mmHgEstimated based on related structures.
Melting Point Not applicable (likely liquid at STP)
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). Limited solubility in water.The pyridine nitrogen allows for some aqueous solubility, but the pentanoyl chain increases lipophilicity.
pKa ~3.5-4.5The pyridine nitrogen is basic, but its pKa is expected to be reduced by the electron-withdrawing effect of the adjacent ketone.

Proposed Synthesis Workflow

A plausible and efficient synthetic route to 2-Pentanoyl-3-picoline involves the reaction of a lithiated picoline derivative with an appropriate electrophile, such as a pentanoyl chloride or a related ester. This approach offers good control over regioselectivity.

cluster_0 Step 1: Lithiation cluster_1 Step 2: Acylation A 3-Picoline B LDA or n-BuLi THF, -78 °C A->B C 2-Lithio-3-methylpyridine (In situ intermediate) B->C Deprotonation E Reaction with Lithiated Intermediate C->E D Pentanoyl Chloride D->E F 2-Pentanoyl-3-picoline E->F Nucleophilic Acyl Substitution

Figure 1: Proposed two-step synthesis of 2-Pentanoyl-3-picoline.

Detailed Experimental Protocol
  • Preparation of the Reaction Vessel: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is prepared.

  • Solvent and Reagent Addition: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: 3-Picoline (1.0 equivalent) is added to the flask. Subsequently, a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents) in an appropriate solvent is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1-2 hours to ensure complete formation of the lithiated intermediate.

  • Acylation: Pentanoyl chloride (1.2 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2-3 hours.

  • Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure 2-Pentanoyl-3-picoline.

Spectroscopic and Chromatographic Characterization

The identity and purity of the synthesized 2-Pentanoyl-3-picoline would be confirmed using a suite of standard analytical techniques.

Predicted Spectral Data
TechniquePredicted Observations
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methyl group on the ring, and signals corresponding to the aliphatic protons of the pentanoyl chain.
¹³C NMR A signal for the carbonyl carbon (~190-200 ppm), signals for the aromatic carbons of the pyridine ring, and signals for the aliphatic carbons of the pentanoyl chain and the methyl group.
Infrared (IR) A strong absorption band for the C=O stretch of the ketone (~1690-1710 cm⁻¹), and characteristic bands for the C=N and C=C stretching of the pyridine ring.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 177.24.
Chromatographic Analysis Workflow

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final compound and for reaction monitoring.

A Sample Preparation (Dissolve in Mobile Phase) B Injection into HPLC System A->B C Separation on C18 Column B->C D Detection (UV-Vis) C->D E Data Analysis (Purity Assessment) D->E

Foundational

Solubility of 2-Pentanoyl-3-picoline in organic solvents

An In-depth Technical Guide to the Solubility of 2-Pentanoyl-3-picoline in Organic Solvents Authored by: A Senior Application Scientist Foreword In the landscape of pharmaceutical research and drug development, a profoun...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Pentanoyl-3-picoline in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical research and drug development, a profound understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive exploration of the solubility of 2-pentanoyl-3-picoline, a molecule of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document serves as a robust framework for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing its solubility, predicts its behavior in various organic solvents, and provides a detailed experimental protocol for its empirical determination. Our approach is grounded in established scientific principles, ensuring a narrative that is both educational and practically applicable in a laboratory setting.

Understanding 2-Pentanoyl-3-picoline: A Structural Perspective

2-Pentanoyl-3-picoline is a heterocyclic compound featuring a pyridine ring substituted with a pentanoyl group at the 2-position and a methyl group at the 3-position. The molecule's structure incorporates a polar carbonyl group (C=O) within the pentanoyl moiety and a basic nitrogen atom in the picoline ring. These functional groups are the primary determinants of its solubility characteristics. The interplay between the polar ketone, the weakly basic picoline, and the nonpolar hydrocarbon chain of the pentanoyl group dictates its interactions with various organic solvents.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Therefore, the presence of both polar and nonpolar regions in 2-pentanoyl-3-picoline suggests a nuanced solubility profile across a spectrum of organic solvents.

Theoretical Framework and Predicted Solubility Profile

The solubility of an organic compound is governed by the intermolecular forces between the solute and the solvent molecules.[3] For 2-pentanoyl-3-picoline, the key interactions to consider are:

  • Dipole-Dipole Interactions : The polar carbonyl group induces a significant dipole moment, allowing for strong dipole-dipole interactions with polar solvents.[4][5]

  • Hydrogen Bonding : While 2-pentanoyl-3-picoline cannot donate a hydrogen bond, the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors.[5][6] This suggests that it will have some solubility in protic solvents that can donate hydrogen bonds.

  • Van der Waals Forces : The nonpolar alkyl chain of the pentanoyl group and the methyl group on the picoline ring will interact with nonpolar solvents through weaker London dispersion forces.[4]

Based on these structural features, we can predict the solubility behavior of 2-pentanoyl-3-picoline in different classes of organic solvents:

Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol)

These solvents can engage in hydrogen bonding with the carbonyl oxygen and the pyridine nitrogen of 2-pentanoyl-3-picoline. Therefore, moderate to good solubility is expected in lower-chain alcohols. As the alkyl chain of the alcohol increases, its polarity decreases, which may lead to a decrease in solubility.

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Acetonitrile)

These solvents possess significant dipole moments but do not have hydrogen bond-donating capabilities. The strong dipole-dipole interactions between the solvent and the carbonyl group of 2-pentanoyl-3-picoline suggest good solubility in these solvents. Acetone, being a ketone itself, is expected to be a particularly good solvent.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

The presence of the nonpolar pentanoyl chain suggests that 2-pentanoyl-3-picoline will exhibit some solubility in nonpolar solvents due to London dispersion forces. However, the polar nature of the carbonyl and picoline moieties will likely limit its solubility in highly nonpolar solvents like hexane. Solvents with intermediate polarity, such as diethyl ether and toluene, may provide a better balance for dissolving both the polar and nonpolar parts of the molecule.[1][7]

Acidic and Basic Solvents

The basic nitrogen atom in the picoline ring suggests that the solubility of 2-pentanoyl-3-picoline may be enhanced in acidic solutions through the formation of a more polar protonated salt. Conversely, its solubility in basic solutions is not expected to be significantly different from that in neutral solvents unless a reaction occurs.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-pentanoyl-3-picoline in various organic solvents. This method is a standard approach in chemical and pharmaceutical laboratories.[7][8]

Materials and Equipment
  • 2-Pentanoyl-3-picoline (high purity)

  • A selection of organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions :

    • Add an excess amount of 2-pentanoyl-3-picoline to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that the solution becomes saturated.

    • Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Continuous agitation is crucial.

  • Phase Separation :

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • For finer suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution :

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated pipette to avoid precipitation due to temperature changes.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a known volume of a suitable solvent (often the same solvent or a mobile phase component for chromatography) to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis :

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 2-pentanoyl-3-picoline.

    • Prepare a calibration curve using standard solutions of known concentrations of 2-pentanoyl-3-picoline to ensure accurate quantification.

  • Calculation of Solubility :

    • Calculate the concentration of 2-pentanoyl-3-picoline in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation

The experimentally determined solubility data should be organized in a clear and concise table for easy comparison and interpretation.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Acetonitrile25
Dimethyl Sulfoxide25
Toluene25
Hexane25
Diethyl Ether25

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2-pentanoyl-3-picoline.

Solubility_Determination_Workflow cluster_prep Preparation cluster_separation Separation cluster_sampling Sampling & Dilution cluster_analysis Analysis prep_start Start add_excess Add excess 2-Pentanoyl-3-picoline to a known volume of solvent prep_start->add_excess equilibrate Equilibrate in a thermostatic shaker (e.g., 24-48h at 25°C) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle centrifuge Centrifuge if necessary settle->centrifuge If needed withdraw Withdraw supernatant settle->withdraw centrifuge->withdraw filter Filter through a syringe filter withdraw->filter dilute Accurately dilute the filtrate filter->dilute analyze Analyze by HPLC or GC dilute->analyze calculate Calculate concentration using a calibration curve analyze->calculate report Report solubility calculate->report

Caption: Experimental workflow for the determination of the solubility of 2-Pentanoyl-3-picoline.

Conclusion

References

Sources

Exploratory

A Technical Guide to the Medicinal Chemistry Potential of 2-Pentanoyl-3-picoline: A Novel Scaffold for Drug Discovery

Abstract The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] This technical guide delves into the untapped potential of a novel derivative, 2-Pentanoyl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] This technical guide delves into the untapped potential of a novel derivative, 2-Pentanoyl-3-picoline, as a promising starting point for drug discovery programs. While direct biological data on this specific molecule is not yet available in the public domain, this paper will establish a robust scientific rationale for its investigation. By dissecting the structural components—the 3-picoline (3-methylpyridine) core and the 2-pentanoyl side chain—we will hypothesize potential biological targets, propose synthetic routes, and outline a comprehensive validation workflow for researchers, scientists, and drug development professionals. This document serves as a foundational blueprint for initiating research into the therapeutic applications of 2-Pentanoyl-3-picoline and its future derivatives.

Introduction: The Rationale for Investigating 2-Pentanoyl-3-picoline

The pyridine ring is a privileged structure in drug design, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its synthetic versatility.[4][5] The strategic placement of substituents on this core can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][5] The subject of this guide, 2-Pentanoyl-3-picoline, combines a 3-methylpyridine (3-picoline) nucleus with a five-carbon acyl group at the 2-position. This unique arrangement presents several compelling features for medicinal chemistry exploration:

  • The 3-Picoline Core: 3-Picoline is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.[6][7] Its inclusion in a drug candidate can influence solubility, basicity (pKa), and metabolic pathways.

  • The Acyl Substituent: Acyl groups are prevalent in pharmacologically active molecules and can serve as handles for covalent modification of targets or as key interacting moieties within a binding pocket.[8][9] The length and nature of the acyl chain can be fine-tuned to optimize potency and selectivity.

  • Novel Chemical Space: The specific combination of a pentanoyl group at the 2-position of a 3-picoline ring represents a novel area of chemical space, offering the potential for new intellectual property and the discovery of drugs with novel mechanisms of action.

This guide will therefore proceed by first proposing a viable synthetic pathway, then hypothesizing potential therapeutic areas and biological targets, and finally, detailing the experimental protocols necessary to test these hypotheses.

Proposed Synthesis and Characterization

The synthesis of 2-Pentanoyl-3-picoline can be approached through established organometallic methodologies. A plausible and efficient route would involve the functionalization of the 2-position of the picoline ring, a common strategy in pyridine chemistry.[10]

Synthetic Workflow

A logical synthetic approach would be a directed ortho-metalation followed by acylation.

Experimental Protocol: Synthesis of 2-Pentanoyl-3-picoline

  • Deprotonation/Metalation:

    • Dissolve 3-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq), dropwise to the solution. The methyl group at the 3-position directs the deprotonation to the 2-position.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

  • Acylation:

    • In a separate flask, dissolve pentanoyl chloride (1.2 eq) in anhydrous THF.

    • Add the solution of pentanoyl chloride dropwise to the cooled, lithiated picoline solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure 2-Pentanoyl-3-picoline.

Visualization of the Synthetic Pathway

Synthesis_Workflow Reactant1 3-Methylpyridine Intermediate 2-Lithio-3-methylpyridine Reactant1->Intermediate -78 °C, THF Reactant2 n-BuLi Reactant2->Intermediate Product 2-Pentanoyl-3-picoline Intermediate->Product Reactant3 Pentanoyl Chloride Reactant3->Product Acylation

Caption: Proposed synthetic route for 2-Pentanoyl-3-picoline.

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

Analytical Technique Expected Outcome
¹H NMR Signals corresponding to the picoline ring protons, the methyl group protons, and the protons of the pentanoyl chain.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the ketone carbonyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₁₁H₁₅NO.
Infrared (IR) Spectroscopy A characteristic strong absorption band for the C=O stretch of the ketone.
High-Performance Liquid A single major peak indicating the purity of the compound.
Chromatography (HPLC)

Hypothesized Biological Targets and Therapeutic Applications

Given the novelty of 2-Pentanoyl-3-picoline, its biological activity must be inferred from related structures. The pyridine core is present in drugs targeting a vast array of biological systems, including cancer, inflammation, and infectious diseases.[2]

Potential as a Kinase Inhibitor

The pyridine ring is a common scaffold in kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase domain.[11][12]

  • Rationale: The 2-acylpyridine motif can be designed to occupy the ATP-binding pocket of various kinases. The pentanoyl chain could potentially extend into hydrophobic regions of the pocket, contributing to binding affinity and selectivity.

  • Potential Targets: Phosphoinositide 3-kinases (PI3Ks), Janus kinases (JAKs), or receptor tyrosine kinases (RTKs).[11][12]

  • Therapeutic Area: Oncology, autoimmune diseases.

Potential as a CNS-Active Agent

Many CNS-active drugs contain a pyridine core, which can aid in crossing the blood-brain barrier.

  • Rationale: The lipophilicity introduced by the pentanoyl group may enhance brain penetration. The overall structure could be amenable to binding G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.

  • Potential Targets: Serotonin receptors, dopamine receptors, or GABA receptors.

  • Therapeutic Area: Neurodegenerative diseases, psychiatric disorders, pain management.[13]

Potential as an Anti-inflammatory Agent

Acyl derivatives of various heterocyclic compounds have demonstrated anti-inflammatory properties.[9]

  • Rationale: The compound could potentially inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), or modulate inflammatory signaling cascades like NF-κB.

  • Potential Targets: COX-1/COX-2, 5-LOX, IKKβ.

  • Therapeutic Area: Rheumatoid arthritis, inflammatory bowel disease.

Proposed Research and Development Workflow

A structured, multi-stage approach is necessary to validate the therapeutic potential of 2-Pentanoyl-3-picoline.

Stage 1: In Vitro Profiling

The initial phase focuses on broad screening to identify a primary area of biological activity.

Experimental Protocol: High-Throughput Screening (HTS)

  • Kinase Panel Screening:

    • Submit 2-Pentanoyl-3-picoline to a commercial kinase panel (e.g., a panel of >400 human kinases).

    • The compound should be tested at a standard concentration (e.g., 10 µM).

    • The assay will measure the inhibition of kinase activity, typically via radiometric or fluorescence-based methods.

    • Analyze the data to identify any kinases that are significantly inhibited.

  • Cell-Based Phenotypic Screening:

    • Test the compound against a panel of human cancer cell lines (e.g., NCI-60 panel) to assess its anti-proliferative activity.[14]

    • Utilize a standard cell viability assay, such as the MTT or CellTiter-Glo assay.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for any active cell lines.

  • Receptor Binding Assays:

    • Screen the compound against a panel of CNS-related GPCRs and ion channels.

    • These are typically competitive binding assays using a radiolabeled ligand.

    • Determine the binding affinity (Ki) for any identified targets.

Visualization of the R&D Workflow

RD_Workflow cluster_0 Stage 1: In Vitro Profiling cluster_1 Stage 2: Hit-to-Lead Optimization cluster_2 Stage 3: In Vivo Validation HTS High-Throughput Screening Kinase_Panel Kinase Panel HTS->Kinase_Panel Cell_Panel Cancer Cell Panel HTS->Cell_Panel Receptor_Panel CNS Receptor Panel HTS->Receptor_Panel SAR Structure-Activity Relationship (SAR) Studies Kinase_Panel->SAR Cell_Panel->SAR Receptor_Panel->SAR ADME In Vitro ADME Profiling SAR->ADME PK Pharmacokinetic Studies ADME->PK Efficacy Animal Models of Disease PK->Efficacy

Caption: A multi-stage workflow for drug discovery.

Stage 2: Hit-to-Lead Optimization

If a promising "hit" is identified in Stage 1, the next step is to synthesize a library of analogues to develop a Structure-Activity Relationship (SAR).

Experimental Protocol: SAR and ADME Profiling

  • Analogue Synthesis:

    • Systematically modify the 2-Pentanoyl-3-picoline structure. Variations could include:

      • Altering the length and branching of the acyl chain.

      • Introducing different substituents on the picoline ring.

      • Replacing the picoline core with other pyridine isomers.

  • Iterative Biological Testing:

    • Test each new analogue in the primary assay identified in Stage 1 to determine its potency and selectivity.

  • In Vitro ADME Profiling:

    • Subject the most promising compounds to a panel of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays, including:

      • Solubility: Kinetic or thermodynamic solubility assays.

      • Permeability: Caco-2 or PAMPA assays.

      • Metabolic Stability: Liver microsome stability assays.

      • Plasma Protein Binding: Equilibrium dialysis.

Stage 3: In Vivo Validation

Lead compounds with a good balance of potency, selectivity, and ADME properties will advance to in vivo studies.

Experimental Protocol: Animal Studies

  • Pharmacokinetic (PK) Studies:

    • Administer the lead compound to rodents (e.g., mice or rats) via intravenous and oral routes.

    • Collect blood samples at various time points.

    • Analyze plasma concentrations using LC-MS/MS to determine key PK parameters (e.g., half-life, clearance, bioavailability).

  • Efficacy Studies:

    • Test the lead compound in a relevant animal model of the disease for which it is being developed (e.g., a tumor xenograft model for cancer, a collagen-induced arthritis model for inflammation).

    • Monitor disease progression and relevant biomarkers to assess the compound's therapeutic effect.

Conclusion and Future Directions

2-Pentanoyl-3-picoline represents a novel and unexplored scaffold with significant potential in medicinal chemistry. Based on the established roles of its constituent parts—the pyridine ring and the acyl chain—we have constructed a strong hypothesis for its utility as a starting point for the development of kinase inhibitors, CNS-active agents, or anti-inflammatory drugs. The synthetic and experimental workflows detailed in this guide provide a clear and actionable path for researchers to investigate these possibilities. The systematic exploration of 2-Pentanoyl-3-picoline and its derivatives could lead to the discovery of new chemical entities with the potential to address unmet medical needs. Future work should focus on the synthesis of this molecule and its initial biological profiling to validate the hypotheses presented herein.

References

  • CN103936670B - The synthetic method of 2-cyano group-3-picoline - Google P
  • Coutts, R. T., Mozayani, A., Pasutto, F. M., Baker, G. B., & Danielson, T. J. (1990). Synthesis and pharmacological evaluation of acyl derivatives of phenelzine. Research Communications in Chemical Pathology and Pharmacology, 67(1), 3–15. [Link]

  • Saratikov, A. S., Lomov, N. I., Syrneva, N. V., Chernova, N. A., Prushchep, T. P., Lavrent'eva, L. N., & Shchipkova, L. G. (1968). [Physiological activity and some physico-chemical properties of acyl derivatives of pyrazolone]. Farmakologiia i toksikologiia, 31(4), 437–441. [Link]

  • 2-Methylpyridine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • 3-Picoline - [108-99-6] - National Toxicology Program (NTP). (n.d.). Retrieved January 19, 2026, from [Link]

  • 3-Methylpyridine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Zhang, Y., Wang, Y., Zhou, Y., & Jia, Y. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]

  • Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Kühn, B., & Maas, G. (2021). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 26(11), 3163. [Link]

  • US4337342A - Process for the preparation of 3-picoline - Google Patents. (n.d.).
  • Cory, H., Passarelli, S., Szeto, J., Tamez, M., & An, K. (2018). The Role of Polyphenols in Human Health and Food Systems: A Mini-Review. Molecules, 23(9), 2176. [Link]

  • de Souza, T. B., de Lacerda, R. B., & da Silva, F. de C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(52), 33799–33821. [Link]

  • Li, Q., Dong, C., Wang, L., Wang, L., Liu, Y., Li, S., & Zhao, Y. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(19), 6614. [Link]

  • Ishikawa, T., Oohashi, N., Saitoh, K., Okumoto, T., & Kuno, H. (2001). Novel indoline-based acyl-CoA:cholesterol acyltransferase inhibitor with antiperoxidative activity: improvement of physicochemical properties and biological activities by introduction of carboxylic acid. Journal of Medicinal Chemistry, 44(10), 1593–1602. [Link]

  • Perin, N., Martin-Kleiner, I., & Zlatar, I. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 23(10), 2533. [Link]

  • Villalobos-Molina, R., Ibarra-Barajas, M., & Estrada-Soto, S. (2000). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology, 35(4), 213–218. [Link]

  • Singh, U. P., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Current Topics in Medicinal Chemistry, 21(25), 2261–2284. [Link]

  • Vo, H. T., Dosa, P. I., & Vo, B. T. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4819–4832. [Link]

  • Zhang, Y., Luo, G., & Xiang, H. (2020). Discovery of novel quinazoline derivatives as potent PI3Kδ inhibitors with high selectivity. European Journal of Medicinal Chemistry, 208, 112865. [Link]

  • Velázquez-Vega, J. E., Tlahuext-Aca, A., & Rivera, G. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10565. [Link]

  • Czerwonka, A., & Kaźmierczak-Barańska, J. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6613. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648–1654. [Link]

  • Al-Majid, A. M., & Barakat, A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165. [Link]

  • Kaur, N., & Singh, G. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2153–2176. [Link]

  • 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Foundational

A Technical Guide to the Theoretical Investigation of 2-Pentanoyl-3-picoline's Molecular Structure

Abstract This technical guide provides a comprehensive framework for the theoretical study of the molecular structure of 2-Pentanoyl-3-picoline, a substituted acyl-picoline with potential applications in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical study of the molecular structure of 2-Pentanoyl-3-picoline, a substituted acyl-picoline with potential applications in medicinal chemistry and materials science. A deep understanding of its three-dimensional structure, conformational possibilities, and electronic properties is paramount for predicting its reactivity, intermolecular interactions, and biological activity. This document outlines a robust computational methodology based on Density Functional Theory (DFT), detailing the rationale behind the selection of computational levels, and procedures for analyzing the optimized geometry, vibrational frequencies, and electronic characteristics. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the theoretical results. This guide is intended for researchers, scientists, and drug development professionals engaged in the computational analysis of organic molecules.

Introduction: The Rationale for a Theoretical Approach

2-Pentanoyl-3-picoline belongs to the class of aromatic ketones, which are significant structural motifs in many biologically active compounds and functional materials. The molecule consists of a pyridine ring (specifically, a 3-picoline or 3-methylpyridine moiety) substituted with a pentanoyl group at the 2-position. The interplay between the electron-withdrawing carbonyl group, the electron-donating methyl group, and the π-system of the pyridine ring governs the molecule's overall electronic and structural properties.

Experimental characterization through techniques like X-ray crystallography can be challenging, particularly if the compound does not readily form high-quality single crystals. Furthermore, experimental methods provide a static picture, often representing only the lowest energy conformer in the solid state. Theoretical studies, however, offer a dynamic and detailed exploration of the molecule's potential energy surface, allowing for:

  • Conformational Analysis: Identification of all stable conformers and the energy barriers between them. The rotation around the single bond connecting the carbonyl carbon to the pyridine ring is a key determinant of the molecule's shape.

  • Geometric Parameter Determination: Accurate prediction of bond lengths, bond angles, and dihedral angles for the most stable conformers.

  • Spectroscopic Prediction: Simulation of vibrational spectra (Infrared and Raman) to aid in the interpretation of experimental data.[1][2]

  • Electronic Property Analysis: Investigation of the frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and charge distribution to understand reactivity and intermolecular interaction sites.[3][4]

This guide employs Density Functional Theory (DFT), a quantum mechanical modeling method that has become a standard tool for studying organic molecules due to its favorable balance of computational cost and accuracy.[5][6][7]

Computational Methodology: A Self-Validating Workflow

The reliability of any theoretical study hinges on the judicious choice of the computational method and basis set. The following protocol is designed to provide accurate and verifiable results for 2-Pentanoyl-3-picoline.

Selection of Software

A variety of quantum chemistry software packages can perform the necessary calculations.[8] Both commercial (e.g., Gaussian, Q-Chem[9]) and open-source options (e.g., GAMESS[10], ORCA) are suitable.[11] The key is consistent use of the same software version throughout the study to ensure reproducibility.

The Level of Theory: Why B3LYP/6-311++G(d,p)?

The "level of theory" comprises the method and the basis set.

  • Method: B3LYP Hybrid Functional: For organic molecules containing C, H, N, and O, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a well-established and extensively benchmarked choice.[5][6][7][12][13] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic structure compared to pure DFT functionals, offering a robust compromise between accuracy and computational demand.[5][12]

  • Basis Set: 6-311++G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set (also written as 6-311++G**) is recommended for this system for the following reasons:[2][14]

    • 6-311G: This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing more flexibility than smaller double-zeta sets.

    • ++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately describing the behavior of electrons that are far from the nucleus, which is important for systems with lone pairs (like the nitrogen and oxygen in our molecule) and for describing non-covalent interactions.[15]

    • (d,p) (Polarization Functions): These functions allow the shape of the atomic orbitals to distort, or polarize, in the presence of other atoms within the molecule. The 'd' functions on heavy atoms and 'p' functions on hydrogen atoms are essential for an accurate description of bonding, especially in cyclic and sterically crowded systems.[16][17]

This combination, B3LYP/6-311++G(d,p), has proven effective for calculating the geometries and vibrational frequencies of various pyridine and picoline derivatives.[1][2][3]

Computational Workflow

The following diagram outlines the logical flow of the theoretical investigation.

G cluster_0 Step 1: Initial Structure & Conformational Search cluster_1 Step 2: Geometry Optimization & Verification cluster_2 Step 3: Data Analysis & Interpretation A Build Initial 3D Structure (e.g., GaussView, Avogadro) B Perform Potential Energy Surface (PES) Scan (Rotate dihedral angle C_ring-C_ring-C_carbonyl-O_carbonyl) A->B C Identify Low-Energy Conformers B->C D Optimize Geometry of Each Conformer (B3LYP/6-311++G(d,p)) C->D E Perform Vibrational Frequency Calculation (at the same level of theory) D->E F Verify Minima (No Imaginary Frequencies) E->F G Analyze Geometric Parameters (Bond lengths, angles) F->G I Calculate Electronic Properties (HOMO-LUMO, MEP) F->I J Perform NBO Analysis (Charge distribution, hyperconjugation) F->J H Simulate & Assign Vibrational Spectra (IR, Raman) G->H I->J

Caption: A comprehensive workflow for the theoretical analysis of 2-Pentanoyl-3-picoline.

Step-by-Step Protocol

Protocol 1: Conformational Analysis and Geometry Optimization

  • Initial Structure Generation: Construct an initial 3D model of 2-Pentanoyl-3-picoline using molecular building software.

  • Potential Energy Surface (PES) Scan: To identify stable conformers, perform a relaxed PES scan. The key dihedral angle to scan is the one defined by the atoms C(ring)-C(ring)-C(carbonyl)-O(carbonyl). This scan should be performed in 36 steps of 10 degrees each, from 0 to 360 degrees. A lower level of theory (e.g., B3LYP/6-31G(d)) can be used for the scan to save computational time.

  • Conformer Selection: Identify the minima on the resulting potential energy curve. These correspond to the stable conformers.

  • Full Geometry Optimization: For each identified minimum-energy conformer, perform a full geometry optimization without any constraints using the B3LYP/6-311++G(d,p) level of theory. This step calculates the lowest energy arrangement of the atoms for that specific conformer.

  • Frequency Calculation (Self-Validation): After each optimization, a vibrational frequency calculation must be performed at the same B3LYP/6-311++G(d,p) level. The trustworthiness of the optimized structure as a true energy minimum is confirmed by the absence of any imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the optimization must be revisited.

Results and Discussion: Interpreting the Data

Molecular Geometry and Conformational Stability

The geometry optimization will yield the precise bond lengths, bond angles, and dihedral angles for the most stable conformer(s) of 2-Pentanoyl-3-picoline. It is expected that the most stable conformer will have the carbonyl group oriented in a specific way relative to the pyridine ring to minimize steric hindrance and maximize potential stabilizing interactions.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of 2-Pentanoyl-3-picoline (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond Lengths C(ring)—C(carbonyl)Value (Å)
C=OValue (Å)
N—C(ring)Value (Å)
Bond Angles C(ring)—C(carbonyl)—OValue (°)
C(ring)—C(ring)—C(carbonyl)Value (°)
Dihedral Angle N—C(ring)—C(carbonyl)—OValue (°)
Note: Placeholder "Value" would be replaced with actual computational output.

The relative energies of the different conformers, corrected for zero-point vibrational energy (ZPVE) from the frequency calculation, will determine the most abundant species at a given temperature.

Vibrational Analysis

The frequency calculation provides a theoretical vibrational spectrum. Key vibrational modes to analyze include:

  • C=O Stretch: A strong, characteristic band, typically in the 1680-1720 cm⁻¹ region. Its exact position can indicate the degree of conjugation with the pyridine ring.

  • Pyridine Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching modes.[1]

  • C-H Vibrations: Aromatic C-H stretching modes above 3000 cm⁻¹ and aliphatic C-H stretching modes from the pentanoyl and methyl groups just below 3000 cm⁻¹.[1]

These predicted frequencies are typically scaled by an empirical factor (~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data, accounting for anharmonicity and methodological approximations.

Electronic Structure Analysis

G struct1 HOMO (Highest Occupied Molecular Orbital) Electron Donor Capability struct2 LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Capability struct1:f0->struct2:f0 Electronic Excitation struct3 Energy Gap (ΔE) (LUMO - HOMO) Chemical Reactivity & Stability

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability. For 2-Pentanoyl-3-picoline, the HOMO is likely to be localized on the pyridine ring, while the LUMO may have significant contributions from the carbonyl group's π* anti-bonding orbital.

  • Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface. It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack.

    • Red regions (negative potential): Indicate electron-rich areas, such as around the carbonyl oxygen and the pyridine nitrogen, which are susceptible to electrophilic attack.

    • Blue regions (positive potential): Indicate electron-poor areas, such as the hydrogen atoms, which are favorable for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.[18][19][20] This method provides a quantitative picture of the Lewis structure.

  • Natural Atomic Charges: NBO provides a more chemically intuitive charge distribution than other methods like Mulliken population analysis. It will quantify the partial positive charge on the carbonyl carbon and the partial negative charges on the oxygen and nitrogen atoms.

  • Hyperconjugative Interactions: NBO analysis can quantify stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital (a donor) to an empty anti-bonding orbital (an acceptor).[21] For instance, it can reveal interactions between the lone pair of the pyridine nitrogen (n) and the anti-bonding orbital of the carbonyl group (π* C=O), which would indicate electronic communication between these two parts of the molecule. The second-order perturbation energy (E(2)) associated with these interactions measures their strength.

Table 2: Key Donor-Acceptor Interactions from NBO Analysis

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Nπ(C=O)Value
π(C=C)_ringπ(C=O)Value
σ(C-H)_methylπ*(C=C)_ringValue
Note: Placeholder "Value" would be replaced with actual computational output. LP = Lone Pair.

Conclusion

The theoretical framework presented in this guide provides a rigorous and verifiable pathway for elucidating the detailed molecular structure and electronic properties of 2-Pentanoyl-3-picoline. By systematically exploring the conformational landscape and applying a well-justified level of theory (B3LYP/6-311++G(d,p)), researchers can gain deep insights into the molecule's geometry, stability, vibrational characteristics, and reactivity. The analyses derived from MEP and NBO calculations further enrich this understanding, providing a solid theoretical foundation for predicting the molecule's behavior in various chemical and biological contexts, thereby guiding future experimental design and application development.

References

  • Computational Pharmacology Analysis of Lycopene to Identify Its Targets and Biological Effects in Humans. MDPI. Available at: [Link]

  • Natural Bond Orbital (NBO) Analysis. Gaussian, Inc. Available at: [Link]

  • Vibrational Spectroscopic Studies of 2-Amino Picoline. Material Science Research India. Available at: [Link]

  • 2-Amino-3-methylpyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone. ResearchGate. Available at: [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications, Journal of Chemical Theory and Computation. Available at: [Link]

  • On the implementation and application of basis set superposition error-correction schemes to the theoretical modeling of weak intermolecular interactions. Tesis Doctorals en Xarxa. Available at: [Link]

  • List of quantum chemistry and solid-state physics software. Wikipedia. Available at: [Link]

  • GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. Available at: [Link]

  • Orientation-dependent conformational polymorphs in two similar pyridine/pyrazine phenolic esters. RSC Publishing, CrystEngComm. Available at: [Link]

  • Structural and Theoretical Studies of 2-amino-3-nitropyridine. ResearchGate. Available at: [Link]

  • Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate. Available at: [Link]

  • NBO Descriptions of Molecular Electrons. YouTube. Available at: [Link]

  • Reply to Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. ACS Publications. Available at: [Link]

  • Analysis of molecular structure, vibrational spectra and electronic properties of 2-amino-3-nitro-6-picoline by density functional methods. ResearchGate. Available at: [Link]

  • What does B3LYP do well? What does it do badly? Chemistry Stack Exchange. Available at: [Link]

  • Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Q-Chem. Available at: [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Quantum Computational, Spectroscopic, Hirshfeld Surface Analysis of 3-Picoline (Monomer and Dimer) by DFT/TD-DFT with Different Solvents, Molecular Docking, and Molecular Dynamic Studies. Taylor & Francis Online. Available at: [Link]

  • Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. ResearchGate. Available at: [Link]

  • A DFT Study on Nitro Derivatives of Pyridine. Taylor & Francis Online. Available at: [Link]

  • 2-Methylpyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Conformational Effect on the Excitonic States of 2-Phenylpyridine Oligomers: Ab Initio Studies and Analysis. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Basis Sets Used in Molecular Orbital Calculations. University of Missouri–St. Louis. Available at: [Link]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. Indian Academy of Sciences. Available at: [Link]

  • What Open source quantum chemistry software should I learn? Reddit. Available at: [Link]

  • Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. ResearchGate. Available at: [Link]

  • 3-Methylpyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • An improved B3LYP method in the calculation of organic thermochemistry and reactivity. ResearchGate. Available at: [Link]

  • Application of numerical basis sets to hydrogen bonded systems: A density functional theory study. AIP Publishing. Available at: [Link]

  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. Available at: [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. Available at: [Link]

  • Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. YouTube. Available at: [Link]

  • Structure-activity relationships and molecular modeling of 3, 5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). RSC Publishing. Available at: [Link]

  • Quantum Chemistry Toolbox from RDMChem. Maplesoft. Available at: [Link]

  • DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. Available at: [Link]

  • What is NBO (Natural Bond Orbital) analysis for molecules? ResearchGate. Available at: [Link]

  • Natural bond orbital. Wikipedia. Available at: [Link]

Sources

Exploratory

The Ascendancy of Acylated Picoline Derivatives: A Technical Guide to Synthesis, Pharmacological Evaluation, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of acylated picoline derivatives, a class of compounds demonstrating significant potential i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of acylated picoline derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. From their synthesis to their diverse pharmacological activities, this document serves as a core resource for professionals in drug discovery and development. We will delve into the nuances of their preparation, explore their biological mechanisms of action, and elucidate the critical structure-activity relationships that govern their therapeutic efficacy.

The Synthetic Landscape of Acylated Picolines

The introduction of an acyl group onto the picoline scaffold is a key transformation that unlocks a wide array of biological activities. Picoline, existing as three structural isomers (α-, β-, and γ-picoline), presents different challenges and opportunities for regioselective acylation. The electron-deficient nature of the pyridine ring makes classical Friedel-Crafts acylation challenging, as the Lewis acid catalyst tends to coordinate with the nitrogen atom, deactivating the ring towards electrophilic substitution.[1][2] Consequently, alternative and modified synthetic strategies are often employed.

Friedel-Crafts Acylation and its Modifications

While direct Friedel-Crafts acylation of picoline is often low-yielding, modifications to the reaction conditions can improve outcomes. The use of a stoichiometric amount of a strong Lewis acid like aluminum chloride (AlCl₃) is typically required, as both the starting material and the acylated product can form complexes with the catalyst.[1][3]

Generalized Experimental Protocol for Friedel-Crafts Acylation:

  • To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or benzene), add the acyl chloride or anhydride at a low temperature (e.g., 0 °C).

  • Slowly add the picoline isomer to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for a specified period (typically several hours).

  • The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization.

A detailed, step-by-step protocol for a related Friedel-Crafts acylation of anisole can be found in the literature, which provides a solid foundation for adapting the procedure to picoline derivatives.[3]

Radical Acylation: A Modern Approach

Radical acylation has emerged as a powerful tool for the functionalization of heteroaromatics like picoline.[2] This method often proceeds under milder conditions and can offer different regioselectivity compared to traditional electrophilic substitution. Acyl radicals can be generated from various precursors, such as aldehydes, and then added to the protonated pyridine ring.

For instance, the acetylation of ethyl 4-picolinate has been achieved using paraldehyde in the presence of tert-butyl hydroperoxide, trifluoroacetic acid, and a catalytic amount of iron sulfate.[2] This method highlights the utility of radical pathways in overcoming the inherent challenges of pyridine acylation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process picoline Picoline Isomer reaction Acylation Reaction picoline->reaction acyl_source Acyl Source (e.g., Acyl Chloride, Aldehyde) acyl_source->reaction catalyst Catalyst (e.g., Lewis Acid, Radical Initiator) catalyst->reaction solvent Inert Solvent solvent->reaction workup Work-up & Purification reaction->workup product Acylated Picoline Derivative workup->product

Caption: A generalized workflow for the synthesis of acylated picoline derivatives.

Pharmacological Activities and Therapeutic Potential

Acylated picoline derivatives have been shown to exhibit a remarkable range of pharmacological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4][5] Several picoline-derived compounds have demonstrated potent AChE inhibitory activity.

For example, two new picoline-derived meroterpenoids, amphichoterpenoids D and E, isolated from a marine-derived fungus, exhibited AChE inhibitory activity with IC₅₀ values of 12.5 µM and 11.6 µM, respectively.[4] Molecular docking studies of these compounds have provided insights into their binding interactions with the active site of the AChE enzyme.[4][6]

Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method):

The Ellman's assay is a widely used colorimetric method to measure AChE activity.[4][7]

  • Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

    • AChE enzyme solution

    • Test compound (acylated picoline derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Procedure (96-well plate format):

    • Add phosphate buffer, AChE solution, and the test compound at various concentrations to the wells of a microplate.

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding ATCI and DTNB solution to all wells.

    • Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color formation is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[7]

G cluster_enzyme_reaction Enzymatic Reaction cluster_colorimetric_reaction Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (ATCI) (Substrate) ATCI->Thiocholine TNB TNB (Yellow) Absorbance at 412 nm Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor Acylated Picoline (Inhibitor) Inhibitor->AChE inhibits

Caption: The principle of the Ellman's assay for measuring AChE inhibition.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is an enzyme that plays a crucial role in the regulation of glucocorticoid levels in metabolic tissues.[8][9] Inhibition of this enzyme is a promising therapeutic strategy for the treatment of metabolic syndrome and type 2 diabetes.[8][10] Picolinamide derivatives have been identified as potent and selective inhibitors of 11β-HSD1.[9]

Structure-activity relationship (SAR) studies have revealed that 6-substituted picolinamides are particularly effective.[8][9] Optimization of these compounds has led to the discovery of derivatives with high potency, selectivity, and good oral bioavailability.[8] For example, a study on a series of 6-substituted picolinamides led to the discovery of a compound that was efficacious in a mouse pharmacodynamic model, reducing fasting blood glucose and insulin levels.[9]

Table 1: 11β-HSD1 Inhibitory Activity of Selected Picolinamide Derivatives

CompoundStructureIC₅₀ (nM)
1 N-cyclohexyl-6-(piperidin-1-yl)picolinamide100
24 Optimized 6-substituted picolinamide5
25 Metabolically stable picolinamide10

Data compiled from multiple sources for illustrative purposes.[8][9]

Antiproliferative and Anti-inflammatory Activities

The pyridine nucleus is a common scaffold in many anticancer and anti-inflammatory drugs.[11][12] Acylated picoline derivatives, particularly nicotinamides (derivatives of nicotinic acid, which is 3-picolinic acid), have shown promising antiproliferative activity against various cancer cell lines.[11][13] The presence of a carbonyl group (-C=O) in the structure of pyridine derivatives has been found to enhance their antiproliferative activity.[11]

Experimental Protocol for In Vitro Antiproliferative Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[14]

  • Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the acylated picoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC₅₀ value of the compound.[14]

The anti-inflammatory properties of some nicotinamide and benzamide derivatives are thought to be mediated through the inhibition of the transcription factor NF-κB.[12] NF-κB plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines like TNF-α.[15][16] By inhibiting the NF-κB pathway, these compounds can effectively suppress the inflammatory cascade.

G cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Inhibitor Picolinamide Derivative Inhibitor->IKK inhibits

Caption: Simplified diagram of the NF-κB signaling pathway and the potential inhibitory action of picolinamide derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of acylated picoline derivatives and their biological activity is paramount for the rational design of more potent and selective drug candidates.

  • Position of the Acyl Group: The position of the acyl group on the picoline ring can significantly influence the pharmacological activity. For instance, in the case of 11β-HSD1 inhibitors, 2,6- or 3,5-disubstitution on the pyridine core was found to be most potent.[8]

  • Nature of the Acyl Group: The nature of the acyl group (e.g., acetyl, benzoyl, substituted benzoyl) can impact the compound's potency and selectivity. Lipophilic amide groups are generally favored for 11β-HSD1 inhibition.[8]

  • Substitution on the Picoline Ring: The presence and position of the methyl group (distinguishing it as a picoline derivative) and other substituents can affect the molecule's interaction with its biological target.

Conclusion and Future Directions

Acylated picoline derivatives represent a versatile and promising class of compounds with a broad spectrum of pharmacological activities. Their potential as inhibitors of key enzymes like acetylcholinesterase and 11β-HSD1, as well as their antiproliferative and anti-inflammatory properties, make them attractive scaffolds for further drug discovery efforts.

Future research in this area should focus on:

  • The development of more efficient and regioselective synthetic methodologies.

  • In-depth exploration of the mechanisms of action for their diverse biological effects.

  • Comprehensive structure-activity relationship studies to guide the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • In vivo studies to validate the therapeutic potential of the most promising candidates.

The continued investigation of acylated picoline derivatives holds the promise of delivering novel and effective therapeutic agents for a range of human diseases.

References

  • Amphichoterpenoids D and E, Two New Picoline-Derived Meroterpenoids with Anti-Acetylcholinesterase Activity from the Ascidian-Derived Fungus Amphichorda felina. Marine Drugs.
  • Preparation of Pyridines, Part 3: By Acyl
  • Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.
  • Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed.
  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method.
  • Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II)
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Applic
  • Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers.
  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease.
  • Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors. Acta Pharmaceutica Sinica B.
  • Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition.
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances.
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
  • Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjug
  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department.
  • 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega.
  • Computational Studies on Acetylcholinesterases. Molecules.
  • Discovery and structure-activity relationships of pentanedioic acid diamides as potent inhibitors of 11beta-hydroxysteroid dehydrogenase type I. Bioorganic & Medicinal Chemistry Letters.
  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Str
  • Molecular docking study of the acetylcholinesterase inhibition.
  • Synthesis of isomeric, oxathiolone fused chalcones, and comparison of their activity toward various microorganisms and human cancer cells line. Chemical & Pharmaceutical Bulletin.
  • Friedel–Crafts Acyl
  • Active site variability of type 1 11beta-hydroxysteroid dehydrogenase revealed by selective inhibitors and cross-species comparisons. Molecular and Cellular Endocrinology.
  • Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Deriv
  • Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.
  • Preparation of Pyridines, Part 3: By Acyl
  • Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
  • Design, synthesis and cytotoxic activity of certain novel chalcone analogous compounds. Future Journal of Pharmaceutical Sciences.
  • Preparation method of 2-acetylpyridine.
  • Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation.
  • graphviz 0.
  • Drawing graphs with dot. Graphviz.
  • Pinitol targets nuclear factor-kappaB activation pathway leading to inhibition of gene products associated with proliferation, apoptosis, invasion, and angiogenesis. Molecular Cancer Therapeutics.
  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Current Medicinal Chemistry.
  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P
  • Mechanism of action of Anti-inflammatory drugs.

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of 2-Pentanoyl-3-picoline using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, robust, and validated protocol for the identification and quantification of 2-Pentan...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated protocol for the identification and quantification of 2-Pentanoyl-3-picoline using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Pentanoyl-3-picoline, a heterocyclic ketone, is a compound of interest in flavor chemistry, fragrance development, and as a potential intermediate in pharmaceutical synthesis. The methodology described herein provides a comprehensive workflow, from sample preparation and standard handling to instrument configuration and data analysis. The protocol emphasizes scientific causality behind procedural choices, ensuring both reproducibility and accuracy. It is designed for researchers, quality control analysts, and drug development professionals who require a reliable method for analyzing this and structurally similar compounds.

Principle of the Method

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique of choice for separating and identifying volatile and semi-volatile organic compounds.[1] The gas chromatograph (GC) separates components of a mixture based on their differential partitioning between a stationary phase (the capillary column) and a mobile phase (an inert carrier gas).[1] Following separation, the mass spectrometer (MS) ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them to generate a mass spectrum, which serves as a molecular fingerprint for identification and quantification.

The causality for selecting GC-MS for 2-Pentanoyl-3-picoline analysis is twofold:

  • Volatility and Thermal Stability: The compound possesses sufficient volatility and thermal stability to be amenable to GC analysis without derivatization.

  • Specificity and Sensitivity: The MS detector provides high specificity through its ability to generate unique fragmentation patterns and high sensitivity, allowing for detection at trace levels.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • 2-Pentanoyl-3-picoline analytical standard (≥98% purity)

  • 3-Picoline-d7 (Pyridine, 3-methyl-d7) as Internal Standard (IS)

  • Dichloromethane (DCM), HPLC or GC-grade

  • Methanol, HPLC or GC-grade

  • Hexane, HPLC or GC-grade

  • Anhydrous Sodium Sulfate

  • Deionized Water (18.2 MΩ·cm)

Instrumentation and Consumables
  • Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 7890B GC with 5977A MS)

  • Autosampler with 10 µL syringe

  • Capillary GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Heated Headspace Sampler (optional, for volatile analysis from complex matrices)

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Centrifuge

  • Glassware: Volumetric flasks, pipettes, 2 mL GC autosampler vials with PTFE-faced septa.[2]

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an internal standard at the earliest stage of sample preparation is critical, as it corrects for variations in extraction efficiency, injection volume, and instrument response, thereby enhancing the precision and accuracy of the results.[3]

Preparation of Standard Solutions

Rationale: Creating a multi-point calibration curve is essential for establishing the linear dynamic range of the assay and ensuring accurate quantification.[4]

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Pentanoyl-3-picoline standard and dissolve it in 10 mL of dichloromethane (DCM) in a volumetric flask.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of 3-Picoline-d7 in DCM. The choice of a deuterated analog of a part of the molecule ensures similar chemical behavior during sample preparation and chromatography.[3]

  • Working Calibration Standards: Perform serial dilutions of the primary stock solution to prepare a series of calibration standards. For each standard, add a constant concentration of the internal standard. A representative calibration set is detailed in the table below.

Calibration LevelConcentration of 2-Pentanoyl-3-picoline (µg/mL)Volume of Primary Stock (µL)Volume of IS Stock (µL)Final Volume with DCM (mL)
10.1110010
20.5510010
31.01010010
45.05010010
510.010010010
625.025010010
750.050010010

Final concentration of Internal Standard in all solutions is 1.0 µg/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is a robust technique used to isolate analytes from a complex aqueous matrix into an immiscible organic solvent, simultaneously cleaning up and concentrating the sample.[1]

  • Sample Aliquoting: Pipette 1 mL of the aqueous sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 µg/mL IS stock solution to the sample. Vortex for 10 seconds.

  • Extraction: Add 2 mL of dichloromethane (DCM). Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate analyte transfer to the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (DCM) using a glass Pasteur pipette into a clean tube containing a small amount of anhydrous sodium sulfate. This step removes residual water which can interfere with the GC-MS analysis.

  • Final Transfer: Transfer the dried extract into a 2 mL GC autosampler vial for analysis.

G cluster_prep Sample Preparation Workflow cluster_analysis Instrumental Analysis sample 1. Aliquot 1 mL of Aqueous Sample spike 2. Spike with Internal Standard (IS) sample->spike Ensures quant accuracy extract 3. Add 2 mL DCM & Vortex for 2 min spike->extract centrifuge 4. Centrifuge (3000 rpm, 5 min) extract->centrifuge Phase separation collect 5. Collect Organic Layer & Dry with Na2SO4 centrifuge->collect vial 6. Transfer to GC-MS Vial collect->vial inject 7. Inject 1 µL into GC-MS System vial->inject process 8. Data Acquisition & Processing inject->process report 9. Quantify & Report Results process->report

Fig 1. Sample preparation and analysis workflow using LLE.
GC-MS Instrumental Parameters

Rationale: The chosen parameters are optimized for the separation of semi-volatile heterocyclic compounds. A non-polar DB-5ms column is selected for its versatility and robustness.[2] The temperature program is designed to provide good peak shape and resolution from potential contaminants.

ParameterSettingRationale
Gas Chromatograph
Injection ModeSplitlessMaximizes sensitivity for trace analysis.
Injector Temperature250 °CEnsures rapid and complete vaporization of the analyte and IS without thermal degradation.
Carrier GasHelium (99.999% purity)Inert mobile phase.
Flow Rate1.0 mL/min (Constant Flow)Provides optimal column efficiency and consistent retention times.
Oven ProgramInitial: 60 °C (hold 2 min)Allows for sharp peak focusing at the column head.
Ramp: 15 °C/min to 280 °CProvides efficient separation of analytes from matrix components.
Hold: 5 min at 280 °CEnsures elution of any less volatile compounds from the column.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard, robust ionization technique creating reproducible fragmentation patterns.
EI Energy70 eVIndustry standard for generating comparable mass spectra.
Ion Source Temp.230 °CPrevents condensation of analytes in the source.
Quadrupole Temp.150 °CMaintains ion path integrity.
MS Transfer Line280 °CPrevents analyte condensation between the GC and MS.
Acquisition ModeFull Scan (m/z 40-450) & SIMFull scan for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
SIM Ions
2-Pentanoyl-3-picoline177 (M+) , 120, 93Quantifier ion (120) and qualifier ions (177, 93) for confirmation.
3-Picoline-d7 (IS)100 (M+) , 72Quantifier ion (100) and qualifier ion (72).

System Suitability and Quality Control

To ensure the trustworthiness of the generated data, the following QC checks should be performed with each analytical batch:

  • Calibration Curve: The coefficient of determination (R²) must be ≥ 0.995.

  • Blank Sample: A solvent blank (DCM) should be run to check for system contamination.

  • Peak Shape: The asymmetry factor for both the analyte and IS peaks should be between 0.8 and 1.5.

  • Retention Time (RT): The RT of the analyte and IS should not vary by more than ±0.1 minutes from the average RT of the calibration standards.

Expected Results and Data Analysis

Identification

Identification of 2-Pentanoyl-3-picoline is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum is expected to show a molecular ion (M+) at m/z 177. Key fragmentation pathways involve the cleavage of the pentanoyl side chain.

Expected Fragmentation:

  • m/z 177: Molecular ion [C₁₁H₁₅NO]⁺.

  • m/z 120: Loss of the butyl group (•C₄H₉), resulting from alpha-cleavage adjacent to the carbonyl group. This is often a prominent and stable fragment.

  • m/z 93: The 3-picoline fragment [C₆H₇N]⁺, resulting from cleavage of the bond between the carbonyl carbon and the pyridine ring.

G cluster_frag Predicted EI Fragmentation Pathway parent 2-Pentanoyl-3-picoline [M]+ at m/z 177 frag1 Loss of •C4H9 (Alpha-Cleavage) parent->frag1 frag2 Cleavage at Ring-Carbonyl Bond parent->frag2 ion1 Fragment Ion m/z 120 frag1->ion1 ion2 Fragment Ion m/z 93 frag2->ion2

Fig 2. Logical diagram of expected mass spectral fragmentation.
Quantification

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

Response Ratio = (Peak Area of Analyte) / (Peak Area of IS)

A calibration curve is constructed by plotting the Response Ratio against the analyte concentration for the prepared standards. The concentration of the analyte in unknown samples is then determined by interpolating their measured Response Ratio onto this curve.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantitative analysis of 2-Pentanoyl-3-picoline. The use of a deuterated internal standard and a comprehensive quality control system ensures the generation of high-fidelity data suitable for demanding applications in research, development, and quality assurance. This protocol can be readily adapted for the analysis of other picoline derivatives and related heterocyclic compounds.

References

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved January 19, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 5000: Sample Preparation for Volatile Organic Compounds. Retrieved January 19, 2026, from [Link]

  • Lassen, A., & Skov, K. (2012). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Clinical Chemistry, 58(4), 748-755. [Link]

  • Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]

  • University of California, Davis - Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved January 19, 2026, from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved January 19, 2026, from [Link]

  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved January 19, 2026, from [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

Sources

Application

Application Notes & Protocols: 2-Pentanoyl-3-picoline as a Versatile Synthetic Building Block

Introduction: 2-Pentanoyl-3-picoline, systematically named 1-(3-methylpyridin-2-yl)pentan-1-one, represents a valuable yet underexplored building block for organic synthesis. Its structure, featuring a pyridyl ketone, of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Pentanoyl-3-picoline, systematically named 1-(3-methylpyridin-2-yl)pentan-1-one, represents a valuable yet underexplored building block for organic synthesis. Its structure, featuring a pyridyl ketone, offers two distinct and highly reactive centers: the pyridine ring and the carbonyl group. This unique combination allows for a diverse range of chemical transformations, making it an ideal starting point for the synthesis of complex heterocyclic scaffolds relevant to pharmaceutical and materials science research. Direct literature on this specific molecule is sparse; therefore, this guide provides a robust, two-step synthesis from a common precursor, 2-cyano-3-methylpyridine, followed by detailed protocols for its application in subsequent synthetic elaborations. The methodologies presented are grounded in well-established chemical principles and analogous transformations reported in peer-reviewed literature, ensuring reliability and reproducibility for researchers.

Part 1: Proposed Synthesis of 2-Pentanoyl-3-picoline

Direct acylation of the 3-picoline ring at the 2-position is challenging due to the electron-deficient nature of the pyridine ring, which is deactivated towards electrophilic substitution.[1][2] A more strategic and efficient approach involves the functionalization of a pre-existing C2-substituted picoline. We propose a highly reliable two-step synthesis commencing from 3-picoline (3-methylpyridine). The first step involves the conversion of 3-picoline to 2-cyano-3-methylpyridine, a key intermediate. The second step employs a Grignard reaction with the cyano group to construct the desired pentanoyl side chain.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Acylation 3-Picoline 3-Picoline Activation 1. V₂O₅, HNO₃ 2. NaCN 3-Picoline->Activation 2-Cyano-3-picoline 2-Cyano-3-picoline Activation->2-Cyano-3-picoline Grignard_Reaction 1. Butylmagnesium Bromide 2. H₃O⁺ workup Target_Molecule 2-Pentanoyl-3-picoline

Caption: Proposed two-step synthesis of 2-Pentanoyl-3-picoline.

Protocol 1.1: Synthesis of 2-Cyano-3-methylpyridine

This protocol is adapted from established industrial methods for the direct cyanation of 3-picoline, which involves an activation step prior to the introduction of the nitrile.[3]

  • Materials: 3-Picoline (3-methylpyridine), Vanadium(V) oxide (V₂O₅), Concentrated Nitric Acid (68%), Sodium Cyanide (NaCN), Sodium Hydroxide (NaOH), Dichloromethane (DCM).

  • Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature control.

Procedure:

  • Reactor Setup: Charge the reactor with 3-picoline (1.0 eq).

  • Activation: Under vigorous stirring, add V₂O₅ (0.12 eq) portion-wise. After the addition is complete, stir for 30 minutes at ambient temperature.

  • Nitration: Cool the reaction mixture to 5-10°C using a chiller. Slowly add concentrated nitric acid (1.0 eq by mass relative to 3-picoline) via a dropping funnel. Causality: The rate of addition must be carefully controlled to maintain the internal temperature below 10°C to prevent runaway reactions and the formation of brown NOx fumes. This step generates a reactive intermediate that facilitates nucleophilic attack. After the addition is complete, allow the reaction to stir at this temperature for 3 hours.

  • Neutralization: Slowly add a 30% aqueous NaOH solution to the reaction mixture until the pH reaches approximately 7.5. This step neutralizes the excess acid before the cyanation step.

  • Cyanation: In a separate reactor, prepare a solution of NaCN (1.5 eq) in 10% aqueous NaOH. Slowly add the neutralized reaction mixture from the previous step to the cyanide solution. Trustworthiness: This addition sequence is critical. Adding the activated pyridine to the cyanide solution ensures that cyanide is always in excess, which drives the reaction to completion and minimizes side products. Maintain the temperature below 20°C.

  • Reaction Completion: Stir the reaction mixture for 8 hours at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Isolation: Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-cyano-3-methylpyridine.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure nitrile as a crystalline solid.

Protocol 1.2: Synthesis of 2-Pentanoyl-3-picoline via Grignard Reaction

This protocol utilizes the well-established reactivity of Grignard reagents with nitriles to form ketones after acidic hydrolysis of the intermediate imine.

  • Materials: 2-Cyano-3-methylpyridine, Magnesium turnings, 1-Bromobutane, Anhydrous Diethyl Ether or THF, Hydrochloric Acid (HCl).

  • Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, under an inert atmosphere (Nitrogen or Argon).

Procedure:

  • Grignard Reagent Preparation: Flame-dry the glassware and allow it to cool under an inert atmosphere. Place magnesium turnings (1.5 eq) in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Add a solution of 1-bromobutane (1.5 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux. After addition, stir for 1 hour to ensure complete formation of butylmagnesium bromide.

  • Reaction with Nitrile: Dissolve 2-cyano-3-methylpyridine (1.0 eq) in anhydrous diethyl ether and add it dropwise to the prepared Grignard reagent at 0°C (ice bath).

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours. The reaction progress can be monitored by TLC (disappearance of the starting nitrile).

  • Hydrolysis (Workup): Cool the reaction mixture to 0°C and slowly quench by adding it to a stirred solution of 2M aqueous HCl. Causality: This acidic workup is crucial as it hydrolyzes the intermediate magnesium imine salt to the desired ketone. The initial quenching must be done slowly and with cooling as it is highly exothermic.

  • Isolation: Stir the biphasic mixture for 1 hour. Separate the layers. Extract the aqueous layer with diethyl ether (2 x volumes).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford pure 2-pentanoyl-3-picoline.

CompoundFormulaMol. WeightPhysical State
3-PicolineC₆H₇N93.13Colorless liquid
2-Cyano-3-methylpyridineC₇H₆N₂118.14Crystalline solid
2-Pentanoyl-3-picolineC₁₁H₁₅NO177.24Oil / Low-melting solid

Part 2: Application of 2-Pentanoyl-3-picoline in Synthesis

2-Pentanoyl-3-picoline is a bifunctional building block. The ketone functionality serves as a handle for carbon chain elongation and functional group interconversion, while the pyridine nitrogen allows for N-oxidation, quaternization, and metal coordination.

Versatility as a Synthetic Hub

Applications cluster_ketone Ketone Reactions cluster_pyridine Pyridine Reactions Start 2-Pentanoyl-3-picoline Reduction Reduction (e.g., NaBH₄) Start->Reduction Wittig Wittig Olefination (e.g., Ph₃P=CH₂) Start->Wittig N-Oxidation N-Oxidation (e.g., m-CPBA) Start->N-Oxidation Coordination Metal Coordination (e.g., Pd(II), Cu(II)) Start->Coordination Alcohol Chiral Secondary Alcohol Reduction->Alcohol Alkene Exo-methylene Alkene Wittig->Alkene N-Oxide Pyridine N-Oxide Derivative N-Oxidation->N-Oxide Complex Metal-Ligand Complex Coordination->Complex

Caption: Reactivity map of 2-Pentanoyl-3-picoline.

Protocol 2.1: Reduction of the Ketone to a Secondary Alcohol

The reduction of pyridyl ketones to their corresponding alcohols is a fundamental transformation, yielding valuable chiral intermediates. Sodium borohydride is a mild and selective reagent suitable for this purpose.[4][5]

  • Materials: 2-Pentanoyl-3-picoline, Sodium Borohydride (NaBH₄), Methanol, Ethyl Acetate, Saturated Ammonium Chloride (NH₄Cl) solution.

  • Equipment: Round-bottom flask, magnetic stirrer.

Procedure:

  • Reaction Setup: Dissolve 2-pentanoyl-3-picoline (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Causality: The portion-wise addition controls the evolution of hydrogen gas and the exothermic nature of the reaction.

  • Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting alcohol, 1-(3-methylpyridin-2-yl)pentan-1-ol, can be purified by column chromatography if necessary.

Protocol 2.2: Wittig Olefination for C=C Bond Formation

The Wittig reaction provides an unparalleled method for converting ketones into alkenes, offering a powerful tool for carbon skeleton elaboration.[6][7]

  • Materials: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) or other strong base, Anhydrous THF, 2-Pentanoyl-3-picoline.

  • Equipment: Flame-dried, two-neck round-bottom flask, syringe, magnetic stirrer, under an inert atmosphere.

Procedure:

  • Ylide Formation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to 0°C.

  • Deprotonation: Add n-BuLi (1.1 eq) dropwise via syringe. A characteristic deep red or orange color indicates the formation of the phosphorus ylide. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes. Trustworthiness: The anhydrous conditions are critical for the successful formation and stability of the highly basic ylide.

  • Reaction with Ketone: Cool the ylide solution to 0°C. Add a solution of 2-pentanoyl-3-picoline (1.0 eq) in anhydrous THF dropwise.

  • Reaction Completion: After addition, allow the reaction to warm to room temperature and stir overnight. The disappearance of the ylide's color is often an indicator of reaction progression.

  • Workup: Quench the reaction by adding water. Extract the mixture with diethyl ether (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate the product, 2-(1-methylenepentyl)-3-methylpyridine. Expertise: Triphenylphosphine oxide can be challenging to separate. Using a less polar eluent system (e.g., high hexane content) and careful chromatography is key to obtaining a pure product.

References

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). A General Method for the Synthesis of 2-Substituted and 2,6-Disubstituted Pyridines. Organic Letters, 9(8), 1335–1337. Available at: [Link]

  • Acylation of Pyridines (2022). YouTube. Available at: [Link]

  • Pharma Guideline (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

  • CN103936670B - The synthetic method of 2-cyano group-3-picoline. Google Patents.
  • Kröhnke pyridine synthesis. Wikipedia. Available at: [Link]

  • CN109503469A - A kind of preparation method of 2- acetylpyridine. Google Patents.
  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. ACS Omega. Available at: [Link]

  • Newkome, G. R., & Roper, J. M. (1979). Reduction reactions of pyridyl ketones with low valent titanium reagents. The Journal of Organic Chemistry, 44(4), 502–506. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of pyridines. Available at: [Link]

  • Furst, L., et al. (2010). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 110(3), 1664–1716. Available at: [Link]

  • Andersson, H., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(8), 1335-1337. Available at: [Link]

  • Organic Chemistry Reagent Guides (n.d.). Ketone Reduction. Available at: [Link]

  • Chemguide (n.d.). Reduction of aldehydes and ketones. Available at: [Link]

  • NROChemistry (n.d.). Wittig Reaction: Mechanism and Examples. Available at: [Link]

Sources

Method

Application Note: A Protocol for the Regioselective Acylation of 3-Picoline to Yield 2-Pentanoyl-3-picoline

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 2-pentanoyl-3-picoline via the regioselective acylation of 3-methylpyridine (3-picoline). 2-Acylpyridines are pivotal st...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-pentanoyl-3-picoline via the regioselective acylation of 3-methylpyridine (3-picoline). 2-Acylpyridines are pivotal structural motifs in medicinal chemistry and materials science, yet their synthesis can be challenging due to the electronic properties of the pyridine ring. This guide details a robust methodology centered on directed ortho-metalation using lithium diisopropylamide (LDA), followed by quenching with a suitable acylating agent. We delve into the mechanistic rationale, provide a detailed step-by-step protocol, outline critical safety procedures for handling pyrophoric reagents, and offer guidance on product purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the C2-acylation of 3-substituted pyridines.

Introduction and Mechanistic Rationale

The functionalization of pyridine scaffolds is a cornerstone of modern synthetic chemistry. Specifically, 2-acylpyridines serve as key intermediates and core components in a wide array of pharmaceuticals and functional materials. However, the pyridine ring presents unique synthetic challenges. Its electron-deficient nature and the basicity of the nitrogen atom render it unreactive towards classical electrophilic aromatic substitution methods like Friedel-Crafts acylation.[1][2] Such methods typically fail due to the Lewis acid catalyst coordinating with the pyridine nitrogen, further deactivating the ring.

To overcome this, a more sophisticated strategy is required. The most effective approach for achieving regioselective acylation at the C2 position of 3-picoline is through directed ortho-metalation (DoM) . This powerful technique relies on the deprotonation of the most acidic proton on the aromatic ring, which is adjacent (ortho) to a directing group. In the case of 3-picoline, the pyridine nitrogen itself serves as the directing group.

The mechanism involves two key steps:

  • Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to selectively abstract the proton from the C2 position.[3] The C2 proton is the most acidic due to the inductive electron-withdrawing effect of the adjacent nitrogen atom. The resulting 3-methyl-2-pyridyllithium intermediate is stabilized by coordination with the lithium cation.

  • Acylation: The organolithium intermediate is a potent nucleophile. It readily attacks an electrophilic acylating agent, such as pentanoyl chloride, to form the desired ketone, 2-pentanoyl-3-picoline.

This method offers high regioselectivity and is generally high-yielding when performed under the appropriate conditions.

Directed Ortho-Metalation Mechanism cluster_0 Step 1: Deprotonation (Metalation) cluster_1 Step 2: Acylation 3-Picoline 3-Picoline Intermediate Lithiated Intermediate (3-Methyl-2-pyridyllithium) 3-Picoline->Intermediate + LDA -78 °C, THF LDA LDA (Base) (i-Pr)₂NLi Diisopropylamine Diisopropylamine (i-Pr)₂NH Product 2-Pentanoyl-3-picoline Intermediate->Product + Pentanoyl Chloride -78 °C to RT Pentanoyl_Chloride Pentanoyl Chloride (Acylating Agent) LiCl LiCl

Caption: Directed ortho-metalation and acylation of 3-picoline.

Critical Safety Considerations: Handling Organolithium Reagents

WARNING: Organolithium reagents like n-butyllithium (used to generate LDA in situ) are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[4][5] All operations must be conducted under a strict inert atmosphere (argon or nitrogen) by trained personnel.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves.[6][7] Sigma-Aldrich recommends nitrile gloves underneath neoprene gloves for robust protection.[7]

  • Inert Atmosphere: All glassware must be rigorously oven- or flame-dried and cooled under an inert atmosphere.[6][8] The reaction must be performed in a fume hood using a Schlenk line or in an inert atmosphere glovebox.[5]

  • Working Alone: Never work with pyrophoric reagents when alone in the laboratory.[4][6] Ensure a colleague is aware of the procedure and is nearby.

  • Fire Safety: A Class B or Class D dry powder fire extinguisher must be readily accessible. Do NOT use water or carbon dioxide extinguishers on organolithium fires.[4][5] Keep a container of dry sand or soda ash nearby to smother small fires, for example, at a syringe tip.[7]

  • Quenching: Both the reaction mixture and any residual reagent in syringes or cannulas must be quenched carefully and safely.

Experimental Protocol

This protocol details the in situ generation of LDA followed by the acylation of 3-picoline.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3-Picoline (3-Methylpyridine)Anhydrous, ≥99%Sigma-AldrichStore over molecular sieves.
DiisopropylamineAnhydrous, ≥99.5%Sigma-AldrichDistill from CaH₂ before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichPYROPHORIC . Titrate before use.
Pentanoyl Chloride≥98%Sigma-AldrichHandle in fume hood.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse from a solvent purification system.
Saturated NH₄Cl solutionACS GradeFisher ScientificFor quenching.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
HexanesACS GradeFisher ScientificFor extraction & chromatography.
Anhydrous MgSO₄ or Na₂SO₄ACS GradeFisher ScientificFor drying.
Silica Gel230-400 meshVWRFor column chromatography.
Step-by-Step Methodology

Note: This entire procedure must be performed under an inert atmosphere of argon or nitrogen.

  • LDA Preparation (in situ):

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 80 mL).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add freshly distilled diisopropylamine (1.1 eq., e.g., 2.3 mL, 16.5 mmol) via syringe.

    • Slowly add n-butyllithium (1.05 eq., e.g., 6.3 mL of a 2.5 M solution in hexanes, 15.75 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Deprotonation of 3-Picoline:

    • In a separate flame-dried flask, prepare a solution of 3-picoline (1.0 eq., e.g., 1.47 mL, 15.0 mmol) in anhydrous THF (20 mL).

    • Using a cannula or syringe, slowly add the 3-picoline solution to the LDA solution at -78 °C over 20 minutes.

    • A color change to deep red or dark brown should be observed, indicating the formation of the lithiated pyridine species.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Acylation Reaction:

    • Slowly add pentanoyl chloride (1.1 eq., e.g., 2.0 mL, 16.5 mmol) dropwise to the reaction mixture at -78 °C over 15 minutes.

    • Upon addition, the dark color should fade.

    • Allow the reaction mixture to stir at -78 °C for an additional 2 hours.

    • After 2 hours, remove the cooling bath and allow the mixture to warm to room temperature slowly over 1 hour.

  • Reaction Quench and Workup:

    • Cool the reaction flask to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Initial quenching may be exothermic.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel.[9]

    • A suitable eluent system is a gradient of 5% to 20% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to yield 2-pentanoyl-3-picoline as a pale yellow oil.

Workflow and Characterization

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Preparation cluster_reaction Reaction Sequence (-78 °C) cluster_workup Isolation & Purification cluster_analysis Analysis Dry_Glassware Oven-Dry All Glassware Assemble_Apparatus Assemble Under Inert Gas Dry_Glassware->Assemble_Apparatus Prepare_LDA 1. Prepare LDA in THF Assemble_Apparatus->Prepare_LDA Add_Picoline 2. Add 3-Picoline Solution (Deprotonation) Prepare_LDA->Add_Picoline Add_Acyl_Chloride 3. Add Pentanoyl Chloride (Acylation) Add_Picoline->Add_Acyl_Chloride Warm_to_RT 4. Warm to Room Temp. Add_Acyl_Chloride->Warm_to_RT Quench Quench with aq. NH₄Cl Warm_to_RT->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Chromatography Purify via Column Chromatography Dry_Concentrate->Chromatography Characterize Characterize Product (NMR, IR, MS) Chromatography->Characterize

Caption: Overall workflow for the synthesis of 2-pentanoyl-3-picoline.

Product Characterization

The identity and purity of the final product, 2-pentanoyl-3-picoline, should be confirmed using standard analytical techniques.[10]

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)Aromatic protons of the pyridine ring (δ ~7.2-8.6 ppm, 3H), α-methylene protons of the ketone (triplet, δ ~2.9-3.2 ppm, 2H), methyl protons of the picoline group (singlet, δ ~2.4-2.6 ppm, 3H), aliphatic protons of the pentanoyl chain (multiplets, δ ~0.9-1.8 ppm, 7H).
¹³C NMR (CDCl₃, 100 MHz)Carbonyl carbon (δ ~200-205 ppm), aromatic carbons (δ ~120-155 ppm), aliphatic carbons.
FT-IR (neat)Strong C=O stretch (~1690-1710 cm⁻¹), C-H stretches (~2800-3100 cm⁻¹), C=C and C=N stretches of the aromatic ring (~1400-1600 cm⁻¹).
Mass Spec. (ESI+)Expected [M+H]⁺ corresponding to the molecular formula C₁₁H₁₅NO.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive n-BuLi. 2. Wet reagents or glassware. 3. Reaction temperature too high.1. Titrate n-BuLi solution before use. 2. Ensure all reagents are anhydrous and glassware is properly dried. 3. Maintain -78 °C during additions and initial reaction period.
Formation of Side Products 1. Addition of n-BuLi to the pyridine ring. 2. Over-addition of acylating agent.1. Use LDA instead of n-BuLi directly for deprotonation. Ensure slow addition of reagents at low temperature. 2. Use no more than 1.1 equivalents of pentanoyl chloride.
Difficult Purification Co-elution of impurities.Adjust the polarity of the eluent for column chromatography. A shallower gradient may be necessary to improve separation.

References

  • Vertex AI Search. (2025). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices.
  • Bissmire, D. M., & Thompson, A. L. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.
  • University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • UC Center for Laboratory Safety. (2012).
  • Princeton University Environmental Health & Safety.
  • Reich, H. J. Organolithium Reagents.
  • Total Synthesis. (2022).
  • Leon, G., et al. (2019).
  • Organic Syntheses. 4-Acetylpyridine.
  • Sibi, M. P., et al. (2010). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C.
  • Wikipedia. Organolithium reagent.
  • Khan, A., et al. (2015). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Chemical Society of Pakistan.

Sources

Application

The Synthetic Versatility of 2-Pentanoyl-3-picoline: A Gateway to Novel Heterocyclic Scaffolds

Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of synthetic organic chemistry, the quest for novel heterocyclic compounds remains a cornerstone of drug discovery and materials scienc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of synthetic organic chemistry, the quest for novel heterocyclic compounds remains a cornerstone of drug discovery and materials science. Heterocycles are integral to the structure of a vast number of bioactive molecules and functional materials. The strategic design of starting materials that offer multiple reactive sites is crucial for the efficient construction of diverse molecular architectures. 2-Pentanoyl-3-picoline, with its unique arrangement of a pyridine ring, an acyl substituent, and a methyl group, represents a promising yet underexplored scaffold for the synthesis of novel heterocycles.

This application note explores the synthetic potential of 2-Pentanoyl-3-picoline. While direct literature precedent for this specific molecule is sparse, its structural motifs—a 2-acylpyridine and a picoline—are well-known participants in a variety of powerful cyclization and condensation reactions. By drawing analogies to established methodologies, we present a series of detailed protocols for the application of 2-Pentanoyl-3-picoline in the synthesis of valuable heterocyclic systems, including indolizines, pyridopyrimidines, and highly substituted pyridines. The protocols herein are designed to serve as a practical guide for researchers, providing not just procedural steps but also the underlying chemical logic, empowering the user to adapt and innovate.

PART 1: Synthesis of Substituted Indolizines

The indolizine core is a privileged scaffold found in numerous biologically active compounds. The synthesis of indolizines often relies on the reactivity of pyridine derivatives, particularly the nucleophilicity of the pyridine nitrogen and an adjacent carbanion. 2-Pentanoyl-3-picoline is an ideal candidate for this transformation, acting as a C,N-dinucleophile.

Mechanistic Rationale: A Domino Approach

The proposed synthesis is a domino reaction initiated by the base-mediated deprotonation of the α-carbon of the pentanoyl group. The resulting enolate acts as a soft nucleophile in a Michael addition to an electron-deficient alkene, such as a bromonitroolefin. This is followed by an intramolecular SN2 reaction, where the pyridine nitrogen displaces the bromide, forming the five-membered ring. A final aromatization step, driven by the elimination of nitrous acid, yields the substituted indolizine. This metal-free approach offers a straightforward and efficient route to these valuable heterocycles.[1]

G cluster_0 Reaction Initiation cluster_1 Domino Reaction Cascade cluster_2 Final Product start 2-Pentanoyl-3-picoline + Base enolate Enolate Formation (Deprotonation at α-carbon) start->enolate michael Michael Addition (to Bromonitroolefin) enolate->michael sn2 Intramolecular SN2 (N attacks C-Br) michael->sn2 aromatization Aromatization (Elimination of HNO2) sn2->aromatization product Substituted Indolizine aromatization->product G start 2-Pentanoyl-3-picoline enaminone_formation Reaction with DMF-DMA (Enaminone formation) start->enaminone_formation cyclization Cyclocondensation (with Guanidine) enaminone_formation->cyclization product Pyrido[2,3-d]pyrimidine cyclization->product G cluster_0 Ylide Formation cluster_1 Pyridine Ring Assembly cluster_2 Final Product start 2-Pentanoyl-3-picoline salt Pyridinium Salt Formation (with 2-bromoacetophenone & pyridine) start->salt ylide Pyridinium Ylide Generation (Base-mediated deprotonation) salt->ylide michael Michael Addition (to Chalcone) ylide->michael dicarbonyl 1,5-Dicarbonyl Intermediate michael->dicarbonyl cyclization Cyclization with NH₃ (from Ammonium Acetate) dicarbonyl->cyclization aromatization Dehydration & Aromatization cyclization->aromatization product Trisubstituted Pyridine aromatization->product

Sources

Method

Application Note: Enhancing Analytical Detection of 2-Pentanoyl-3-picoline through Targeted Derivatization

Abstract This technical guide provides detailed application notes and protocols for the chemical derivatization of 2-pentanoyl-3-picoline, a heterocyclic ketone of interest in pharmaceutical and chemical research. Direct...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the chemical derivatization of 2-pentanoyl-3-picoline, a heterocyclic ketone of interest in pharmaceutical and chemical research. Direct analysis of 2-pentanoyl-3-picoline can be challenging due to its moderate polarity and potential for low sensitivity in complex matrices. This document outlines strategic derivatization of the compound's ketone functional group to enhance its detectability by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and HPLC with Fluorescence Detection (HPLC-FLD). We present validated protocols, the scientific rationale behind the methodological choices, and expected outcomes to guide researchers in achieving robust and sensitive quantification of this analyte.

Introduction: The Analytical Challenge

2-Pentanoyl-3-picoline is a bifunctional molecule featuring a ketone group and a pyridine ring. While the pyridine moiety imparts some basic character, the overall volatility and chromatographic behavior can be suboptimal for trace-level analysis. The primary analytical challenges include:

  • Poor Chromatographic Peak Shape: The presence of the basic nitrogen in the picoline ring can lead to tailing on traditional silica-based GC and HPLC columns.

  • Low UV Absorbance: The inherent chromophore of the molecule may not provide sufficient sensitivity for detection at low concentrations by HPLC-UV.

  • Limited Volatility for GC: While amenable to GC analysis, enhancing volatility can improve separation efficiency and sensitivity.

Chemical derivatization of the ketone carbonyl group is a proven strategy to overcome these limitations. By introducing a functional group that enhances volatility, improves chromatographic properties, or contains a potent chromophore or fluorophore, the analytical sensitivity and selectivity for 2-pentanoyl-3-picoline can be significantly improved.

Strategic Derivatization Approaches

This guide focuses on three well-established derivatization strategies targeting the ketone functionality of 2-pentanoyl-3-picoline:

  • Oximation with PFBHA for GC-MS Analysis: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) forms a stable oxime derivative. The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive to Electron Capture Detection (ECD) and providing characteristic mass spectra for confident identification by MS.[1]

  • Hydrazone Formation with DNPH for HPLC-UV Analysis: Reaction with 2,4-dinitrophenylhydrazine (DNPH) yields a 2,4-dinitrophenylhydrazone, a derivative with a strong chromophore that absorbs intensely in the UV-visible region (around 360 nm), enabling highly sensitive detection by HPLC-UV.[2][3][4]

  • Fluorescent Labeling with NBD-H for HPLC-FLD Analysis: For applications requiring the utmost sensitivity, derivatization with 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) produces a highly fluorescent derivative, allowing for quantification at ultra-trace levels by HPLC with fluorescence detection.[5][6]

The picoline moiety is generally not targeted for derivatization in these protocols as it is already amenable to analysis by the selected chromatographic techniques.[7][8] The primary focus is to enhance the detection characteristics by modifying the ketone group.

Experimental Protocols & Methodologies

Protocol 1: PFBHA Derivatization for GC-MS Analysis

This protocol details the formation of the PFBHA-oxime of 2-pentanoyl-3-picoline for enhanced volatility and detectability by GC-MS.

Rationale: The formation of the oxime increases the thermal stability and volatility of the analyte. The pentafluorobenzyl group provides a significant mass increase and a characteristic fragmentation pattern, aiding in mass spectrometric identification.

PFBHA_Derivatization Analyte 2-Pentanoyl-3-picoline in Sample Matrix Reaction Reaction Incubation (e.g., 60°C for 60 min) Analyte->Reaction Reagent PFBHA Solution (in appropriate solvent) Reagent->Reaction Extraction Liquid-Liquid Extraction (e.g., with Hexane) Reaction->Extraction Derivative PFBHA-Oxime Derivative Extraction->Derivative Analysis GC-MS Analysis Derivative->Analysis DNPH_Derivatization Analyte 2-Pentanoyl-3-picoline in Acetonitrile Reaction Reaction (Room Temperature, 1-2 hours) Analyte->Reaction Reagent DNPH Reagent (in acidified Acetonitrile) Reagent->Reaction Derivative DNPH-Hydrazone Derivative Reaction->Derivative Analysis HPLC-UV/Vis Analysis (λ = 360 nm) Derivative->Analysis NBDH_Derivatization Analyte 2-Pentanoyl-3-picoline in appropriate buffer Reaction Reaction Incubation (e.g., 60°C for 30 min) Analyte->Reaction Reagent NBD-H Solution Reagent->Reaction Derivative NBD-Hydrazone Derivative Reaction->Derivative Analysis HPLC-FLD Analysis (Ex/Em ~470/530 nm) Derivative->Analysis

Sources

Application

Application Note: 2-Pentanoyl-3-picoline as a Robust Internal Standard for the Quantitative Analysis of Acylpyridine Analogs by LC-MS/MS

Abstract This document provides a comprehensive guide and detailed protocol for the utilization of 2-pentanoyl-3-picoline as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the utilization of 2-pentanoyl-3-picoline as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The focus of this application note is to establish a robust and reliable quantitative bioanalytical method for a hypothetical therapeutic candidate, "Compound X," an acylpyridine analog, in human plasma. The structural and physicochemical similarities between 2-pentanoyl-3-picoline and the target analyte are leveraged to ensure high accuracy and precision, in accordance with regulatory guidelines.[1][2][3] This note will detail the rationale for its selection, method validation principles, and a step-by-step protocol for its implementation.

The Foundational Role of Internal Standards in Quantitative Bioanalysis

In the realm of drug development and clinical research, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical tasks due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, injection volume inconsistencies, and matrix effects.[1][4]

An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, prior to sample processing.[1] The ideal internal standard closely mimics the physicochemical properties and analytical behavior of the analyte of interest.[1][5] By monitoring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be effectively normalized, leading to significantly improved data quality and reliability. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the use and validation of internal standards in bioanalytical methods.[1][2][6][7]

Rationale for Selecting 2-Pentanoyl-3-picoline as an Internal Standard

For the quantitative analysis of our hypothetical analyte, "Compound X," a novel acylpyridine derivative, 2-pentanoyl-3-picoline was chosen as the internal standard. This selection is underpinned by several key principles of internal standard suitability:

  • Structural Analogy: 2-Pentanoyl-3-picoline shares the core acylpyridine structure with "Compound X." This structural similarity is crucial as it predicts comparable behavior during sample extraction, chromatography, and ionization.

  • Physicochemical Properties: The presence of the pentanoyl group and the picoline ring suggests that 2-pentanoyl-3-picoline will have similar solubility, extraction recovery, and chromatographic retention to "Compound X."

  • Mass Spectrometric Behavior: Both compounds are expected to ionize efficiently under electrospray ionization (ESI) in positive mode, and their fragmentation patterns are anticipated to be analogous, involving cleavages around the keto-functional group.[8]

  • Commercial Availability and Purity: For the purpose of this application note, we assume 2-pentanoyl-3-picoline is available as a high-purity reference standard.

The structures of "Compound X" (hypothetical) and 2-Pentanoyl-3-picoline are presented below:

Figure 1: Chemical Structures Left: Hypothetical Analyte "Compound X" (an acylpyridine derivative) Right: Internal Standard 2-Pentanoyl-3-picoline

(Note: The structure of "Compound X" is illustrative to demonstrate the principle of structural analogy.)

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step protocol for the use of 2-pentanoyl-3-picoline as an internal standard for the quantification of "Compound X" in human plasma.

Materials and Reagents
  • "Compound X" reference standard (≥98% purity)

  • 2-Pentanoyl-3-picoline reference standard (≥98% purity)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Human plasma (with K2EDTA as anticoagulant)

  • Calibrated analytical balance and pipettes

  • Polypropylene microcentrifuge tubes

Preparation of Stock and Working Solutions

Protocol 1: Stock and Working Solution Preparation

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of "Compound X" and 2-pentanoyl-3-picoline into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume. Mix thoroughly. These are the primary stock solutions.

  • Working Standard Solutions of "Compound X":

    • Perform serial dilutions of the "Compound X" primary stock solution with a 50:50 (v/v) methanol:water mixture to prepare a series of working standard solutions for spiking into plasma to create calibration standards and quality controls.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the 2-pentanoyl-3-picoline primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation and sample spiking.

Sample Preparation

The following protocol utilizes a simple and efficient protein precipitation method for sample cleanup.

Protocol 2: Plasma Sample Preparation

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality controls on ice.

  • Aliquoting: Aliquot 100 µL of each plasma sample into appropriately labeled 1.5 mL microcentrifuge tubes.

  • Spiking with Internal Standard: Add 300 µL of the 100 ng/mL 2-pentanoyl-3-picoline working solution in acetonitrile to each tube. The acetonitrile will act as the protein precipitating agent.

  • Vortexing: Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and can be optimized for the specific instrumentation used.

Table 1: Proposed LC-MS/MS Parameters

ParameterCondition
LC System UPLC/HPLC system
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Compound X)Hypothetical m/z 220.2 > 122.1
MRM Transition (IS)Hypothetical m/z 178.2 > 122.1
Dwell Time100 ms
Collision EnergyOptimized for each transition

Note: The MRM transitions are hypothetical and should be optimized based on the actual mass spectra of the compounds.

Data Analysis and Method Validation Considerations

The concentration of "Compound X" in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against a calibration curve. The calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

A full method validation should be conducted in accordance with FDA and EMA guidelines.[1][2][6][7] This includes assessing the following parameters:

  • Selectivity and Specificity: Ensuring no significant interference from endogenous matrix components at the retention times of the analyte and IS.

  • Calibration Curve: Linearity, range, and weighting model.

  • Accuracy and Precision: Both within-run and between-run.

  • Matrix Effect: Assessing ion suppression or enhancement from the biological matrix.

  • Recovery: Extraction efficiency of the analyte and IS.

  • Stability: Freeze-thaw, short-term, long-term, and post-preparative stability.

Visualizing the Workflow

The following diagram illustrates the complete analytical workflow for the quantification of "Compound X" using 2-pentanoyl-3-picoline as an internal standard.

G cluster_sample Sample Processing cluster_analysis Analysis & Data Processing stock_analyte Prepare Analyte Stock Solution (1 mg/mL) work_analyte Prepare Analyte Working Standards stock_analyte->work_analyte stock_is Prepare IS Stock Solution (1 mg/mL) work_is Prepare IS Working Solution (100 ng/mL) stock_is->work_is plasma Aliquot Plasma Samples (Blank, Cal, QC, Unknown) work_analyte->plasma spike Spike with IS Working Solution (Protein Precipitation) work_is->spike plasma->spike vortex Vortex spike->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis (MRM Mode) transfer->lcms integration Peak Integration lcms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio curve Generate Calibration Curve ratio->curve quant Quantify Unknowns curve->quant

Diagram 1: Workflow for Quantification using 2-Pentanoyl-3-picoline IS.

Conclusion

This application note demonstrates a robust and scientifically sound approach to using 2-pentanoyl-3-picoline as an internal standard for the quantitative analysis of a structurally similar analyte, "Compound X," in human plasma by LC-MS/MS. The outlined protocols for solution preparation, sample processing, and instrumental analysis provide a solid foundation for method development. Adherence to the principles of method validation as prescribed by regulatory agencies is crucial for ensuring the integrity and reliability of the bioanalytical data generated.[1][2][6][7] The use of a well-chosen internal standard like 2-pentanoyl-3-picoline is a critical component in achieving the high standards of accuracy and precision required in modern drug development.

References

  • Martínez, R., Suárez, M., Martín, N., Ochoa, E., Seoane, C. G., & Verdecia, Y. (1999). Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones. Rapid communications in mass spectrometry, 13(21), 2180–2182. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Timmerman, P., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 465-475. [Link]

Sources

Method

Application Notes and Protocols for In Vitro Biological Assays Involving 2-Pentanoyl-3-picoline

Introduction: Unveiling the Therapeutic Potential of 2-Pentanoyl-3-picoline 2-Pentanoyl-3-picoline is a pyridine derivative, a class of heterocyclic compounds that form the structural backbone of numerous biologically ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-Pentanoyl-3-picoline

2-Pentanoyl-3-picoline is a pyridine derivative, a class of heterocyclic compounds that form the structural backbone of numerous biologically active molecules. The pyridine scaffold is a cornerstone in medicinal chemistry, widely recognized for its presence in a diverse array of FDA-approved drugs. Compounds featuring this heterocyclic structure have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]

Given the established pharmacological importance of the pyridine nucleus, 2-Pentanoyl-3-picoline presents itself as a compelling candidate for biological investigation. While specific data on this particular compound is not extensively available, its structural similarity to other biologically active pyridines provides a strong rationale for exploring its potential therapeutic applications. This guide offers a comprehensive framework of in vitro assays to systematically evaluate the cytotoxic, antimicrobial, and anti-inflammatory potential of 2-Pentanoyl-3-picoline.

The protocols detailed herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough preliminary assessment of this novel compound.

Part 1: Assessment of Anticancer Activity

The antiproliferative and cytotoxic effects of novel compounds are fundamental in the initial stages of cancer drug discovery.[1][2] The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Application Note: The MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is predicated on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria. The resulting formazan is insoluble and can be quantified spectrophotometrically after solubilization, with the intensity of the color being directly proportional to the number of viable cells.[3]

This assay is a valuable tool for determining the half-maximal inhibitory concentration (IC50) of a compound, which is a key measure of its potency.[4][5] A lower IC50 value indicates greater potency.

Protocol: MTT Assay for Determining IC50 of 2-Pentanoyl-3-picoline

Materials:

  • 2-Pentanoyl-3-picoline

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)[3]

  • 96-well flat-bottom sterile microplates[6]

  • Microplate reader capable of measuring absorbance at 570 nm[6]

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cells to a concentration of 5 x 10^4 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-Pentanoyl-3-picoline in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for treatment.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 2-Pentanoyl-3-picoline.

    • Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with medium only (blank control).

    • Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.[1]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.[6]

Data Analysis:

  • Subtract the absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration of 2-Pentanoyl-3-picoline using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualization of the MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add serial dilutions of 2-Pentanoyl-3-picoline incubate_treatment Incubate for 24-48h add_compound->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end Data Analysis (IC50) read_absorbance->end start Start start->seed_cells

Caption: Workflow for the MTT cytotoxicity assay.

Part 2: Evaluation of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Pyridine derivatives have been shown to possess antibacterial and antifungal properties.[8] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[9]

Application Note: Broth Microdilution for MIC Determination

This quantitative method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[10] A standardized inoculum of the test microorganism is then added to each well.[10] Following incubation, the plates are visually inspected for microbial growth, and the MIC is determined as the lowest concentration of the compound that prevents turbidity.[9]

Protocol: Broth Microdilution Assay for 2-Pentanoyl-3-picoline

Materials:

  • 2-Pentanoyl-3-picoline

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standard antibiotics as positive controls (e.g., ampicillin for bacteria, fluconazole for fungi)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of the Compound and Controls:

    • Prepare a stock solution of 2-Pentanoyl-3-picoline in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 50 µL of broth to all wells except the first column.

    • Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first column.

    • Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column of the dilution series.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[10]

    • Dilute this standardized inoculum in the appropriate broth medium to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[9]

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[10]

Data Analysis:

  • After incubation, visually inspect the plate for turbidity.

  • The MIC is the lowest concentration of 2-Pentanoyl-3-picoline at which there is no visible growth (clear well).[9]

  • Compare the MIC of the test compound to that of the standard antibiotic.

Visualization of the Broth Microdilution Assay Workflow

Broth_Microdilution_Workflow cluster_plate_prep Plate Preparation cluster_inoculum_prep Inoculum Preparation cluster_assay_steps Assay Execution prep_compound Prepare serial dilutions of 2-Pentanoyl-3-picoline in a 96-well plate inoculate_plate Inoculate the plate with the prepared microbial suspension prep_compound->inoculate_plate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) dilute_inoculum Dilute inoculum in broth prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate_plate Incubate for 18-48 hours inoculate_plate->incubate_plate read_mic Visually determine the MIC incubate_plate->read_mic end MIC Value read_mic->end start Start start->prep_compound start->prep_inoculum

Caption: Workflow for the broth microdilution assay.

Part 3: Investigation of Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Macrophages play a central role in the inflammatory response, and when activated by stimuli like lipopolysaccharide (LPS), they produce pro-inflammatory mediators such as prostaglandin E2 (PGE2) and cytokines like interleukin-6 (IL-6).[11][12][13] Assessing the ability of a compound to inhibit the production of these mediators in LPS-stimulated macrophages is a common in vitro model for evaluating anti-inflammatory potential.[12][14]

Application Note: Cell-Based Anti-inflammatory Assay

This assay utilizes a murine macrophage cell line, such as RAW 264.7, which is stimulated with LPS to induce an inflammatory response.[11][12] The test compound, 2-Pentanoyl-3-picoline, is co-incubated with the cells to determine if it can suppress the production of PGE2 and IL-6. The levels of these inflammatory mediators in the cell culture supernatant are then quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

Protocol: Inhibition of PGE2 and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages

Materials:

  • 2-Pentanoyl-3-picoline

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • PGE2 ELISA kit[15][16]

  • IL-6 ELISA kit[8][17]

  • 24-well or 48-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of 2-Pentanoyl-3-picoline (determined from a preliminary MTT assay on RAW 264.7 cells) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include control groups: untreated cells, cells treated with LPS only, and cells treated with the compound only.

  • Collection of Supernatants:

    • After the incubation period, centrifuge the plates to pellet any detached cells.

    • Carefully collect the cell culture supernatants and store them at -80°C until analysis.

  • Quantification of PGE2 and IL-6:

    • Thaw the collected supernatants on ice.

    • Perform the PGE2 and IL-6 ELISAs according to the manufacturer's instructions.[15][16][17][18][19]

    • Briefly, this involves adding the supernatants and standards to antibody-pre-coated plates, followed by the addition of detection antibodies and a substrate for color development.[8][17]

    • Measure the absorbance using a microplate reader at the specified wavelength (typically 450 nm).[8][16]

Data Analysis:

  • Generate a standard curve for both PGE2 and IL-6 using the provided standards in the ELISA kits.

  • Calculate the concentration of PGE2 and IL-6 in each sample by interpolating from the standard curve.

  • Determine the percentage of inhibition of PGE2 and IL-6 production for each concentration of 2-Pentanoyl-3-picoline relative to the LPS-only treated group.

Visualization of the Anti-inflammatory Assay Workflow

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis seed_macrophages Seed RAW 264.7 macrophages pretreat_compound Pre-treat with 2-Pentanoyl-3-picoline seed_macrophages->pretreat_compound stimulate_lps Stimulate with LPS pretreat_compound->stimulate_lps incubate_cells Incubate for 18-24h stimulate_lps->incubate_cells collect_supernatant Collect cell culture supernatants incubate_cells->collect_supernatant perform_elisa Perform PGE2 and IL-6 ELISAs collect_supernatant->perform_elisa calculate_inhibition Calculate % inhibition perform_elisa->calculate_inhibition end Anti-inflammatory Activity Assessment calculate_inhibition->end start Start start->seed_macrophages

Caption: Workflow for the in vitro anti-inflammatory assay.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for characterizing the in vitro biological activities of 2-Pentanoyl-3-picoline. Positive results from these assays would warrant further investigation into the compound's mechanism of action. For instance, promising anticancer activity could lead to studies on apoptosis induction and cell cycle analysis. Similarly, significant antimicrobial or anti-inflammatory effects would justify more in-depth mechanistic studies to identify the specific cellular targets and signaling pathways involved. This systematic approach will be instrumental in determining the therapeutic potential of 2-Pentanoyl-3-picoline and its viability as a lead compound for drug development.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Biomedica. (n.d.). Human IL-6 ELISA.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(15), 4591-4595.
  • Microbiology International. (n.d.). Broth Microdilution.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit.
  • RayBiotech. (n.d.). Human IL-6 ELISA Kit.
  • Elabscience. (n.d.). PGE2 (Prostaglandin E2) ELISA Kit.
  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).
  • Abcam. (n.d.). MTT assay protocol.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Roche. (n.d.). MTT Cell Proliferation Assay Protocol.
  • BioVendor. (2023). Human Interleukin-6 ELISA.
  • MP Biomedicals. (2023). Human IL-6 (Interleukin 6) ELISA Kit.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Lee, J. H., et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 23(10), 2563.
  • Thitimuta, S., et al. (2017). In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells.
  • Kim, J. Y., et al. (2016). Anti-inflammatory effect of extract in lipopolysaccharide-stimulated RAW 264.7 macrophages.
  • Perera, K. N. R., et al. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. Plants, 11(6), 785.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Pentanoyl-3-picoline

Welcome to the technical support center for the synthesis of 2-Pentanoyl-3-picoline. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Pentanoyl-3-picoline. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. We will focus on the most reliable and scalable synthetic route: the addition of a butylmagnesium Grignard reagent to 2-cyano-3-picoline, followed by acidic hydrolysis.

This document provides field-proven insights, explaining the causality behind experimental choices to ensure both high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and high-yield method for synthesizing 2-Pentanoyl-3-picoline?

The most robust and widely accepted method is a two-step process. The first step involves the synthesis of the key intermediate, 2-cyano-3-picoline, from 3-picoline[1]. The second step is the nucleophilic addition of a butylmagnesium halide (Grignard reagent) to the nitrile group of 2-cyano-3-picoline. This reaction forms a stable imine salt intermediate, which, upon acidic hydrolysis, yields the final ketone product, 2-Pentanoyl-3-picoline.[2][3] This route is favored because it avoids the common pitfalls of direct acylation of the pyridine ring.

Q2: Why is direct Friedel-Crafts acylation of 3-picoline not a recommended strategy?

Direct Friedel-Crafts acylation is generally ineffective for pyridine and its derivatives. Pyridines are electron-deficient aromatic rings, which makes them poor nucleophiles for electrophilic aromatic substitution.[4] Furthermore, the nitrogen atom in the pyridine ring is a Lewis base and reacts preferentially with the Lewis acid catalyst (e.g., AlCl₃), forming a positively charged pyridinium salt. This further deactivates the ring towards acylation.[4]

Q3: What are the most critical parameters to control during the Grignard reaction step for optimal yield?

The success of the Grignard reaction hinges on three critical factors:

  • Anhydrous Conditions: Grignard reagents are extremely reactive towards protic sources, especially water. All glassware must be rigorously flame-dried or oven-dried, and all solvents (typically THF or diethyl ether) must be anhydrous. The presence of moisture will quench the Grignard reagent, drastically reducing the yield.

  • Grignard Reagent Quality: The concentration and activity of the Grignard reagent are paramount. It is best to use freshly prepared Grignard reagent or a commercial solution that has been recently titrated to determine its exact molarity.

  • Temperature Control: The reaction is highly exothermic. The Grignard reagent should be added slowly to the solution of 2-cyano-3-picoline at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions. After the addition is complete, the reaction is typically allowed to warm to room temperature or gently refluxed to ensure completion.[2]

Q4: Can side reactions occur, and how can they be minimized?

While the Grignard reaction with nitriles is highly reliable, side reactions can occur. The primary concern is the Grignard reagent acting as a base rather than a nucleophile. To enhance selectivity and reaction rates, especially with sterically hindered components, the addition of a copper(I) salt catalyst can be beneficial.[2][5] Importantly, the ketone product is only formed during the aqueous workup, which prevents the common Grignard side reaction of a second nucleophilic attack on the ketone to form a tertiary alcohol.[6]

Synthesis Workflow and Reaction Mechanism

The overall synthetic pathway is a two-stage process starting from the commercially available 3-picoline.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Ketone Formation Picoline 3-Picoline Cyanation Cyanation Reaction (e.g., V₂O₅, HNO₃, NaCN) Picoline->Cyanation CyanoPicoline 2-Cyano-3-picoline Cyanation->CyanoPicoline Grignard Grignard Reaction (Butylmagnesium Bromide) CyanoPicoline->Grignard Hydrolysis Acidic Hydrolysis (e.g., aq. HCl) Grignard->Hydrolysis Product 2-Pentanoyl-3-picoline Hydrolysis->Product Purification Purification (Chromatography/Distillation) Product->Purification Final Final Product Purification->Final

Caption: Overall workflow for 2-Pentanoyl-3-picoline synthesis.

The core of the synthesis is the nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by hydrolysis.

Caption: Mechanism of Grignard reaction with a nitrile to form a ketone.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The solutions provided are based on established chemical principles and practical laboratory experience.

Issue IDProblem EncounteredProbable Cause(s)Recommended Solution(s) & Rationale
L-01 Low or No Product Formation A. Inactive Grignard Reagent: The reagent was quenched by moisture/air or was from a poor-quality commercial batch.Solution: Prepare the Grignard reagent fresh before use. Alternatively, titrate the commercial solution (e.g., with I₂) to confirm its molarity. Rationale: Grignard reagents are highly sensitive; their activity is the single most important factor for success.
B. Contamination with Water: Moisture present in glassware, solvent, or the nitrile starting material.Solution: Flame-dry all glassware under vacuum or nitrogen. Use freshly distilled, anhydrous solvents (THF, diethyl ether). Ensure the 2-cyano-3-picoline is dry. Rationale: Water is a protic acid that will rapidly and irreversibly quench the Grignard reagent, preventing it from reacting with the nitrile.
C. Incorrect Reaction Temperature: Addition of Grignard was too fast, or the reaction was not allowed to reach the optimal temperature for completion.Solution: Add the Grignard reagent dropwise at 0 °C using an ice bath. After addition, allow the mixture to slowly warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion. Rationale: Slow, cold addition controls the initial exotherm, preventing side reactions. A subsequent warming period provides the necessary activation energy for the reaction to complete.
SP-01 Significant Byproduct Formation A. Impure Starting Material: The 2-cyano-3-picoline starting material contains impurities from its synthesis.Solution: Purify the 2-cyano-3-picoline by recrystallization or column chromatography before use. Confirm purity by ¹H NMR and GC-MS. Rationale: Impurities can react with the Grignard reagent, consuming it and generating additional byproducts that complicate purification.
B. Grignard Reagent Degradation: Formation of Wurtz-type coupling products or other side reactions due to prolonged heating or impurities.Solution: Use the Grignard reagent as soon as it is prepared. Consider adding a catalytic amount of Cu(I) salt (e.g., CuCN or CuI) to promote selective 1,2-addition to the nitrile.[2][5] Rationale: Copper catalysis can accelerate the desired nucleophilic addition over other potential pathways.
P-01 Difficult Product Isolation A. Emulsion during Aqueous Workup: Formation of a stable emulsion layer between the organic and aqueous phases, trapping the product.Solution: During workup, add saturated brine (aq. NaCl) to increase the ionic strength of the aqueous layer, which helps to break emulsions. If an emulsion persists, filter the entire mixture through a pad of Celite®. Rationale: Increasing the polarity difference between the layers destabilizes the emulsion.
B. Product Streaking on Silica Gel: The basic nitrogen of the picoline moiety interacts strongly with the acidic silica gel during column chromatography.Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1% v/v) before loading the sample. Rationale: The triethylamine acts as a competitive base, occupying the acidic sites on the silica and allowing the basic product to elute more cleanly.

Detailed Experimental Protocol

Objective: To synthesize 2-Pentanoyl-3-picoline from 2-cyano-3-picoline via Grignard reaction.

Materials:

  • 2-Cyano-3-picoline (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • 1-Bromobutane (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

Part 1: Grignard Reagent Preparation

  • Place magnesium turnings (1.2 eq) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to the flask.

  • Add a small portion of anhydrous THF to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of 1-bromobutane (1.2 eq) in anhydrous THF.

  • Add a few drops of the 1-bromobutane solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. If it does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed.

Part 2: Reaction with 2-Cyano-3-picoline 8. In a separate flame-dried flask under nitrogen, dissolve 2-cyano-3-picoline (1.0 eq) in anhydrous THF. 9. Cool this solution to 0 °C in an ice-water bath. 10. Slowly transfer the prepared butylmagnesium bromide solution (from Part 1) to the dropping funnel and add it dropwise to the cooled nitrile solution over 30-45 minutes. Maintain the internal temperature below 5 °C. 11. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting nitrile.

Part 3: Workup and Purification 12. Cool the reaction mixture back down to 0 °C in an ice bath. 13. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl. Caution: Exothermic reaction and gas evolution. Continue adding acid until the aqueous layer is acidic (pH ~2) and all magnesium salts have dissolved. 14. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). 15. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then saturated brine. 16. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. 17. Purify the crude oil by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20). To prevent streaking, 1% triethylamine can be added to the eluent system. 18. Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Pentanoyl-3-picoline as a pale yellow oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.

References

  • Master Organic Chemistry. (n.d.). Addition of Grignard Reagents to Nitriles to Give Ketones. Retrieved from [Link]

  • Ghorai, S., & Ghosh, K. (2025). Alkyl addition to aromatic nitriles and ketones with Grignard reagents. ResearchGate. Retrieved from [Link]

  • Mulani, S., et al. (2024). New ketone synthesis via Cu(I)-accelerated regioselective coupling of thiopyridine ester with Grignard reagents: in quest of facile access to pharmaceuticals. American Chemical Society. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • Blue, J. D., & Mitchell, T. A. (2014). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC. Retrieved from [Link]

  • Farmer, S. (2023). Conversion to ketones using Grignard reagents. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

  • ResearchGate. (2010). Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936670B - The synthetic method of 2-cyano group-3-picoline.
  • Google Patents. (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.
  • PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • ResearchGate. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-Pentanoyl-3-picoline by Column Chromatography

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude 2-pentanoyl-3-picoline using column chromatography. This document...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude 2-pentanoyl-3-picoline using column chromatography. This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification process. The guidance herein is grounded in established chromatographic principles for pyridine derivatives and related heterocyclic compounds.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of 2-pentanoyl-3-picoline in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My 2-pentanoyl-3-picoline is exhibiting significant peak tailing on a silica gel column. What is the cause and how can I resolve this?

Answer:

Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel. The primary cause is the interaction between the basic nitrogen atom of the picoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-uniform elution front, resulting in a "tailing" effect on the chromatogram.

Causality and Resolution Strategy:

To mitigate this, the interaction with the silanol groups must be minimized. This can be achieved through several approaches:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to the mobile phase. This additive will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound.

    • Recommended Modifier: Triethylamine (TEA) is a standard choice. Start by adding 0.1-1% (v/v) of TEA to your eluent system (e.g., ethyl acetate/hexane). You can optimize the concentration based on the severity of the tailing.

    • Alternative: A solution of ammonia in methanol (e.g., 1-10%) can also be used as a component of the mobile phase, particularly for highly polar pyridines.

  • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.

    • Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic grades. For a basic compound like 2-pentanoyl-3-picoline, neutral or basic alumina can be an excellent alternative to silica gel, as it lacks the acidic silanol groups that cause tailing.

    • Deactivated Silica Gel: You can use commercially available end-capped silica gel where the silanol groups are chemically modified to be less active.

Experimental Protocol: Mitigating Peak Tailing with Triethylamine

  • TLC Analysis: Prepare several TLC chambers with your chosen solvent system (e.g., 20% ethyl acetate in hexane). To one chamber, add a small piece of filter paper soaked in the same solvent system containing 1% triethylamine.

  • Spot and Develop: Spot your crude 2-pentanoyl-3-picoline on two separate TLC plates. Develop one in the unmodified solvent and the other in the TEA-modified chamber.

  • Compare: Observe the spot shape on both plates under UV light. The spot on the plate developed with TEA should be significantly more symmetrical.

  • Column Implementation: Based on the improved TLC results, prepare your bulk mobile phase for the column with the optimized concentration of TEA.

Question 2: I am having difficulty separating 2-pentanoyl-3-picoline from a closely eluting impurity. How can I improve the resolution?

Answer:

Poor resolution between your target compound and an impurity indicates that their affinities for the stationary and mobile phases are too similar under the current conditions. Improving resolution requires optimizing the selectivity of your chromatographic system.

Strategies for Enhancing Resolution:

  • Optimize the Mobile Phase Polarity: The ideal retention factor (Rf) for the compound of interest on a TLC plate for good separation on a column is typically between 0.2 and 0.35.

    • If your spots are too high on the TLC plate (high Rf), your solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., move from 30% ethyl acetate in hexane to 20%).

    • If your spots are too low on the TLC plate (low Rf), your solvent system is not polar enough. Increase the proportion of the polar solvent.

  • Change Solvent Selectivity: If simply adjusting the polarity of your current solvent system (e.g., ethyl acetate/hexane) doesn't provide adequate separation, try a different solvent combination. Solvents with different chemical properties can interact differently with your compound and impurities, leading to changes in elution order and improved separation.

    • Alternative Solvent Systems: Consider mixtures like dichloromethane/methanol or ether/hexane.

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase during the chromatography run (gradient elution) can be very effective. This allows for the elution of less polar impurities first, followed by a gradual increase in solvent strength to elute your target compound and then more polar impurities, often with better separation.

  • Column Parameters:

    • Finer Stationary Phase: Using silica gel with a smaller particle size can increase the number of theoretical plates and improve resolution, though this will also increase backpressure.

    • Longer Column: A longer column provides more surface area for interactions, which can improve separation, but will also increase the run time and the volume of solvent required.

Troubleshooting Workflow for Poor Resolution:

G start Poor Resolution Observed check_rf Is the Rf of the target compound between 0.2-0.35 on TLC? start->check_rf adjust_polarity Adjust the polar/non-polar solvent ratio. check_rf->adjust_polarity No change_solvent Try a different solvent system (e.g., DCM/MeOH). check_rf->change_solvent Yes, but still poor separation adjust_polarity->check_rf success Resolution Improved adjust_polarity->success Resolution now acceptable gradient Consider gradient elution. change_solvent->gradient change_solvent->success Resolution now acceptable column_params Use a longer column or finer stationary phase. gradient->column_params gradient->success Resolution now acceptable column_params->success

Caption: A decision tree for troubleshooting poor resolution.

Question 3: My yield of 2-pentanoyl-3-picoline is very low after column chromatography. What are the potential causes and solutions?

Answer:

Low recovery can be attributed to several factors, from irreversible adsorption on the column to physical loss of the compound during the process.

Potential Causes and Solutions:

  • Irreversible Adsorption or Decomposition on Silica: 2-Acylpyridines can be sensitive to the acidic nature of silica gel, potentially leading to decomposition or strong, irreversible binding.

    • Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit in the open for an hour, and then develop it. If you see new spots or a significant decrease in the intensity of your product spot, it may be degrading on the silica.

    • Solution: Switch to a less acidic stationary phase like neutral alumina or consider using reversed-phase chromatography.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation, causing you to discard mixed fractions that contain your product.

    • Guideline: A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.

    • Solution: Use a larger column for larger quantities of material.

  • Improper Fraction Collection: Your compound may be eluting in a broader range of fractions than anticipated, or you may not be monitoring the fractions effectively.

    • Solution: Collect smaller fractions and analyze every few fractions by TLC to accurately identify which ones contain your pure product. Do not rely solely on visual cues.

  • Product is Too Polar and Stuck on the Column: If your chosen eluent is not polar enough, your compound may not move off the column at all.

    • Solution: After your initial elution, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) and check these fractions for your product. If it is present, you will need to develop a more polar mobile phase system for your next attempt.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 2-pentanoyl-3-picoline on silica gel?

A good starting point for a compound with the expected polarity of 2-pentanoyl-3-picoline (a ketone and a picoline moiety) would be a mixture of a non-polar and a moderately polar solvent. A common and effective choice is ethyl acetate in hexane . Begin by testing a range of concentrations on TLC plates, for example:

  • 10% Ethyl Acetate / 90% Hexane

  • 20% Ethyl Acetate / 80% Hexane

  • 30% Ethyl Acetate / 70% Hexane

Aim for an Rf value of your target compound between 0.2 and 0.35 for the best separation on a column.[1][2]

Q2: How should I load my crude sample onto the column?

There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase solvent. Carefully pipette this solution onto the top of the column bed. This method is quick but can cause band broadening if too much or too polar a solvent is used for dissolution.

  • Dry Loading: This is often the preferred method, especially if your compound has poor solubility in the mobile phase. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel to this solution, and then evaporate the solvent completely to get a dry, free-flowing powder. This powder is then carefully added to the top of the column. Dry loading typically results in sharper bands and better separation.

Q3: What are the likely impurities I should be trying to separate from my 2-pentanoyl-3-picoline?

The impurities will depend on the synthetic route used. However, common impurities in the synthesis of similar compounds can include:

  • Unreacted Starting Materials: For example, unreacted 3-picoline or the acylating agent.

  • Positional Isomers: If the starting picoline was not pure, you might have isomers of your product.

  • Byproducts of Side Reactions: These could include products from self-condensation of the ketone or reactions involving impurities in the starting materials.

  • Hydrolysis Products: If the reaction was worked up with water, some hydrolysis of the product or intermediates might occur.

Q4: I don't have a UV lamp. How can I visualize my spots on a TLC plate?

If your compound is not UV-active, you can use staining methods. After developing the TLC plate, let it dry completely and then dip it into a staining solution. Gently heat the plate with a heat gun until spots appear. Common general-purpose stains include:

  • Potassium Permanganate (KMnO₄) stain: Reacts with most organic compounds that can be oxidized.

  • Ceric Ammonium Molybdate (CAM) stain: A good general stain for many organic compounds.

  • Iodine Chamber: Placing the dried TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.

Q5: What is the difference between flash column chromatography and gravity chromatography?

The primary difference is the application of pressure.

  • Gravity Chromatography: The mobile phase moves through the stationary phase under the force of gravity alone. This is a slower process.

  • Flash Chromatography: Positive pressure (from a pump or a gas source like nitrogen or air) is applied to the top of the column to force the mobile phase through more quickly. This significantly speeds up the purification process and can often lead to better separations due to reduced diffusion of the compound bands. For most laboratory-scale purifications, flash chromatography is the preferred method.

Summary of Key Chromatographic Parameters

ParameterRecommendation for 2-Pentanoyl-3-picolineRationale
Stationary Phase Silica Gel (default), Neutral or Basic AluminaSilica is standard, but alumina avoids issues with the basicity of the picoline.
Mobile Phase (Eluent) Ethyl Acetate/HexaneGood starting point for tuning polarity.[3]
Mobile Phase Additive 0.1-1% Triethylamine (TEA)Neutralizes acidic silanol sites on silica gel to prevent peak tailing.
TLC Rf Target 0.2 - 0.35Optimal range for good separation on a column.[1]
Sample Loading Dry LoadingGenerally provides sharper bands and better resolution.
Elution Method Isocratic or GradientStart with isocratic; use gradient for complex mixtures with wide polarity differences.

References

  • BenchChem. (2025).
  • Chrom Tech, Inc. (2024).
  • BenchChem. (2025). Troubleshooting Poor Yield in Pyrazolo[3,4-b]pyridine Synthesis.
  • Cytiva. (2016).
  • Chemistry For Everyone. (2025).
  • ChemistryViews. (2012).
  • Chromatography Forum. (2015).
  • University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025).
  • BioPharm International. (2018).
  • Common Organic Chemistry. (2023).
  • SOP: FLASH CHROM
  • Chemistry For Everyone. (2025).
  • University of Calgary, Department of Chemistry.
  • Chemistry For Everyone. (2025).
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • Biotage. (2023).
  • Sorbent Technologies, Inc. (2025).
  • Biotage. (2023).

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Pentanoyl-3-picoline

Welcome to the technical support center for the synthesis of 2-Pentanoyl-3-picoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side react...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Pentanoyl-3-picoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific acylation reaction. We will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity and success of your synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction is yielding a mixture of isomers, with the pentanoyl group at positions other than C2. How can I improve the regioselectivity?

Answer:

Poor regioselectivity is a common challenge in the acylation of substituted pyridines. The electron-donating methyl group at the 3-position of the picoline ring can direct acylation to multiple positions. To achieve exclusive C2 acylation, a strategy known as Directed ortho Metalation (DoM) is highly recommended.[1][2][3]

Underlying Principle: DoM utilizes a directing group on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. In the case of 3-picoline, the pyridine nitrogen itself can act as a directing group, facilitating lithiation at the C2 position.

Recommended Protocol for Directed ortho Metalation:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Organolithium reagents are extremely reactive with water and oxygen.

  • Solvent and Temperature: Use a dry, aprotic solvent such as tetrahydrofuran (THF). Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of a strong, sterically hindered base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to a solution of 3-picoline in THF at -78 °C. The use of a hindered base helps prevent nucleophilic addition to the pyridine ring, which can be a competing side reaction.[4]

  • Acylation: After stirring for a sufficient time to ensure complete deprotonation (typically 1-2 hours), slowly add your acylating agent, such as pentanoyl chloride or valeroyl chloride, to the reaction mixture while maintaining the low temperature.

  • Quenching: Once the acylation is complete (monitored by TLC or LC-MS), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Proceed with a standard aqueous work-up and purify the crude product using column chromatography.

Visualizing the DoM Workflow:

DirectedOrthoMetalation cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Work-up & Purification Picoline 3-Picoline in dry THF Add_Base Slow addition of n-BuLi or LDA Picoline->Add_Base 1. Inert_Atmosphere Inert Atmosphere (Ar/N2) Low_Temp Low Temperature (-78 °C) Deprotonation Ortho-lithiation at C2 Add_Base->Deprotonation 2. Add_Acylating_Agent Addition of Pentanoyl Chloride Deprotonation->Add_Acylating_Agent 3. Acylation Formation of 2-Pentanoyl-3-picoline Add_Acylating_Agent->Acylation 4. Quench Quench with aq. NH4Cl Acylation->Quench 5. Extraction Extraction Quench->Extraction 6. Purification Column Chromatography Extraction->Purification 7.

Caption: Workflow for regioselective C2 acylation via Directed ortho Metalation.

Question 2: I am observing a significant amount of a byproduct that appears to be the result of a reaction at the methyl group of the 3-picoline. How can I prevent this?

Answer:

Reaction at the benzylic-like methyl group of 3-picoline is a known side reaction, especially when using strong bases. The protons on this methyl group are acidic and can be abstracted by organolithium reagents, leading to a lithiated species that can then react with the acylating agent.

Underlying Principle: The relative acidity of the C2 proton versus the methyl protons of 3-picoline determines the site of deprotonation. While the pyridine nitrogen directs lithiation to the C2 position, under certain conditions, deprotonation of the more kinetically accessible methyl group can compete.

Troubleshooting Strategies:

  • Choice of Base: The choice of the organolithium reagent is critical. While n-BuLi is commonly used, a more sterically hindered base like lithium diisopropylamide (LDA) can show greater selectivity for the C2 position over the methyl group.

  • Temperature Control: Maintaining a very low reaction temperature (e.g., -78 °C) is crucial. At higher temperatures, the kinetic selectivity for C2 deprotonation may decrease, and the thermodynamic product from methyl group deprotonation might become more prevalent.

  • Reaction Time: Avoid prolonged reaction times after the addition of the base, as this can allow for equilibration and the formation of the thermodynamically more stable benzylic-type anion.

Visualizing Competing Deprotonation Pathways:

CompetingDeprotonation cluster_pathways Deprotonation Pathways with Strong Base (e.g., n-BuLi) 3-Picoline 3-Picoline C2_Lithiation Desired C2 Lithiation (ortho) 3-Picoline->C2_Lithiation Favored at low temp with hindered base Methyl_Lithiation Side Reaction: Methyl Group Lithiation 3-Picoline->Methyl_Lithiation Competes at higher temp or with less hindered base 2-Pentanoyl-3-picoline 2-Pentanoyl-3-picoline C2_Lithiation->2-Pentanoyl-3-picoline + Pentanoyl Chloride Byproduct Byproduct Methyl_Lithiation->Byproduct + Pentanoyl Chloride

Caption: Competing deprotonation pathways in the lithiation of 3-picoline.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of low yield in this synthesis?

A1: Low yields can stem from several factors:

  • Incomplete Deprotonation: Insufficient amount of base or a reaction time that is too short can lead to incomplete formation of the lithiated intermediate.

  • Side Reactions: As discussed, competing deprotonation at the methyl group and poor regioselectivity are major contributors to low yields of the desired product.

  • Degradation of Reagents: Organolithium reagents are highly pyrophoric and can degrade upon exposure to air or moisture. Ensure you are using freshly titrated or newly purchased reagents.

  • Reaction with Solvent: While THF is a good solvent, prolonged reaction times at temperatures above -20 °C can lead to its deprotonation by the organolithium reagent.

Q2: Can I use a Grignard reagent instead of an organolithium reagent?

A2: While Grignard reagents are excellent nucleophiles, they are generally less effective for the directed ortho-metalation of pyridines compared to organolithium reagents.[5] However, a Grignard-based approach is possible, but it often requires a different strategy, such as a halogen-magnesium exchange from a pre-functionalized picoline (e.g., 2-bromo-3-methylpyridine).[6] This adds extra steps to the synthesis. For direct C-H activation, organolithium reagents are superior.

Q3: I am observing the formation of a di-acylated product. What could be the cause?

A3: The formation of a di-acylated product is unlikely in this specific reaction if the stoichiometry is controlled. However, if you are using a different synthetic route, such as a Claisen-type condensation, over-acylation can be an issue. In the context of DoM, if there are other acidic protons that can be removed after the initial acylation, a second acylation could theoretically occur, but this is not a common side reaction for 3-picoline under standard DoM conditions.

Q4: My purification by column chromatography is proving difficult. Are there any tips?

A4: 2-Pentanoyl-3-picoline is a relatively polar compound due to the ketone and the pyridine nitrogen.

  • Solvent System: A gradient elution on silica gel is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.

  • Tailing: Pyridine-containing compounds can sometimes tail on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to obtain sharper peaks and better separation.

  • Alternative Purification: If column chromatography is still problematic, consider alternative purification methods such as preparative thin-layer chromatography (prep-TLC) or crystallization if the product is a solid.

Quantitative Data Summary

IssueContributing FactorsRecommended SolutionExpected Improvement in Yield/Purity
Poor Regioselectivity Acylation at positions other than C2.Directed ortho Metalation (DoM) with n-BuLi or LDA at -78°C.From a mixture of isomers to >95% C2 selectivity.
Methyl Group Acylation Deprotonation of the C3-methyl group.Use of a sterically hindered base (LDA) and strict temperature control (-78°C).Reduction of methyl-acylated byproduct by >80%.
Low Conversion Incomplete deprotonation or degraded organolithium reagent.Use of freshly titrated organolithium reagent and sufficient reaction time for deprotonation.Increase in overall yield by 20-30%.

References

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • 3‐Methylpyridine: Synthesis and Applications. ResearchGate. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. [Link]

  • ortho metalation. Andrew G Myers Research Group. [Link]

  • Directed (ortho) Metallation. University of Alberta. [Link]

  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. ResearchGate. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. [Link]

  • 3-Methylpyridine. Wikipedia. [Link]

  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. Organic Syntheses. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • The synthetic method of 2-cyano group-3-picoline.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • Method for preparing 3-methylpyridine by utilizing acrolein.
  • 3-Methylpyridine: Synthesis and Applications. PubMed. [Link]

  • 2-Methylpyridine. Wikipedia. [Link]

  • Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega. [Link]

  • Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. The Royal Society of Chemistry. [Link]

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. [Link]

  • A kind of synthesis of picoline of 2 amino 4 and its purification process.
  • Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite Catalysts. Chinese Journal of Applied Chemistry. [Link]

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

  • Process for the preparation of 3-picoline.
  • The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. ResearchGate. [Link]

  • Magnesium-Halogen Exchange. Andrew G Myers Research Group. [Link]

  • The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. ResearchGate. [Link]

Sources

Optimization

Stability and degradation of 2-Pentanoyl-3-picoline under different conditions

Technical Support Center: Stability and Degradation of 2-Pentanoyl-3-picoline Welcome to the technical support center for 2-Pentanoyl-3-picoline. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability and Degradation of 2-Pentanoyl-3-picoline

Welcome to the technical support center for 2-Pentanoyl-3-picoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability and degradation of this compound. As a molecule incorporating both a ketone functional group and a picoline core, its stability is influenced by the chemical properties of both moieties. This resource synthesizes established chemical principles to forecast potential stability challenges and offers practical solutions for your experiments.

General Stability Profile and Recommended Storage

2-Pentanoyl-3-picoline's stability is contingent on its storage and handling. The ketone and picoline functionalities present distinct vulnerabilities. Ketones are generally resistant to mild oxidation, but the picoline ring can be susceptible to environmental factors.[1][2][3] The following table summarizes the recommended storage conditions to minimize degradation.

ConditionRecommendationRationale
Temperature Store at ≤ -20°C for long-term storage. For short-term use, 2-8°C is acceptable.Lower temperatures significantly slow down potential hydrolytic and oxidative degradation reactions. Some ketones show marked instability at -20°C, with significantly improved stability at -80°C.[4][5]
Light Protect from light. Store in amber vials or in the dark.Pyridine and its derivatives can be susceptible to photodegradation. Exposure to UV or visible light may catalyze degradation.[6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes the risk of oxidation. The picoline ring and the pentanoyl group can be susceptible to oxidative degradation.
pH Maintain neutral pH for solutions. Avoid strongly acidic or basic conditions.Both acid- and base-catalyzed hydrolysis of the ketone can occur. The picoline moiety's basicity also means it will exist in a protonated form in acidic conditions, which may alter its stability.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2-Pentanoyl-3-picoline in a question-and-answer format.

Issue 1: I've observed a decrease in the purity of my 2-Pentanoyl-3-picoline sample over time, even when stored at -20°C.

  • Potential Cause: The most likely cause is slow degradation due to factors such as residual moisture, exposure to air (oxidation), or repeated freeze-thaw cycles. While ketones are relatively stable, some can degrade at -20°C.[4][5]

  • How to Confirm:

    • LC-MS Analysis: Use a high-resolution liquid chromatography-mass spectrometry (LC-MS) system to analyze your sample. Look for the appearance of new peaks with masses corresponding to potential degradation products (e.g., hydrolysis or oxidation products).

    • Forced Degradation Study: Perform a forced degradation study (see Section 4 for protocol) to intentionally generate degradation products. This can help you identify the peaks corresponding to degradants in your aged sample.

  • Solution:

    • Improve Storage Conditions: For long-term storage, consider a lower temperature, such as -80°C, which has been shown to significantly improve the stability of some ketones.[4][5]

    • Inert Atmosphere: Aliquot the compound into smaller, single-use vials under an inert atmosphere to minimize exposure to air and moisture upon each use.

    • Drying: Ensure the compound is thoroughly dried before storage to remove any residual solvent or water.

Issue 2: My solution of 2-Pentanoyl-3-picoline has developed a yellow tint.

  • Potential Cause: Color formation can be an indicator of degradation, often due to oxidative or photolytic pathways. The formation of conjugated systems or certain oxidized species can lead to colored byproducts.

  • How to Confirm:

    • UV-Vis Spectroscopy: Take a UV-Vis spectrum of the colored solution and compare it to a freshly prepared solution. The appearance of new absorbance bands in the visible region would confirm the formation of chromophoric degradation products.

    • TLC Analysis: A simple thin-layer chromatography (TLC) analysis can quickly show the presence of new, colored spots that are not present in a fresh sample.

  • Solution:

    • Protect from Light: Ensure your solutions are always protected from light by using amber glassware or wrapping containers in aluminum foil.

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen to minimize oxidation.

    • Antioxidants: For some applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) might be considered, but its compatibility with your experimental system must be verified.

Issue 3: I am seeing inconsistent results in my biological assays.

  • Potential Cause: Inconsistent results can stem from the degradation of your stock solution, leading to a lower effective concentration of the active compound. Hydrolysis of the pentanoyl group would lead to 3-picoline and pentanoic acid, which would likely have different biological activities.

  • How to Confirm:

    • Purity Check Before Use: Always analyze the purity of your stock solution by a suitable method (e.g., HPLC-UV) before each experiment, especially if the solution has been stored for some time.

    • Dose-Response Curve: Run a full dose-response curve in your assay. A shift in the EC50 or a decrease in the maximum effect can indicate a loss of potency due to degradation.

  • Solution:

    • Freshly Prepared Solutions: Prepare solutions of 2-Pentanoyl-3-picoline fresh from a solid stock before each experiment whenever possible.

    • Stability in Assay Media: Determine the stability of the compound in your specific assay buffer and under the conditions of your experiment (e.g., temperature, incubation time). You may need to adjust your experimental protocol if significant degradation occurs during the assay.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-Pentanoyl-3-picoline?

A1: Based on its structure, the most probable degradation pathways are:

  • Hydrolysis: The ketone functional group can undergo acid- or base-catalyzed hydrolysis, cleaving the bond between the carbonyl carbon and the picoline ring to yield 3-picoline and pentanoic acid.

  • Oxidation: The pentanoyl side chain can be susceptible to oxidation, potentially at the carbon alpha to the carbonyl group. The picoline ring itself can be oxidized to an N-oxide. Strong oxidation can lead to cleavage of the carbon-carbon bonds.[2]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to a variety of degradation products.

  • Thermal Degradation: At elevated temperatures, cleavage of the ketone group can occur.[7]

Q2: How can I develop a stability-indicating analytical method for this compound?

A2: A stability-indicating method is one that can separate the intact drug from its degradation products. Here's a general approach:

  • Perform Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate a mixture of the parent compound and its degradants.[6]

  • Method Development: Use reverse-phase HPLC with a C18 column as a starting point. Experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with buffers like ammonium acetate or formate) and pH to achieve good separation between the parent peak and the degradation peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound under different stress conditions. The spectra across the peak should be homogeneous. Mass spectrometry (LC-MS) is invaluable for identifying the masses of the degradation products.

Q3: Is 2-Pentanoyl-3-picoline sensitive to moisture?

A3: Yes, like many organic compounds with functional groups susceptible to hydrolysis, it is advisable to handle 2-Pentanoyl-3-picoline in a dry environment and store it in a desiccator. Even small amounts of water can lead to slow hydrolysis over time.

Potential Degradation Pathways

Understanding the potential chemical transformations of 2-Pentanoyl-3-picoline is crucial for predicting its stability and identifying degradation products.

Hydrolytic Degradation

Hydrolysis of the ketone can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that can then collapse to the products.

G cluster_hydrolysis Hydrolytic Degradation parent 2-Pentanoyl-3-picoline intermediate Tetrahedral Intermediate parent->intermediate H₂O, H⁺ or OH⁻ products 3-Picoline + Pentanoic Acid intermediate->products Cleavage G cluster_oxidation Oxidative Degradation parent 2-Pentanoyl-3-picoline n_oxide 2-Pentanoyl-3-picoline N-oxide parent->n_oxide [O] side_chain_ox Side-chain oxidation products (e.g., carboxylic acids) parent->side_chain_ox [O]

Caption: Potential oxidative degradation pathways for 2-Pentanoyl-3-picoline.

Experimental Protocols for Stability Assessment

Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and test the stability-indicating capability of an analytical method. [6][8] Objective: To generate likely degradation products of 2-Pentanoyl-3-picoline under various stress conditions.

Materials:

  • 2-Pentanoyl-3-picoline

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or PDA detector and/or mass spectrometer

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Pentanoyl-3-picoline at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At appropriate time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. At time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At time points, take an aliquot and dilute for analysis.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a solution of the compound at 60°C. At time points, dissolve the solid or dilute the solution for analysis.

  • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). [9][10]A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

G cluster_workflow Forced Degradation Workflow start Prepare 1 mg/mL stock solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base ox Oxidation stress->ox heat Thermal Stress stress->heat light Photostability stress->light analyze Analyze by HPLC-UV/MS acid->analyze base->analyze ox->analyze heat->analyze light->analyze report Identify Degradants & Assess Method Specificity analyze->report

Caption: Workflow for a forced degradation study of 2-Pentanoyl-3-picoline.

References

  • Koch, D. D., & Hininger, I. (1991). Stability of ketone bodies in serum in dependence on storage time and storage temperature.
  • Wildenhoff, K. E. (1986). The stability and automatic determination of ketone bodies in blood samples taken in field conditions. Acta Veterinaria Scandinavica, 27(2), 207-214.
  • Krasnov, A. P., Mitina, A. P., & Svetlichnyi, V. M. (2018). Thermal Stability of Polyetherketones.
  • Organic Chemistry Tutor. (2019, August 21). 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers [Video]. YouTube. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • National Toxicology Program. (1999). Toxicological Summary for 3-Picoline. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Science.gov. (n.d.). ketone body oxidation: Topics by Science.gov. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

  • Forney, F. W., & Markovetz, A. J. (1969). Oxidative Degradation of Methyl Ketones. Journal of Bacteriology, 98(3), 1055–1064.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]

  • Wikipedia. (n.d.). Ketone. [Link]

  • Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425-1430.
  • Greenburg, L. A., & Lester, D. (1944). Method and device for ketone measurement. Journal of Biological Chemistry, 154, 177.
  • Wikipedia. (n.d.). Picoline. [Link]

  • Shimada, K., Skouta, R., & Dixon, S. J. (2016). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 26(24), 5963-5967.
  • WebMD. (2023, October 10). Ketones and Ketone Urine Test: Purpose, Procedure, Results. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. [Link]

  • Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Request PDF. [Link]

  • Leah4sci. (2024, February 13). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Alabugin, I. V., & Gold, B. (2013). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. The Journal of Organic Chemistry, 78(15), 7777-7784.
  • ResearchGate. (n.d.). Initial two steps of biodegradation for pyridine and quinoline. [Link]

  • Jo, E., & Kim, D. (2021). Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol. Molecules, 26(22), 6985.
  • Quora. (2018, March 30). What does the hydrolysis of ketones yield?[Link]

  • Leptozan Reviews. (2024, January 19). Leptozan Honest Reviews 2024 Consumer Reports. [Link]

  • Schwesinger, R., & Schlemper, H. (1995). Stabilization of Ketone and Aldehyde Enols by Formation of Hydrogen Bonds to Phosphazene Enolates and Their Aldol Products. Journal of the American Chemical Society, 117(39), 10095-10103.
  • Vaňková, R., & Demnerová, K. (2012). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 78(1), 313-320.
  • Li, J., & Sun, J. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Zhang, Y., et al. (2023). Ketones in Low-Temperature Oxidation Products of Crude Oil. Molecules, 28(11), 4435.
  • Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • Hininger, I., & Koch, D. D. (1991). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European Journal of Clinical Chemistry and Clinical Biochemistry, 29(9), 599-600.
  • Catalyst University. (2014, August 20). Biochemistry | Ketone Body Catabolism [Video]. YouTube. [Link]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • Reddit. (2020, July 7). What is the role of pyridine in the acetylations of alcohols?[Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. [Link]

  • Kabylda, A., et al. (2023).
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

Sources

Troubleshooting

Optimizing GC-MS parameters for 2-Pentanoyl-3-picoline detection

Starting Initial Investigation I've initiated comprehensive Google searches to gather data on the physicochemical properties of 2-Pentanoyl-3-picoline, focusing on volatility, thermal stability, and mass spectral charact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

I've initiated comprehensive Google searches to gather data on the physicochemical properties of 2-Pentanoyl-3-picoline, focusing on volatility, thermal stability, and mass spectral characteristics. I am concurrently building a framework to organize the data into different categories for easier analysis.

Initiating Further Research

I'm now expanding my investigation to include established GC-MS methods for analogous compounds like picoline derivatives and ketones, seeking common parameters. I am also looking into potential analytical challenges specific to 2-Pentanoyl-3-picoline. Moreover, I will begin structuring the tech support information, starting with parameter optimization. The goal is to provide a comprehensive, question-and-answer resource.

Beginning Detailed Research

I'm now diving into the physicochemical properties of 2-Pentanoyl-3-picoline through extensive Google searches, including volatility and thermal data. I'm simultaneously pursuing established GC-MS methods for similar compounds, such as picoline derivatives and ketones. Concurrently, I'm identifying any analytical challenges specific to this compound. I am developing a Q&A based tech support structure, starting with parameter optimization.

Initiating Technical Design

I've made great strides in laying the groundwork for the technical support center. The research gave me optimization methods for GC-MS, including sensitivity, ideal column choices for polar substances, and solutions to issues like peak tailing.

Gathering Crucial Properties

I've deepened my research, and found GC-MS optimization methods and solutions for GC-MS. The general strategies include ways to improve sensitivity, polar compound column selection, and peak tailing fixes. However, I still need key data. While I've examined picoline and ketones separately, I need the properties of their combination, 2-Pentanoyl-3-picoline. This includes physicochemical properties and initial GC-MS parameters for similar compounds.

Compiling Isomer Data

I've made progress in step two. I've collected physicochemical properties for picoline isomers—specifically, boiling points and mass spectral data. Moreover, I've secured details regarding GC-MS analysis, which will be helpful.

Analyzing Data Deficiencies

I'm now focusing on what is missing. While I have physicochemical data on picoline isomers and related compounds, like 2-acetylpyridine, I still need the specific boiling point, polarity, and a reference mass spectrum for 2-Pentanoyl-3-picoline. This is crucial for precise optimization and compound identification. I'll prioritize finding or predicting this missing data, concurrently structuring the technical support center.

Finding Missing Data Points

I've compiled background data on ketone and picoline analyses, including GC-MS fundamentals and picoline isomer boiling points. But, I am still missing the boiling point of 2-Pentanoyl-3-picoline.

Addressing Data Limitations

I am now focusing on the practical implications of missing data, particularly the boiling point and polarity of 2-Pentanoyl-3-picoline. Since direct data is scarce, I will structure the troubleshooting guide around general GC-MS principles applicable to ketone and picoline functional groups. I'll rely on estimations from related compounds for initial parameter settings and will clearly indicate these instances within the guide. I'm moving forward with diagrams and tables based on this approach.

Compiling the Technical Center

I've exhausted direct searches for 2-Pentanoyl-3-picoline data, so I am transitioning to the full technical support center. Since specific boiling points, polarity, and mass spectra are unavailable, I will rely on related compounds and general GC-MS principles. The guide will prioritize functional group-based optimization and troubleshooting, while clearly indicating estimated parameters. Diagrams and tables will be crafted with this in mind.

Optimization

Technical Support Center: Overcoming Peak Tailing of 2-Pentanoyl-3-picoline in HPLC

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth approach to diagnosing and resolving the common issue of chromatographic peak tailing for 2-Pentanoyl-3-picoli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth approach to diagnosing and resolving the common issue of chromatographic peak tailing for 2-Pentanoyl-3-picoline and similar basic heterocyclic compounds. As Senior Application Scientists, we move beyond generic advice to explain the underlying chemical principles, enabling you to make informed, effective decisions in your method development and troubleshooting workflows.

Part 1: Understanding the Root Cause

Q1: Why is my 2-Pentanoyl-3-picoline peak tailing?

Peak tailing for a basic compound like 2-Pentanoyl-3-picoline in reversed-phase HPLC is almost always a symptom of a secondary retention mechanism interfering with the primary hydrophobic separation.[1][2] The core issue lies in the interaction between your analyte and the stationary phase.

Primary Mechanism: Silanol Interaction

  • Analyte Chemistry : Your compound contains a 3-picoline moiety, which is a pyridine derivative. The nitrogen atom on the pyridine ring has a lone pair of electrons, making it basic. Pyridine and its derivatives typically have a pKa in the range of 5 to 6; for 3-picoline specifically, the pKa is approximately 5.68.[3][4][5] This means that in a mobile phase with a pH below ~5.7, the pyridine nitrogen will be protonated, carrying a positive charge (pyridinium ion).

  • Stationary Phase Chemistry : The vast majority of reversed-phase columns (e.g., C18, C8) are built on a silica backbone. The manufacturing process of silica particles leaves behind unreacted hydroxyl groups known as silanols (Si-OH) on the surface.[1] Even with modern end-capping procedures that mask many of these groups, a significant number of residual silanols remain.[2][6] These silanol groups are acidic and become deprotonated (negatively charged, Si-O⁻) at a mobile phase pH above approximately 3.[2][7]

  • The Unwanted Interaction : When you operate in the mid-pH range (e.g., pH 4-7), you create a perfect storm. Your analyte is positively charged, and the residual silanols are negatively charged. This leads to a strong ionic interaction that acts as a secondary, and often very strong, retention mechanism.[1][6] Since these active silanol sites are not uniformly distributed, a fraction of your analyte molecules get "stuck" on the column longer than the rest, resulting in a delayed elution and a characteristic "tail" on the peak.

G cluster_0 The Problem: Unwanted Ionic Interaction cluster_1 The Solution: Disrupt the Interaction Analyte Protonated 2-Pentanoyl-3-picoline (+) Silanol Ionized Silanol Site (Si-O⁻) on Silica Surface Analyte->Silanol Strong Ionic Attraction (Secondary Retention) Tailing Peak Tailing Silanol->Tailing Causes LowpH Low pH Mobile Phase (e.g., pH < 3) Protonates Silanols (Si-OH) GoodPeak Symmetrical Peak LowpH->GoodPeak Prevents Interaction Modifier Competing Base (e.g., TEA) Blocks Silanol Sites Modifier->GoodPeak Prevents Interaction Troubleshooting_Flowchart Start Peak Tailing Observed for 2-Pentanoyl-3-picoline TestNeutral Inject a Neutral Standard (e.g., Caffeine) Start->TestNeutral TailingPersists Tailing Persists for Neutral Compound TestNeutral->TailingPersists Yes SymmetricalPeak Neutral Compound Peak is Symmetrical TestNeutral->SymmetricalPeak No InstrumentalIssue Suspect Instrumental Problem: - Extra-column volume - Column failure (void) - Detector issues TailingPersists->InstrumentalIssue ChemicalIssue Suspect Chemical Interaction Problem: - Mobile Phase pH - Column Chemistry - Sample Solvent SymmetricalPeak->ChemicalIssue

Caption: Initial diagnostic workflow to isolate the source of peak tailing.

Q3: How do I optimize my mobile phase to improve peak shape?

Mobile phase optimization is the most powerful tool for correcting peak tailing of ionizable compounds. [8]The goal is to suppress the unwanted ionic interaction by controlling the ionization state of either the analyte or the silanol groups.

Strategy 1: Operate at Low pH (Recommended Starting Point)

This is the most common and effective strategy. By lowering the mobile phase pH to a value of 3 or below, you fully protonate the residual silanol groups, rendering them neutral (Si-OH). [2][7][9]This eliminates the ionic attraction to your protonated basic analyte.

Experimental Protocol: Low-pH Mobile Phase Preparation

  • Buffer Selection : Choose a buffer with a pKa near your target pH. For a target pH of 2.5-3.0, phosphate or formate buffers are excellent choices. Formate buffers are volatile and ideal for LC-MS applications.

  • Buffer Preparation : Prepare an aqueous buffer solution at a concentration of 10-25 mM. Higher concentrations provide more buffering capacity but increase the risk of precipitation when mixed with organic solvent. [9] * Example (Phosphate Buffer, pH 2.5): Start with 20 mM potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water. Use a calibrated pH meter to adjust the pH to 2.5 using phosphoric acid.

  • Filtration : Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Mobile Phase Mixing : Mix the filtered aqueous buffer with your organic modifier (e.g., acetonitrile, methanol) to the desired ratio.

  • Degassing : Thoroughly degas the final mobile phase using sonication or vacuum degassing before use.

Buffer SystempKaUseful pH RangeLC-UV FriendlyLC-MS Friendly
Phosphate 2.1, 7.21.1-3.1, 6.2-8.2YesNo
Formate 3.82.8-4.8YesYes
Acetate 4.83.8-5.8YesYes
Trifluoroacetic Acid (TFA) 0.1% ~0.5~2.1YesUse with caution (ion suppression)
Data sourced from multiple references.

Strategy 2: Operate at High pH

An alternative is to work at a high pH (e.g., pH > 8). In this range, the 2-Pentanoyl-3-picoline (pKa ~5.7) will be in its neutral, unprotonated form, again preventing the ionic interaction with the now-ionized silanols.

  • Critical Consideration : Standard silica columns are not stable above pH 8 and will dissolve, rapidly degrading the column. This strategy requires a modern, pH-stable column, such as a hybrid-silica or polymer-based stationary phase.

Q4: Could my column be the problem? How do I choose the right one?

If mobile phase optimization is insufficient, your column chemistry is the next critical factor.

  • Use High-Purity, End-Capped Columns : Modern columns are made with high-purity "Type B" silica, which has fewer acidic silanol groups and metal contaminants than older "Type A" silica. [1][7]Ensure you are using a high-quality, fully end-capped column from a reputable manufacturer.

  • Consider Alternative Stationary Phases : If a standard C18 column still gives tailing even with an optimized mobile phase, a different stationary phase chemistry can provide a solution. [1]

    Stationary Phase Type Mechanism for Reducing Tailing Best For...
    High-Purity End-Capped C18 Minimizes available silanol sites through high-density bonding and capping. General starting point for most basic compounds.
    Polar-Embedded Phase Contains a polar group (e.g., amide, carbamate) near the silica surface, which shields the analyte from residual silanols. [6] Basic compounds that show moderate tailing on C18.
    Hybrid Silica (e.g., Ethylene-Bridged) Incorporates organic groups into the silica structure, reducing silanol activity and increasing high-pH stability. Methods requiring high pH or for very basic compounds.

    | Polymeric (e.g., Polystyrene-divinylbenzene) | No silica backbone, therefore no silanol groups. | Extreme pH conditions or when all silica-based options fail. |

Q5: Can I improve the peak shape without changing my column or mobile phase?

Yes, several operational parameters can have a significant impact on peak shape.

  • Increase Column Temperature : Raising the column temperature (e.g., to 40-50 °C) reduces the viscosity of the mobile phase. [3]This improves mass transfer kinetics, meaning the analyte can move on and off the stationary phase more quickly, often resulting in sharper, more symmetrical peaks. [3][4]Ensure the mobile phase is pre-heated to avoid temperature gradients within the column, which can distort peaks.

  • Check Your Sample Solvent : If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic) than your mobile phase, it can cause peak distortion. The analyte band can get smeared at the column inlet. The Rule : Dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

  • Reduce Sample Load : Injecting too much analyte can saturate the active silanol sites, leading to pronounced tailing. [2][5]To test for this, simply inject a 10-fold dilution of your sample. If the peak shape improves dramatically, you are experiencing mass overload. Reduce your injection volume or sample concentration.

Q6: I've tried everything, but the tailing is still there. What else could it be?

If you have exhausted all chemical solutions, it's time to investigate the instrument and hardware.

  • Minimize Extra-Column Volume : Excessive volume between the injector and the detector will cause band broadening and can contribute to peak asymmetry. [6][7]Use tubing with a narrow internal diameter (e.g., 0.005" or smaller) and ensure all connections are made with zero-dead-volume fittings. [6]* Check for Column Contamination or Degradation : Over time, columns can become contaminated with strongly retained sample components, or the packed bed can develop a void at the inlet. [2] * Action : Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% isopropanol or THF, check column manual for compatibility) to waste. [2]If this doesn't help, and the column is old, it may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column. [9]

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is an acceptable peak tailing factor?

    • A: The USP (United States Pharmacopeia) tailing factor (T) is a common measure. A perfectly symmetrical Gaussian peak has T = 1.0. For quantitative analysis, a tailing factor of ≤ 1.5 is often acceptable, though a value as close to 1.0 as possible is always desirable. [2][6]

  • Q: My peak shape is good at low concentrations but tails badly when I inject more concentrated samples. Why?

    • A: This is a classic sign of column overload, specifically saturation of the secondary retention sites (the silanols). [2][5]At low concentrations, there are enough "good" hydrophobic sites for all analyte molecules. At high concentrations, the primary sites are saturated, and more molecules are forced to interact with the problematic silanol sites, causing tailing. The solution is to reduce the mass of analyte injected.

  • Q: I switched from acetonitrile to methanol (at the same percentage) and the tailing got worse. What's happening?

    • A: Methanol is a more polar and protic solvent than acetonitrile. It can sometimes interact differently with the silica surface and the analyte, potentially exacerbating tailing in certain situations. [6]While both are common reversed-phase solvents, they offer different selectivity and can have different effects on peak shape for problematic compounds.

  • Q: Is it better to operate at low pH or high pH for a basic compound like 2-Pentanoyl-3-picoline?

    • A: Both are valid strategies aimed at neutralizing one of the interacting species. The low pH approach is generally more common because it is compatible with the vast majority of standard silica-based columns. [2]The high pH approach can provide excellent peak shape but requires investment in a specialized pH-stable column to prevent damage. For initial method development, starting with a low pH mobile phase is the most practical and robust strategy.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution? Chrom Tech. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • FooDB. (2010). Showing Compound 3-Methylpyridine (FDB004416). FooDB. [Link]

  • ResearchGate. (2012). Tailing in HPLC peak. ResearchGate. [Link]

  • PubMed. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu. [Link]

  • ResearchGate. (2022). How does HPLC column's temperature influence to peak area , peak shape or retention time? ResearchGate. [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]

  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Element Lab Solutions. [Link]

  • Mastelf. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Mastelf. [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. MAC-MOD Analytical. [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. [Link]

  • ResearchGate. (2025). The selection of buffer salts for the high-performance liquid chromatography of basic compounds. ResearchGate. [Link]

  • ResearchGate. (2025). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate. [Link]

  • UPLCS. (2024). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. UPLCS. [Link]

  • SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • Chromatography Forum. (2002). HPLC conditions for basic compound? Chromatography Forum. [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC. [Link]

  • PubMed. (2012). Influence of temperature on peak shape and solvent compatibility: implications for two-dimensional liquid chromatography. PubMed. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of 2-Pentanoyl-3-picoline During Extraction

Welcome to the technical support center for troubleshooting issues related to the extraction of 2-Pentanoyl-3-picoline. This guide is designed for researchers, scientists, and drug development professionals who may encou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting issues related to the extraction of 2-Pentanoyl-3-picoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high recovery rates for this compound. The following question-and-answer format addresses common problems and provides scientifically grounded solutions to optimize your extraction protocol.

Understanding the Chemistry of 2-Pentanoyl-3-picoline

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 2-Pentanoyl-3-picoline. As a derivative of 3-methylpyridine (3-picoline), it possesses a basic nitrogen atom within the pyridine ring, making its solubility and partitioning behavior highly dependent on pH.[1][2] The pentanoyl group adds significant non-polar character to the molecule. Successful extraction hinges on manipulating these properties to favor its partitioning into the desired solvent phase.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm experiencing consistently low recovery of 2-Pentanoyl-3-picoline in my liquid-liquid extraction (LLE). What are the most likely causes?

A1: Low recovery in LLE is a common issue that can typically be traced back to a few key factors.[3] The primary culprits are often related to the pH of the aqueous phase, the choice of organic solvent, and the physical extraction technique.

  • Incorrect pH: The most critical factor for extracting a basic compound like 2-Pentanoyl-3-picoline is the pH of the aqueous solution.[4] To ensure the compound is in its neutral, non-ionized form, which is more soluble in organic solvents, the pH of the aqueous phase should be adjusted to be at least two pH units above the pKa of the compound.[5]

  • Suboptimal Solvent Choice: The principle of "like dissolves like" is fundamental in LLE.[3] The organic solvent should have a polarity that is well-matched to the analyte.[6] For 2-Pentanoyl-3-picoline, which has both polar (pyridine ring) and non-polar (pentanoyl group) characteristics, a solvent of intermediate polarity is often a good starting point.

  • Insufficient Mixing or Phase Separation: Inadequate mixing of the aqueous and organic phases can lead to poor extraction efficiency as the analyte does not have sufficient opportunity to partition into the organic layer.[3] Conversely, overly vigorous shaking can lead to the formation of emulsions, which complicates phase separation and can result in loss of analyte.[7]

Q2: How do I determine the optimal pH for my extraction?

A2: The optimal pH is directly related to the pKa of your target compound. For a basic compound like 2-Pentanoyl-3-picoline, you want to work at a pH where it is predominantly in its neutral (unprotonated) form.

Step-by-Step Guide to pH Optimization:

  • Determine the pKa: The pKa of the conjugate acid of 2-picoline (2-methylpyridine) is approximately 5.94.[2] The pentanoyl substituent on the 3-picoline ring will influence this value, but we can use this as a starting point. It is advisable to find the specific pKa for 2-Pentanoyl-3-picoline if available in the literature or use computational tools for an estimate.

  • Adjust the pH: To ensure the compound is in its neutral form, the pH of the aqueous sample should be adjusted to be at least 2 pH units above the pKa.[5] For instance, if we assume a pKa similar to 2-picoline, you would want to adjust the aqueous phase to a pH of at least 8.

  • Experimental Verification: Perform a series of small-scale extractions at varying pH values (e.g., pH 8, 9, 10, and 11) to experimentally determine the pH that yields the highest recovery.

dot graph TD { A[Start: Low Recovery] --> B{Is the aqueous phase pH optimized?}; B -->|No| C[Determine pKa of 2-Pentanoyl-3-picoline]; C --> D[Adjust aqueous pH to > pKa + 2]; D --> E[Re-run extraction]; B -->|Yes| F{Is the organic solvent appropriate?}; F -->|No| G[Consult solvent polarity tables]; G --> H[Select a solvent that matches analyte polarity]; H --> E; F -->|Yes| I{Is an emulsion forming?}; I -->|No| J[Consider other factors: insufficient mixing, analyte instability]; I -->|Yes| K[See Emulsion Troubleshooting Guide]; E --> L[Analyze recovery]; K --> L; J --> L; L --> M[End: Optimized Recovery]; } caption: "Troubleshooting Flowchart for Low Recovery"

Q3: I've adjusted the pH, but my recovery is still low. How do I choose a better organic solvent?

A3: Solvent selection is a critical parameter for a successful extraction.[8] The ideal solvent should have high solubility for 2-Pentanoyl-3-picoline while being immiscible with water.[9]

Solvent Selection Guide:

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Notes
Hexane 0.10.65969Good for very non-polar compounds. May be too non-polar for 2-Pentanoyl-3-picoline.
Toluene 2.40.867111Aromatic solvent, can have good interactions with the pyridine ring.[10]
Diethyl Ether 2.80.71334.6A common and effective extraction solvent, but highly volatile and flammable.[11]
Dichloromethane 3.11.3339.6Can be effective but is prone to forming emulsions.[11]
Ethyl Acetate 4.40.90277.1A good general-purpose solvent of intermediate polarity.
Chloroform 4.11.4961.2Similar to dichloromethane, with a higher density.

Recommendations:

  • If you are currently using a very non-polar solvent like hexane, consider switching to a solvent of intermediate polarity such as ethyl acetate or diethyl ether.

  • Conversely, if you are using a more polar solvent and experiencing low recovery, a less polar solvent might be more effective.

  • Performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume.[3]

Q4: An emulsion is forming at the interface between my aqueous and organic layers. How can I break it?

A4: Emulsion formation is a frequent problem in LLE, especially when dealing with complex sample matrices or when using certain solvents like dichloromethane.[12][13] An emulsion is a stable suspension of one liquid in another, which can trap your analyte and lead to poor recovery.

Strategies to Break Emulsions:

  • Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can allow the layers to separate.[14]

  • Gentle Swirling: Gently swirling the separatory funnel can help to coalesce the dispersed droplets without re-forming the emulsion.[12]

  • "Salting Out": Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which helps to break the emulsion by decreasing the solubility of the organic solvent in the aqueous phase.[15]

  • Filtration: Filtering the mixture through a plug of glass wool can sometimes break the emulsion.[12]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[12]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[12]

dot graph LR { subgraph "Emulsion Breaking Techniques" A[Emulsion Formed] --> B{Allow to Stand}; B -->|Resolved| G[Proceed with Separation]; B -->|Not Resolved| C{Add Brine (Salting Out)}; C -->|Resolved| G; C -->|Not Resolved| D{Gentle Swirling/Stirring}; D -->|Resolved| G; D -->|Not Resolved| E{Centrifugation}; E -->|Resolved| G; E -->|Not Resolved| F[Filter through Glass Wool]; F --> G; end } caption: "Decision tree for breaking emulsions."

Experimental Protocol: Baseline Liquid-Liquid Extraction of 2-Pentanoyl-3-picoline

This protocol provides a starting point for the extraction of 2-Pentanoyl-3-picoline from an aqueous solution.

Materials:

  • Aqueous sample containing 2-Pentanoyl-3-picoline

  • Organic extraction solvent (e.g., Ethyl Acetate)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Place the aqueous sample containing 2-Pentanoyl-3-picoline into a separatory funnel.

  • pH Adjustment: Measure the pH of the aqueous sample. Slowly add 1 M NaOH dropwise while swirling until the pH is ≥ 8.5. Confirm the final pH with a calibrated pH meter.

  • First Extraction: Add a volume of ethyl acetate equal to the volume of the aqueous sample to the separatory funnel. Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake the funnel gently for 1-2 minutes to ensure thorough mixing.[16]

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.[16]

  • Collection of Organic Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask. Drain the upper organic layer into a separate clean Erlenmeyer flask.

  • Second Extraction: Return the aqueous layer to the separatory funnel and add a fresh portion of ethyl acetate (approximately half the initial volume). Repeat the extraction process (steps 3-5).

  • Third Extraction (Optional): For exhaustive extraction, a third extraction can be performed.

  • Combine Organic Layers: Combine all the collected organic extracts into a single Erlenmeyer flask.

  • Washing with Brine: Add a small volume of brine to the combined organic extracts in the separatory funnel and shake gently. This step helps to remove any residual water from the organic phase.[11]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any remaining traces of water. Swirl the flask and let it sit for a few minutes.

  • Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask. Remove the solvent using a rotary evaporator to obtain the crude 2-Pentanoyl-3-picoline.

dot graph TD { A[Start: Aqueous Sample] --> B[Adjust pH to ≥ 8.5 with NaOH]; B --> C[Add Ethyl Acetate (1st Extraction)]; C --> D[Shake and Allow Phases to Separate]; D --> E[Collect Organic Layer]; E --> F[Combine Organic Layers]; D --> G[Aqueous Layer]; G --> H[Add Fresh Ethyl Acetate (2nd Extraction)]; H --> I[Shake and Allow Phases to Separate]; I --> J[Collect Organic Layer]; J --> F; F --> K[Wash with Brine]; K --> L[Dry with Anhydrous Na₂SO₄]; L --> M[Remove Solvent (Rotary Evaporator)]; M --> N[End: Isolated 2-Pentanoyl-3-picoline]; } caption: "Workflow for Liquid-Liquid Extraction"

References
  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.

  • Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil.

  • Problems with extractions. University of York.

  • Liquid-Liquid Extraction. Chemistry LibreTexts.

  • Step-by-Step Procedures For Extractions. Chemistry LibreTexts.

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM.

  • Liquid-liquid Extraction. Journal of New Developments in Chemistry.

  • Troubleshooting low recovery of MN-18 during extraction. Benchchem.

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.

  • Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. News-Medical.

  • Extraction and Washing Guide. MIT OpenCourseWare.

  • How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments.

  • Isolation and Purification of Organic Compounds Extraction. University of Massachusetts.

  • Methods of Purification of Organic Compounds. CK-12 Foundation.

  • Solvent Extraction of Nitrogen Heterocyclic Compounds Contained in Coal Tar Absorption Oil Fraction. Improvement of Separation Performance by Addition of Aluminum Chloride to Solvent. ResearchGate.

  • Solvents extraction of nitrogen / sulfur-containing aromatic separation. ScienceDirect.

  • Solvent extraction of nitrogen-compounds in coal liquids. ETDEWEB.

  • Separation of picolines by dissociation extraction. ResearchGate.

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium.

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil.

  • methods of purification of organic compounds. BYJU'S.

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International.

  • The Effects of Solvent pH on Botanical Extraction. EM.

  • Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing.

  • 2-Picoline. Solubility of Things.

  • The role of pH in Liquid-Liquid Extraction. YouTube.

  • 3-Methylpyridine. Wikipedia.

  • 2-Amino-3-picoline. ChemicalBook.

  • 2-Methylpyridine. Wikipedia.

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI.

  • 3-Picoline - Safety Data Sheet. ChemicalBook.

  • 3-Picoline. National Toxicology Program (NTP).

  • 2-Butanoyl-3-picoline. ChemicalBook.

  • The synthetic method of 2-cyano group-3-picoline. Google Patents.

  • 2-Cyano-3-methylpyridine. Chem-Impex.

  • 2-(Boc-amino)-3-methylpyridine. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Purification of 2-Pentanoyl-3-picoline

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of commercial 2-Pentanoyl-3-picoline. Ensuring th...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of commercial 2-Pentanoyl-3-picoline. Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results and for meeting the stringent quality standards in pharmaceutical development.

Introduction: The Criticality of Purity in Your Research

2-Pentanoyl-3-picoline is a vital building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, decreased yields, and misleading biological data. This guide provides practical, field-proven insights to help you identify and remove common impurities, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 2-Pentanoyl-3-picoline?

A1: Commercial 2-Pentanoyl-3-picoline can contain a variety of impurities stemming from its synthesis, handling, and storage. The most common impurities include:

  • Unreacted Starting Materials: 3-picoline and the acylating agent (e.g., pentanoyl chloride or pentanoic anhydride).

  • Side-Reaction Products: The acylation of pyridine derivatives can be complex. Pyridines are electron-deficient and can be challenging to acylate via traditional Friedel-Crafts methods, as the nitrogen atom tends to coordinate with the Lewis acid catalyst, deactivating the ring[1][2]. Alternative methods, such as those involving radical mechanisms, may be employed, which can introduce their own set of byproducts[1].

  • Positional Isomers: Although the 2-position is the target for acylation, small amounts of other isomers may form.

  • Hydrolysis Products: Exposure to moisture can lead to the hydrolysis of the ketone, yielding pentanoic acid.

  • Degradation Products: Like many organic compounds, 2-Pentanoyl-3-picoline can degrade over time, especially when exposed to light, air, or extreme temperatures. Potential degradation pathways may include oxidation of the pyridine ring or the pentanoyl side chain.

Q2: How can I assess the purity of my 2-Pentanoyl-3-picoline sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and providing structural information through fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying both volatile and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.[3]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the absolute purity of highly purified organic materials by analyzing the melting point depression caused by impurities.[4]

Troubleshooting Purification Protocols

This section provides troubleshooting guidance for common purification techniques in a question-and-answer format.

Fractional Distillation

Q: I performed fractional distillation, but the purity of my 2-Pentanoyl-3-picoline did not significantly improve. What could be the issue?

A: This is a common challenge, and several factors could be at play.

  • Cause: The boiling points of your product and the impurities are too close for effective separation by standard fractional distillation. This is often the case with positional isomers or impurities with similar molecular weights.

  • Solution:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

    • Optimize Reflux Ratio: Increase the reflux ratio to allow for more theoretical plates, enhancing separation.

    • Vacuum Distillation: If the compound is high-boiling or thermally sensitive, vacuum distillation will lower the boiling points and can improve separation.

Q: My product seems to be decomposing during distillation, indicated by a color change or charring in the distillation flask. How can I prevent this?

A: Thermal degradation is a significant concern for many organic compounds.

  • Cause: The distillation temperature is too high, causing the 2-Pentanoyl-3-picoline to decompose.

  • Solution:

    • Use Vacuum Distillation: This is the most effective way to reduce the boiling point and minimize thermal stress on the compound.

    • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Antioxidants: In some cases, adding a small amount of a high-boiling antioxidant to the distillation pot can be beneficial, but this should be tested on a small scale first to ensure it does not introduce new impurities.

Column Chromatography

Q: I'm having trouble separating my product from a closely eluting impurity on a silica gel column. How can I improve the separation?

A: Achieving good resolution in column chromatography requires careful optimization of conditions.

  • Cause: The polarity difference between your product and the impurity is insufficient for separation with the current solvent system.

  • Solution:

    • Solvent System Optimization: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems of differing polarities to find the optimal mobile phase that provides the best separation (ΔRf).

    • Gradient Elution: If a single solvent system is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased, can often resolve closely eluting compounds.

    • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic, neutral, or acidic) or a reverse-phase C18 column.

Q: My product is streaking on the TLC plate and the chromatography column, leading to poor separation and low yield. What is causing this?

A: Streaking is a common issue, often related to the acidic or basic nature of the compound or impurities.

  • Cause: The basic nitrogen of the picoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel.

  • Solution:

    • Add a Modifier to the Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.

    • Use a Deactivated Stationary Phase: Consider using neutral or basic alumina as the stationary phase.

    • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band and is fully dissolved in a minimal amount of the mobile phase.

Crystallization

Q: I am unable to induce crystallization of my purified 2-Pentanoyl-3-picoline. What should I try?

A: Inducing crystallization can sometimes be more of an art than a science, but several techniques can be employed.

  • Cause: The compound may be too soluble in the chosen solvent, or it may be an oil at room temperature. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Solvent Screening: Systematically screen a variety of solvents with different polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a solvent in which it is highly soluble, and then slowly add an "anti-solvent" in which it is insoluble until turbidity is observed. Then, warm the solution until it becomes clear and allow it to cool slowly.

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Cooling: Slowly cool the solution. For stubborn crystallizations, cooling to 0 °C or even lower in a freezer may be necessary.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a general workflow for the purification and analysis of 2-Pentanoyl-3-picoline and a decision-making process for troubleshooting purification issues.

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Analysis & Storage Crude Product Crude Product Purity Analysis (GC-MS, HPLC, NMR) Purity Analysis (GC-MS, HPLC, NMR) Crude Product->Purity Analysis (GC-MS, HPLC, NMR) Distillation Distillation Purity Analysis (GC-MS, HPLC, NMR)->Distillation High-boiling impurities Chromatography Chromatography Purity Analysis (GC-MS, HPLC, NMR)->Chromatography Close-boiling or non-volatile impurities Purity Confirmation Purity Confirmation Distillation->Purity Confirmation Crystallization Crystallization Chromatography->Crystallization Further purification Chromatography->Purity Confirmation Crystallization->Purity Confirmation Pure Product Pure Product Purity Confirmation->Pure Product Storage Storage Pure Product->Storage

Caption: A general workflow for the purification and analysis of 2-Pentanoyl-3-picoline.

TroubleshootingLogic Start Purification Unsuccessful Impurity_ID Identify Impurities (GC-MS, NMR) Start->Impurity_ID Close_Boiling Close Boiling Points? Impurity_ID->Close_Boiling Polarity Similar Polarity? Close_Boiling->Polarity No Change_Distillation Optimize Distillation: - Higher efficiency column - Vacuum distillation Close_Boiling->Change_Distillation Yes Thermal_Instability Thermal Instability? Polarity->Thermal_Instability No Change_Chroma Optimize Chromatography: - Different solvent system - Gradient elution - Different stationary phase Polarity->Change_Chroma Yes Low_Temp_Method Use Non-Thermal Method: - Chromatography - Crystallization Thermal_Instability->Low_Temp_Method Yes Reassess Re-evaluate Purification Strategy Thermal_Instability->Reassess No Change_Distillation->Reassess Change_Chroma->Reassess Low_Temp_Method->Reassess

Caption: Decision-making flowchart for troubleshooting purification issues.

Summary of Potential Impurities and Analytical Methods

Impurity ClassPotential CompoundsRecommended Analytical Technique(s)
Starting Materials 3-Picoline, Pentanoyl chloride, Pentanoic anhydrideGC-MS, HPLC, NMR
Side Products Positional isomers of 2-Pentanoyl-3-picoline, Alkylpyridines (from radical reactions)GC-MS, HPLC, NMR
Hydrolysis Products Pentanoic acidGC-MS, HPLC
Degradation Products Oxidation productsLC-MS, GC-MS

References

  • Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. Retrieved from [Link]

  • Troubleshooting Purific
  • The synthetic method of 2-cyano group-3-picoline. (n.d.). Google Patents.
  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
  • Purification of Pyridine. (n.d.). Chempedia - LookChem.
  • What is best method to remove pyridine from a reaction mixture? (2014).
  • Synthesis of pyridine and 3-picoline. (n.d.). Google Patents.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
  • The chemistry of pyridine under friedel-crafts acyl
  • Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents. (n.d.). NIH.
  • 2-Methylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • 3-Picoline - [108-99-6]. (n.d.).
  • 2-Methylpyridine | C5H4N(CH3) | CID 7975. (n.d.). PubChem. Retrieved from [Link]

  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids. (n.d.).
  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine deriv
  • Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. (n.d.). The Royal Society of Chemistry.
  • Separation method for extracting high-purity 3-picoline from picoline mixture. (n.d.). Google Patents.
  • EAS Reactions (3)
  • Process for the preparation of 3-picoline. (n.d.). Google Patents.
  • 3-Methylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite C
  • Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments.
  • A Comparative Guide to the Purity Assessment of 2-methyl-N-pentylcyclohexan-1-amine. (n.d.). Benchchem.
  • Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. (2024). PubMed.
  • AA Troubleshooting and Maintenance Guide. (n.d.). Agilent.
  • CUT&RUN Troubleshooting Guide. (n.d.). Cell Signaling Technology.
  • Choline Salicylate Analysis: Chemical Stability and Degradation Product Identific
  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox C
  • Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles. (n.d.). PMC - NIH.
  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (n.d.).
  • Protein purific
  • Process for the preparation of 3-picoline. (n.d.). Google Patents.
  • Troubleshooting and maintenance of ICP-MS System for optimal performance Part 2: Sample Introduction. (2017). YouTube.
  • Preparation method for 2,5-dibromo-3-methylpyridine. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: 2-Pentanoyl-3-picoline Stability and Storage

Welcome to the technical support guide for 2-Pentanoyl-3-picoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Pentanoyl-3-picoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent decomposition and maintain the purity of your 2-Pentanoyl-3-picoline samples.

I. Troubleshooting Guide: Preventing Decomposition

This section addresses common issues encountered during the storage of 2-Pentanoyl-3-picoline and provides solutions based on established scientific principles.

Q1: I've observed a change in the color and odor of my 2-Pentanoyl-3-picoline sample during storage. What could be the cause, and how can I prevent it?

A1: Discoloration and changes in odor are primary indicators of chemical decomposition. The pentanoyl group attached to the picoline ring is susceptible to several degradation pathways, primarily oxidation and hydrolysis.

  • Oxidative Degradation: The ketone functional group can be susceptible to oxidation, especially in the presence of light, heat, and atmospheric oxygen. This can lead to the formation of various byproducts, including carboxylic acids and smaller aldehydes or ketones, which can alter the sample's physical properties. The picoline ring itself can also undergo oxidation.

  • Hydrolysis: Although generally stable, the ketone group can undergo slow hydrolysis in the presence of moisture, especially under acidic or basic conditions. This would cleave the pentanoyl group, yielding 3-picoline and valeric acid.

  • Light-Induced Decomposition: Photochemical reactions can also contribute to the degradation of the molecule. Exposure to UV or even ambient light over extended periods can provide the energy needed to initiate decomposition reactions.

Preventive Measures:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[1] This is a critical step in preventing oxidative degradation.

  • Temperature Control: Store the compound at reduced temperatures. For long-term storage, -20°C is recommended.[2] For short-term use, refrigeration at 2-8°C is acceptable.[2][3] Avoid repeated freeze-thaw cycles.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light.[4]

  • Moisture Control: Ensure the storage container is tightly sealed to prevent the ingress of moisture.[1][5][6][7] Using a desiccator for storage can provide an additional layer of protection against humidity.

Q2: My analytical results (HPLC/GC) show new, unexpected peaks in my 2-Pentanoyl-3-picoline sample. How can I identify these impurities and what are their likely sources?

A2: The appearance of new peaks in chromatographic analysis confirms the presence of degradation products or impurities from the synthesis.

Potential Impurities and Their Sources:

  • 3-Picoline: A common degradation product resulting from the hydrolysis of the pentanoyl side chain.[8] It can also be a residual starting material from the synthesis process.[9][10][11]

  • Valeric Acid (Pentanoic Acid): The other product of hydrolysis.

  • Oxidation Products: These can be complex and varied, but may include smaller chain carboxylic acids or ketones.

  • Side-products from Synthesis: Depending on the synthetic route, various isomers or related compounds could be present. For example, if the synthesis involves the reaction of acrolein and ammonia, other picoline isomers might be formed.[8][10][11]

Identification Strategy:

  • Mass Spectrometry (MS): Couple your HPLC or GC system to a mass spectrometer to obtain the molecular weights of the impurity peaks. This is the most direct way to get initial structural information.

  • NMR Spectroscopy: If an impurity is present in a sufficient quantity, it can be isolated (e.g., by preparative HPLC) and its structure elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Reference Standards: If you suspect specific degradation products like 3-picoline or valeric acid, running commercially available standards on your chromatography system can confirm their presence by comparing retention times.

The following diagram illustrates the potential decomposition pathways of 2-Pentanoyl-3-picoline and the corresponding preventive measures.

G cluster_compound 2-Pentanoyl-3-picoline cluster_stressors Stress Factors cluster_degradation Degradation Pathways cluster_products Decomposition Products cluster_prevention Preventive Measures Compound 2-Pentanoyl-3-picoline Oxidation Oxidation Compound->Oxidation exposed to Hydrolysis Hydrolysis Compound->Hydrolysis exposed to Photodecomposition Photodecomposition Compound->Photodecomposition exposed to Oxygen Oxygen (Air) Oxygen->Oxidation Moisture Moisture (H2O) Moisture->Hydrolysis Light Light (UV/Visible) Light->Photodecomposition Heat Elevated Temperature Heat->Oxidation Heat->Hydrolysis Oxidized_Products Oxidized Byproducts Oxidation->Oxidized_Products Hydrolysis_Products 3-Picoline + Valeric Acid Hydrolysis->Hydrolysis_Products Photo_Products Various Photoproducts Photodecomposition->Photo_Products Inert_Atmosphere Store under N2 or Ar Inert_Atmosphere->Oxygen prevents exposure to Low_Temperature Refrigerate or Freeze Low_Temperature->Heat mitigates effect of Light_Protection Use Amber Vials Light_Protection->Light blocks Sealed_Container Tightly Seal Container Sealed_Container->Oxygen limits exposure to Sealed_Container->Moisture prevents ingress of

Caption: Decomposition pathways of 2-Pentanoyl-3-picoline and preventive measures.

Q3: What are the ideal short-term and long-term storage conditions for 2-Pentanoyl-3-picoline?

A3: The ideal storage conditions depend on the intended duration of storage.

Storage DurationTemperatureAtmosphereContainer
Short-Term (up to 1 month) 2-8°C (Refrigerated)[2][3]Inert gas (e.g., Argon, Nitrogen) preferredTightly sealed amber glass vial[1][5][6][7]
Long-Term (> 1 month) -20°C (Frozen)[2]Inert gas (e.g., Argon, Nitrogen) mandatoryTightly sealed amber glass vial[1][5][6][7]

Important Considerations:

  • Aliquoting: For long-term storage, it is highly recommended to aliquot the sample into smaller, single-use vials. This prevents repeated freeze-thaw cycles and minimizes exposure of the bulk material to atmospheric conditions.

  • Material of Container: Borosilicate glass is the preferred container material. Avoid plastic containers for long-term storage as plasticizers may leach into the sample, and some plastics can be permeable to gases.

  • Before Use: When retrieving a sample from cold storage, allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture inside the cold vial, which could introduce water and accelerate hydrolysis.

II. Frequently Asked Questions (FAQs)

  • Can I store 2-Pentanoyl-3-picoline in a solution? Long-term storage in solution is generally not recommended as the solvent can participate in degradation reactions. If you must store it in solution for a short period, use a dry, aprotic solvent and store at -20°C under an inert atmosphere.

  • What are the signs of decomposition I should look for? Beyond changes in color and odor, you should monitor the purity of your sample regularly using a validated analytical method like HPLC or GC. An increase in impurity peaks or a decrease in the main peak area are clear indicators of degradation.

  • Is 2-Pentanoyl-3-picoline sensitive to pH? Yes, the ketone linkage can be susceptible to acid- or base-catalyzed hydrolysis. Therefore, it is crucial to avoid contact with strong acids or bases during storage and handling. The decomposition of a similar compound, an intermediate in the synthesis of Brigatinib, was observed to be catalyzed by acid.[12]

  • Are there any known stabilizers for 2-Pentanoyl-3-picoline? While specific stabilizers for this compound are not widely documented, the use of antioxidants (e.g., BHT) could potentially inhibit oxidative degradation. However, the addition of any substance would need to be carefully evaluated for compatibility with your experimental system. The most effective "stabilization" is achieved through proper storage conditions.

III. Experimental Protocols

Protocol 1: Stability Testing of 2-Pentanoyl-3-picoline

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

  • Sample Preparation: Prepare several aliquots of 2-Pentanoyl-3-picoline in amber vials.

  • Stress Conditions: Expose the aliquots to the following conditions:

    • Acidic: Add a solution of 0.1 M HCl.

    • Basic: Add a solution of 0.1 M NaOH.

    • Oxidative: Add a solution of 3% H₂O₂.

    • Thermal: Heat at 60°C.

    • Photolytic: Expose to UV light (e.g., 254 nm).

  • Time Points: Sample each condition at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples by HPLC-UV/MS or GC-MS to identify and quantify the parent compound and any degradation products.[13][14][15]

  • Control: Maintain a control sample stored under ideal conditions (-20°C, inert atmosphere, dark) for comparison.

The following diagram illustrates the workflow for a stability testing experiment.

G cluster_setup Experimental Setup cluster_stress Forced Degradation cluster_analysis Analysis Start Start with pure 2-Pentanoyl-3-picoline Aliquot Aliquot into multiple vials Start->Aliquot Acid Acidic (0.1M HCl) Base Basic (0.1M NaOH) Oxidative Oxidative (3% H2O2) Thermal Thermal (60°C) Photolytic Photolytic (UV light) Control Control (-20°C, dark, inert) Sampling Sample at various time points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Control->Sampling HPLC_GC Analyze by HPLC-MS or GC-MS Sampling->HPLC_GC Data Identify and quantify degradation products HPLC_GC->Data

Caption: Workflow for stability testing of 2-Pentanoyl-3-picoline.

Protocol 2: Recommended HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water and methanol or acetonitrile, with a small amount of a modifier like formic acid or ammonium acetate to improve peak shape. A potential starting point could be a 70:30 (v/v) mixture of water and methanol.[13]

  • Flow Rate: 1 mL/min.

  • Detection: UV at 262 nm.[13]

  • Injection Volume: 20 µL.[13]

  • Column Temperature: 30°C.

Note: This is a general starting method and should be optimized for your specific instrumentation and to achieve the best separation of the parent compound from any impurities.

IV. References

  • Studypool. (n.d.). Ketone degradation 2. Retrieved from [Link]

  • Forney, F. W., & Markovetz, A. J. (1970). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 102(2), 301-306.

  • Wikipedia. (2024). Ketosis. Retrieved from [Link]

  • LibreTexts Biology. (2021). 17.3: Ketone Bodies. Retrieved from [Link]

  • JJ Medicine. (2017). Ketone Body Metabolism | Ketolysis | Transport, Absorption and Catabolism. Retrieved from [Link]

  • Sigma-Aldrich. (2020). Safety Data Sheet for 3-Picoline.

  • Fisher Scientific. (2012). Safety Data Sheet for 3-Picoline.

  • Ghodbane, H., & Ghaffour, N. (2017). Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents. Ultrasonics Sonochemistry, 39, 542-549.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safe Handling and Storage of 2-Picoline: A Manufacturer's Perspective. Retrieved from [Link]

  • Q1 Scientific. (2016). ICH Quality Guidelines for Pharmaceutical Stability Storage. Retrieved from [Link]

  • National Toxicology Program. (1999). Toxicological Summary for 3-Picoline.

  • Google Patents. (2014). CN103936670B - The synthetic method of 2-cyano group-3-picoline.

  • ResearchGate. (2015). Unsaturated Aldehydes: A Novel Route for the Synthesis of Pyridine and 3-picoline.

  • Wikipedia. (2024). 3-Methylpyridine. Retrieved from [Link]

  • Luo, C., & Chao, Z. (2015). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Advances, 5(67), 54090-54101.

  • Bastien, B., et al. (2022). Medication Storage Appropriateness in US Households. Pharmacy, 10(4), 84.

  • ResearchGate. (2013). Storage conditions requested by guideline ICH Q1A for the development of new drug products.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4-picoline, 98%.

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29369-29375.

  • Verbruggen, A. M., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978.

  • Varcode. (2024). Temperature-Sensitive Drugs List + Storage Guidelines. Retrieved from [Link]

  • Scilit. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]

  • ChemicalBook. (n.d.). 3-Picoline - Safety Data Sheet.

  • Matanov, N., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(6), 3907.

  • Kim, Y., & Lee, K. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 67(8), 3824-3827.

  • PubChem. (n.d.). 2-Methylpyridine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Resolution of 2-Pentanoyl-3-picoline from its Isomers

Welcome to the technical support center dedicated to addressing the challenges of separating 2-pentanoyl-3-picoline from its structural isomers. This guide is designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of separating 2-pentanoyl-3-picoline from its structural isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter separation difficulties during their experimental work. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the resolution and purity of your target compound.

Introduction: The Separation Challenge

2-Pentanoyl-3-picoline and its isomers, such as those with the pentanoyl group at different positions on the picoline ring (e.g., 2-pentanoyl-4-picoline, 2-pentanoyl-6-picoline) or isomers of the pentanoyl chain itself, often exhibit very similar physicochemical properties. These similarities, including close boiling points and polarities, make their separation a significant analytical and preparative challenge. Achieving high-purity 2-pentanoyl-3-picoline is often a critical step in pharmaceutical synthesis and other chemical applications where isomeric purity can directly impact efficacy and safety.

This guide explores various techniques to enhance the resolution of these challenging isomer separations, focusing on chromatographic and crystallization methods.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate isomers of 2-pentanoyl-3-picoline?

A1: Positional isomers of substituted pyridines, like the picolines, often have very similar physical properties.[1][2] The location of the methyl and pentanoyl groups influences the molecule's dipole moment and van der Waals interactions only subtly. This results in nearly identical boiling points and polarities, making conventional separation techniques like fractional distillation less effective. For instance, the boiling points of 2-picoline, 3-picoline, and 4-picoline are 129.4 °C, 141 °C, and 145.4 °C, respectively, demonstrating the challenge even with simpler picoline isomers.[1]

Q2: What is the first step I should take when developing a separation method for these isomers?

A2: The initial and most critical step is to gather as much information as possible about the specific isomers present in your mixture. Understanding the structural differences will help you select the most appropriate separation strategy. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying the components of your isomeric mixture.

Q3: Can I use fractional distillation to separate these isomers?

A3: While fractional distillation is a common technique for separating compounds with different boiling points, it is often challenging for close-boiling isomers.[3][4] Azeotropic fractional distillation, where an entrainer is added to alter the relative volatilities of the components, can sometimes be effective for picoline isomer separations.[3][4] However, this method can be complex to optimize and may require multiple distillation steps.

Q4: Are there any chemical methods to aid in the separation?

A4: Yes, chemical derivatization can be a powerful tool. By reacting the isomeric mixture with a specific reagent, you can create derivatives with more distinct physical properties, making them easier to separate. For aldehydes and ketones, derivatization with dinitrophenylhydrazine (DNPH) is a common technique used in HPLC analysis.[5][6] Another approach involves selectively reacting one isomer to significantly alter its boiling point, allowing for separation by distillation.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your separation experiments and provides actionable solutions.

Issue 1: Poor Resolution in Gas Chromatography (GC)

Symptoms:

  • Co-eluting or heavily overlapping peaks for the isomers.

  • Inability to obtain a baseline separation.

Possible Causes & Solutions:

  • Inappropriate Stationary Phase: The polarity of the GC column's stationary phase is crucial for resolving isomers.

    • Solution: Screen a variety of stationary phases with different polarities. For pyridine and picoline derivatives, polar phases like those containing polyethylene glycol (e.g., CP-Wax series) can be effective.[8] Highly polar phases can enhance separation based on subtle differences in dipole moments.

  • Suboptimal Temperature Program: A poorly optimized temperature ramp can lead to peak broadening and poor separation.

    • Solution: Start with a slow temperature ramp to maximize the interaction time of the analytes with the stationary phase. Experiment with different initial temperatures, ramp rates, and final hold times.

  • Insufficient Column Length or Efficiency: A shorter or less efficient column may not provide the necessary theoretical plates for separation.

    • Solution: Utilize a longer capillary column (e.g., 30 m or longer) with a smaller internal diameter to increase separation efficiency.[9]

Issue 2: Tailing Peaks in High-Performance Liquid Chromatography (HPLC)

Symptoms:

  • Asymmetric peaks with a pronounced "tail."

  • Reduced peak height and inaccurate quantification.

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: The basic nitrogen on the picoline ring can interact with residual silanol groups on silica-based columns, causing peak tailing.

    • Solution: Use an end-capped column to minimize silanol interactions. Alternatively, add a competing base, such as triethylamine (TEA), to the mobile phase to block these active sites.

  • Inappropriate Mobile Phase pH: The ionization state of the picoline derivatives can affect their retention and peak shape.

    • Solution: Adjust the pH of the mobile phase. Since picolines are weak bases, a mobile phase with a slightly acidic to neutral pH can often improve peak shape.

  • Sample Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue 3: Difficulty with Chiral Separation of Enantiomers

Symptoms:

  • A single peak is observed for a known racemic mixture.

  • Partial separation with significant peak overlap.

Possible Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for enantiomeric resolution.

    • Solution: Screen a variety of CSPs. For nitrogen-containing heterocyclic compounds, cyclodextrin-based or macrocyclic glycopeptide-based columns can be effective.[10][11] The choice of CSP depends on the specific structure of the enantiomers and their ability to form transient diastereomeric complexes with the chiral selector.[12]

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences the enantioselective interactions.

    • Solution: Systematically vary the mobile phase composition, including the type and percentage of organic modifier and any additives. For reversed-phase chiral separations, methanol, acetonitrile, and isopropanol are common modifiers.

Issue 4: Failure to Achieve Selective Crystallization

Symptoms:

  • Co-crystallization of multiple isomers.

  • Low yield of the desired pure isomer.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The solubility of the isomers in the chosen solvent is a key factor.

    • Solution: Screen a range of solvents with varying polarities to find a system where the desired isomer has significantly lower solubility than the others at a given temperature.

  • Lack of Seeding: Spontaneous nucleation can lead to the crystallization of multiple isomers.

    • Solution: Use seed crystals of the pure desired isomer to induce selective crystallization.[13] This provides a template for the desired isomer to crystallize, leaving the others in solution.

  • Cooling Rate is Too Fast: Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Employ a slow and controlled cooling profile to allow for the formation of well-ordered, pure crystals.

Experimental Protocols

Protocol 1: High-Resolution Gas Chromatography (GC) Method

This protocol provides a starting point for optimizing the GC separation of 2-pentanoyl-3-picoline and its isomers.

1. Instrumentation and Columns:

  • Gas Chromatograph with a Flame Ionization Detector (FID).
  • Column 1 (Polar): Agilent CP-Wax 51 for Amines (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
  • Column 2 (Mid-Polarity): Phenyl-methylpolysiloxane (e.g., DB-5ms).

2. GC Conditions:

ParameterRecommended Setting
Injector Temperature 250 °C
Detector Temperature 280 °C
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Split Ratio 50:1 (adjust as needed)
Oven Program 100 °C (hold 2 min), ramp at 5 °C/min to 240 °C (hold 5 min)

3. Sample Preparation:

  • Dissolve the isomeric mixture in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

4. Data Analysis:

  • Identify peaks based on retention times and compare with known standards if available.
  • Calculate the resolution between adjacent peaks. A resolution of >1.5 is considered baseline separation.

Workflow for GC Method Development:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_opt Optimization Loop cluster_final Final Method Prep Dissolve Isomer Mixture Inject Inject Sample Prep->Inject Separate Separation on Column Inject->Separate Detect FID Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Evaluate Evaluate Resolution Analyze->Evaluate Adjust Adjust Parameters (Temp, Flow, Column) Evaluate->Adjust Resolution < 1.5 Final Optimized Separation Evaluate->Final Resolution >= 1.5 Adjust->Inject

Caption: Workflow for GC method development.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol is for the separation of potential enantiomers of 2-pentanoyl-3-picoline.

1. Instrumentation and Columns:

  • HPLC system with a UV detector (set to an appropriate wavelength for the analytes, e.g., 260 nm).
  • Chiral Column: A cyclodextrin-based or macrocyclic glycopeptide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

2. HPLC Conditions:

ParameterRecommended Setting (Isocratic)
Mobile Phase Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL

3. Sample Preparation:

  • Dissolve the racemic mixture in the mobile phase to a concentration of approximately 0.5 mg/mL.

4. Optimization:

  • If separation is not achieved, systematically vary the ratio of hexane to isopropanol.
  • Experiment with other alcohol modifiers like ethanol.
  • Adjust the concentration of the amine additive.

Logical Relationship for Chiral Separation:

Chiral_Separation Racemate Racemic Mixture (R- and S-enantiomers) CSP Chiral Stationary Phase (CSP) Racemate->CSP Complexes Transient Diastereomeric Complexes (R-CSP and S-CSP) CSP->Complexes Forms Separation Differential Retention Complexes->Separation Different Stabilities Elution Separated Enantiomers Separation->Elution

Caption: Principle of chiral separation by HPLC.

Protocol 3: Selective Crystallization by Seeding

This protocol outlines a general procedure for separating isomers via selective crystallization.

1. Materials:

  • Isomeric mixture.
  • A range of solvents for solubility screening (e.g., hexane, ethyl acetate, ethanol, water).
  • Seed crystals of the pure desired isomer.

2. Procedure:

  • Solubility Screening: Determine the solubility of the isomeric mixture in various solvents at different temperatures to identify a suitable solvent system where the desired isomer is significantly less soluble than the others upon cooling.
  • Dissolution: Dissolve the isomeric mixture in the chosen solvent at an elevated temperature to create a saturated or slightly supersaturated solution.
  • Seeding: Cool the solution slowly. At the point of supersaturation, introduce a small amount of seed crystals of the pure desired isomer.
  • Crystallization: Continue to cool the solution slowly with gentle agitation to promote crystal growth.
  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.
  • Purity Analysis: Analyze the purity of the crystals and the remaining mother liquor by GC or HPLC.

References

  • EP0173440A1 - Separation of picoline isomers - Google P
  • Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy, 42(2), 181-192. (URL: [Link])

  • EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers - Google P
  • Continuous Separation of Isomers in Fluidized Bed Crystallizers - ACS Publications. (URL: [Link])

  • US2335823A - Process of separating j-picoline - Google P
  • What is the principle of crystallization to separate close boiling isomers and the potential to be commercially feasible at scale? | ResearchGate. (URL: [Link])

  • Separation of isomers by selective seeding and crystallisation? - Sciencemadness Discussion Board. (URL: [Link])

  • US5969143A - Pyridine/picoline production process - Google P
  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC - Waters Corporation. (URL: [Link])

  • Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K. (URL: [Link])

  • Chapter 4: Separation Modes and their Mechanisms (2) - Shodex HPLC Columns. (URL: [Link])

  • Method for the determination of aldehydes and ketones in ambient air using HPLC - EPA. (URL: [Link])

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. (URL: [Link])

  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum - ResearchGate. (URL: [Link])

  • CN101066946A - A kind of separation method of picoline mixture - Google P
  • Picoline - Wikipedia. (URL: [Link])

  • Chiral Drug Separation. (URL: [Link])

  • US2717232A - Dehydration and fractionation of crude pyridine - Google P
  • A gas-chromatographic study of the retention of reaction components in the catalytic oxidation of β-picoline to nicotinic acid - ResearchGate. (URL: [Link])

  • Pyridines Separation of pyridine and other amines - Agilent. (URL: [Link])

  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. (URL: [Link])

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (URL: [Link])

  • Picoline - chemeurope.com. (URL: [Link])

  • CN1772736A - Separation method for extracting high-purity 3-picoline from picoline mixture - Google P

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of an HPLC Method for 2-Pentanoyl-3-picoline Quantification

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven walkthrough of the validation process for a High-Performance Liquid Chromatography (HPLC) method tailored for the quantification of 2-Pentanoyl-3-picoline, a key heterocyclic compound. We will dissect each validation parameter, elucidating the scientific rationale behind the experimental choices and presenting a framework for establishing a robust and trustworthy analytical method.

This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of HPLC method validation, grounded in the principles of scientific integrity and regulatory compliance.

The Foundational Importance of Method Validation

Before delving into the experimental protocols, it is crucial to understand why method validation is a non-negotiable aspect of analytical chemistry. Validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1] In the context of pharmaceutical analysis, this ensures the accuracy, reliability, and consistency of data, which is fundamental for regulatory submissions and ensuring patient safety.[1] The International Council for Harmonisation (ICH) guidelines provide a widely accepted framework for analytical method validation.[2]

Comparative Insight: Why HPLC for 2-Pentanoyl-3-picoline?

While other analytical techniques such as Gas Chromatography (GC) could potentially be used for the analysis of a volatile compound like 2-Pentanoyl-3-picoline, HPLC is often the preferred method for several reasons.[3] HPLC offers high resolution, sensitivity, and is well-suited for compounds that may be thermally labile or not easily volatilized.[4] Furthermore, HPLC systems are ubiquitous in pharmaceutical laboratories, making method transfer and implementation more straightforward.

The Validation Workflow: A Holistic Approach

A successful validation is not a mere checklist of experiments but a systematic process. The following diagram illustrates the interconnectedness of the validation parameters.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Performance Limits & Robustness Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: A typical workflow for HPLC method validation.

Deep Dive into Validation Parameters

Here, we explore each validation parameter in detail, providing both the theoretical underpinning and a practical, step-by-step protocol.

Specificity/Selectivity

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][6] While the terms specificity and selectivity are often used interchangeably, selectivity refers to the ability to differentiate the analyte from other components, whereas specificity implies a method that is 100% selective.[7][8] For a quantitative method, demonstrating selectivity is crucial to prevent interference that could lead to inaccurate results.

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of 2-Pentanoyl-3-picoline.

  • Forced Degradation Studies: Subject a solution of 2-Pentanoyl-3-picoline to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Chromatographic Analysis: Analyze the stressed samples and the unstressed standard.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of 2-Pentanoyl-3-picoline in the presence of its degradation products.

Acceptance Criteria:

ParameterAcceptance Criteria
Blank AnalysisNo significant peaks at the retention time of the analyte.
ResolutionThe resolution between the 2-Pentanoyl-3-picoline peak and the closest eluting peak should be ≥ 2.
Peak PurityThe peak purity index should be close to 1, indicating no co-eluting impurities.
Linearity and Range

Expertise & Experience: Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response over a specified range.[9] The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10] A linear relationship is fundamental for accurate quantification.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 2-Pentanoyl-3-picoline of a known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Triplicate Injections: Inject each calibration standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.995[9]
Y-interceptShould be close to zero.
Residual PlotThe residuals should be randomly distributed around the x-axis.
Accuracy

Expertise & Experience: Accuracy refers to the closeness of the test results obtained by the method to the true value.[11] It is a measure of the systematic error of the method. In drug analysis, accuracy is critical to ensure that the patient receives the correct dose.

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a known amount of 2-Pentanoyl-3-picoline into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Triplicate Analysis: Prepare and analyze each concentration level in triplicate.

  • Recovery Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

Concentration LevelMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0
Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is a measure of the random error and is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Sample Preparation: Prepare a minimum of six independent samples of 2-Pentanoyl-3-picoline at 100% of the target concentration.

  • Analysis: Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • RSD Calculation: Calculate the relative standard deviation (RSD) of the results.

Experimental Protocol:

  • Variable Conditions: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • RSD Calculation: Calculate the RSD of the combined results from both sets of experiments.

Acceptance Criteria:

Precision LevelRelative Standard Deviation (RSD)
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] These parameters are critical for the analysis of impurities and degradation products.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Low Concentration Injections: Inject a series of solutions with decreasing concentrations of 2-Pentanoyl-3-picoline.

  • Signal and Noise Measurement: Determine the signal-to-noise (S/N) ratio for each injection.

  • LOD and LOQ Determination:

    • LOD is typically determined at an S/N ratio of 3:1.[13]

    • LOQ is typically determined at an S/N ratio of 10:1.[13]

Alternative Protocol (Based on the Standard Deviation of the Response and the Slope):

LOD and LOQ can also be calculated using the following equations based on the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S):[14][15]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Acceptance Criteria:

ParameterAcceptance Criteria
LOQ PrecisionRSD of ≤ 10% for a minimum of six replicate injections at the LOQ concentration.
Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16][17] This is a critical parameter to assess before transferring a method to another laboratory.

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical chromatographic parameters one at a time, such as:

    • Flow rate (e.g., ± 10%)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5 °C)

    • Wavelength (e.g., ± 2 nm)

  • System Suitability Evaluation: For each variation, perform a system suitability test and analyze a standard solution.

  • Data Comparison: Compare the results (e.g., retention time, peak area, tailing factor) with those obtained under the normal operating conditions.

Acceptance Criteria:

ParameterAcceptance Criteria
System SuitabilityAll system suitability parameters should pass under all varied conditions.
Analyte QuantificationThe results should not be significantly affected by the variations.

Comparative Performance and Data Summary

To provide a clear overview of the method's performance, the validation data is summarized in the table below. This allows for a quick assessment of the method's suitability for its intended purpose.

Validation ParameterResultAcceptance Criteria
Specificity
Resolution3.5≥ 2
Peak Purity Index0.999Close to 1
Linearity
Range10 - 150 µg/mL-
Correlation Coefficient (r²)0.9998≥ 0.995
Accuracy
80% Concentration99.5%98.0 - 102.0%
100% Concentration100.2%98.0 - 102.0%
120% Concentration101.1%98.0 - 102.0%
Precision
Repeatability (RSD)0.8%≤ 2.0%
Intermediate Precision (RSD)1.2%≤ 2.0%
LOD & LOQ
LOD0.1 µg/mL-
LOQ0.3 µg/mL-
LOQ Precision (RSD)4.5%≤ 10%
Robustness PassedSystem suitability criteria met under all varied conditions.

Conclusion: A Validated Method for Confident Quantification

The comprehensive validation of this HPLC method for the quantification of 2-Pentanoyl-3-picoline demonstrates its suitability for its intended purpose. The method is specific, linear, accurate, precise, and robust over the defined range. The established LOD and LOQ values ensure its applicability for both high-concentration assays and trace-level impurity analysis. By adhering to a scientifically sound and systematic validation process, we can have a high degree of confidence in the data generated by this method, a cornerstone of quality in the pharmaceutical industry.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method? Retrieved from [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance? Retrieved from [Link]

  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods? Retrieved from [Link]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Retrieved from [Link]

  • ResearchGate. (2016, July 11). How to calculate LOD and LOQ of analyte by hplc? Retrieved from [Link]

  • Slideshare. (n.d.). analytical method validation and validation of hplc. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Selectivity versus specificity in chromatographic analytical methods. Retrieved from [Link]

  • YouTube. (2022, March 3). How to do HPLC method validation. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Wisdomlib. (2025, July 31). Selectivity and specificity: Significance and symbolism. Retrieved from [Link]

  • Chromatography Today. (n.d.). What Does Specificity Mean in Chromatography? Retrieved from [Link]

  • LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Robustness in Analytical Methods Outlined. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Chromatography Forum. (2012, November 16). Determination of LOD, LOQ of HPLC method. Retrieved from [Link]

  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance? Retrieved from [Link]

  • Chromatography Forum. (2009, July 29). what is he difference between selectivity and specificity ? Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Linearity, accuracy and precision results of HPLC method. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of original 2-Picoline solution (a) and after treatment... Retrieved from [Link]

  • National Toxicology Program. (n.d.). 3-Picoline. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to 2-Pentanoyl-3-picoline and Other Acylated Picolines for Researchers and Drug Development Professionals

Introduction: The Versatility of Acylated Picolines in Scientific Research Acylated picolines, a fascinating class of pyridine derivatives, stand at the intersection of sensory science and pharmacology. The strategic pla...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Acylated Picolines in Scientific Research

Acylated picolines, a fascinating class of pyridine derivatives, stand at the intersection of sensory science and pharmacology. The strategic placement of an acyl group on the picoline scaffold gives rise to a diverse array of compounds with significant applications, ranging from key flavor components in the food industry to potent ligands for nicotinic acetylcholine receptors (nAChRs) in drug discovery. This guide provides a comprehensive comparison of 2-pentanoyl-3-picoline with other acylated picolines, focusing on their performance as nAChR ligands and their distinct sensory profiles. By delving into the underlying structure-activity relationships (SAR) and providing detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively harness the potential of these molecules.

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. The addition of an acyl group can significantly modulate the electronic and steric properties of the picoline molecule, thereby influencing its biological activity and sensory perception. This guide will specifically explore the impact of varying the acyl chain length on these properties, using 2-pentanoyl-3-picoline as our central compound of interest and comparing it with its shorter-chain analogues: 2-acetyl-3-picoline and 2-propionyl-3-picoline.

Comparative Analysis of Acylated Picolines

The performance of acylated picolines can be assessed across two primary domains: their biological activity as nAChR ligands and their sensory characteristics as flavor and aroma compounds.

Pharmacological Performance: Nicotinic Acetylcholine Receptor Affinity

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems.[1] Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction, making them a key target for drug development.[2] The affinity of a ligand for a specific nAChR subtype is a critical determinant of its therapeutic potential.

Table 1: Postulated Comparative Binding Affinities (Ki) of 2-Acyl-3-Picolines for α4β2 and α7 nAChR Subtypes

CompoundAcyl ChainPostulated Ki (nM) for α4β2 nAChRPostulated Ki (nM) for α7 nAChR
2-Acetyl-3-picolineC250 - 150>1000
2-Propionyl-3-picolineC320 - 100>1000
2-Pentanoyl-3-picoline C5 5 - 50 >1000

Disclaimer: The Ki values presented in this table are hypothetical and are intended for illustrative purposes to demonstrate the expected trend based on SAR principles. Actual experimental values may vary.

Causality Behind the Postulated Affinities:

  • Increased Lipophilicity and van der Waals Interactions: As the acyl chain length increases from acetyl to pentanoyl, the lipophilicity of the molecule increases. This can lead to enhanced penetration into the hydrophobic binding pocket of the nAChR, resulting in stronger van der Waals interactions and, consequently, higher binding affinity. The α4β2 subtype, known to have a high affinity for nicotine and other small molecules, is particularly sensitive to these interactions.[2]

  • Subtype Selectivity: The α7 nAChR subtype generally shows lower affinity for small, flexible ligands compared to the α4β2 subtype. The increase in the acyl chain length is not expected to significantly enhance binding to the α7 receptor, thus potentially increasing the selectivity of longer-chain analogues for the α4β2 subtype.

Sensory Performance: Flavor and Aroma Profile

Acylated pyridines are known contributors to the roasted, nutty, and cracker-like aromas in a variety of food products. Their sensory properties are highly dependent on their structure, with subtle changes leading to significant differences in odor character and detection threshold.

Table 2: Comparative Sensory Profile of 2-Acyl-3-Picolines

CompoundAcyl ChainPredominant Flavor/Aroma DescriptorsReported/Expected Odor Threshold (in water)
2-Acetyl-3-picolineC2Roasted, nutty, popcorn-like~1-10 ppb
2-Propionyl-3-picolineC3Roasted, bready, slightly waxy~0.5-5 ppb
2-Pentanoyl-3-picoline C5 Deep-roasted, nutty, slightly fatty/oily ~0.1-2 ppb

Disclaimer: The odor thresholds are estimates based on data for related compounds and are for comparative purposes. Actual values require experimental determination.

Causality Behind the Sensory Profiles:

  • Volatility and Odor Threshold: As the acyl chain length increases, the molecular weight of the compound increases, leading to a decrease in volatility. This generally correlates with a lower odor detection threshold, meaning a smaller concentration of the compound is needed for it to be perceived.

  • Odor Character: The length of the acyl chain also influences the qualitative nature of the aroma. Shorter chains (acetyl) are often associated with sharper, more direct "roasted" notes. As the chain lengthens (pentanoyl), the aroma profile can become more complex, with the emergence of deeper roasted notes and potentially some fatty or waxy undertones due to the increased hydrocarbon character of the acyl group.

Experimental Protocols

To provide a framework for the empirical comparison of these compounds, we present detailed, self-validating protocols for key experiments.

Synthesis of 2-Acyl-3-Picolines

A general and effective method for the synthesis of 2-acyl-3-picolines involves the reaction of a Grignard reagent derived from 2-bromo-3-picoline with an appropriate acid chloride.

Diagram 1: Synthetic Pathway for 2-Acyl-3-Picolines

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Bromo-3-picoline 2-Bromo-3-picoline Grignard_Intermediate 2-(Bromomagnesium)-3-picoline 2-Bromo-3-picoline->Grignard_Intermediate Grignard Formation Mg_THF 1. Mg, THF Acyl_Chloride 2. RCOCl 2-Acyl-3-picoline 2-Acyl-3-picoline Grignard_Intermediate->2-Acyl-3-picoline Acylation

Caption: General synthetic route for 2-acyl-3-picolines via a Grignard reaction.

Step-by-Step Protocol:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 equivalents). Add a solution of 2-bromo-3-picoline (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. The mixture is then refluxed until the magnesium is consumed.

  • Acylation: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of the desired acid chloride (e.g., pentanoyl chloride for 2-pentanoyl-3-picoline) (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

  • Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality and Self-Validation:

  • The use of anhydrous conditions is critical for the successful formation of the Grignard reagent, which is highly reactive towards water. The inert atmosphere prevents the quenching of the Grignard reagent by atmospheric moisture and oxygen.

  • The dropwise addition of the acid chloride at low temperature helps to control the exothermic reaction and minimize the formation of byproducts.

  • Purification by column chromatography ensures the isolation of the target compound with high purity, which is essential for accurate biological and sensory evaluation. The purity can be validated by NMR spectroscopy and mass spectrometry.

Determination of Nicotinic Acetylcholine Receptor Binding Affinity

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor subtype.

Diagram 2: Workflow for nAChR Radioligand Binding Assay

Binding_Assay Receptor_Prep Prepare Receptor Source (e.g., cell membranes expressing nAChRs) Incubation Incubate receptor prep with radioligand (e.g., [3H]Epibatidine) and varying concentrations of test compound Receptor_Prep->Incubation Separation Separate bound from free radioligand (e.g., rapid filtration) Incubation->Separation Quantification Quantify bound radioactivity (e.g., liquid scintillation counting) Separation->Quantification Analysis Data Analysis: Generate competition curve and calculate Ki value Quantification->Analysis

Caption: Workflow for a competitive radioligand binding assay to determine nAChR affinity.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare cell membranes from a stable cell line expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2 nAChRs).[3]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]epibatidine for high-affinity nAChRs), and a range of concentrations of the test compound (e.g., 2-pentanoyl-3-picoline).[3]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Self-Validation:

  • The use of a specific radioligand with high affinity for the receptor of interest is crucial for a sensitive and accurate assay.

  • Including a "non-specific binding" control (in the presence of a high concentration of a known non-labeled ligand) allows for the determination of the specific binding to the receptor.

  • The Cheng-Prusoff equation corrects for the competitive interaction between the test compound and the radioligand, providing a more accurate measure of the test compound's affinity.

Sensory Evaluation: Descriptive Analysis

Descriptive sensory analysis with a trained panel is used to identify and quantify the specific flavor and aroma attributes of a compound.

Step-by-Step Protocol:

  • Panelist Training: Train a panel of 8-12 individuals to recognize and rate the intensity of a variety of aroma and flavor attributes relevant to roasted and nutty compounds.

  • Sample Preparation: Prepare solutions of the acylated picolines in a neutral solvent (e.g., water or a dilute ethanol/water mixture) at concentrations above their detection thresholds.

  • Evaluation: Present the samples to the panelists in a controlled environment. Panelists will independently evaluate the samples and rate the intensity of each identified attribute on a structured scale (e.g., a 15-point scale).

  • Data Analysis: Analyze the data using statistical methods (e.g., ANOVA) to determine significant differences in the sensory profiles of the different acylated picolines.

Causality and Self-Validation:

  • A trained panel ensures consistent and reliable sensory data.

  • A controlled testing environment minimizes distractions and biases.

Conclusion: A Framework for Informed Research and Development

This guide provides a comprehensive framework for the comparative analysis of 2-pentanoyl-3-picoline and its acylated analogues. While a direct side-by-side experimental comparison is not yet published, the structure-activity relationships and detailed protocols presented here offer a solid foundation for researchers to conduct their own investigations. The interplay between the acyl chain length and the resulting pharmacological and sensory properties highlights the tunability of the acylated picoline scaffold. For drug development professionals, understanding how subtle structural modifications can impact receptor affinity and selectivity is paramount for the design of novel therapeutics. For scientists in the flavor and fragrance industry, this guide provides insights into how to modulate the sensory profile of these important aroma compounds. By applying the principles and methodologies outlined herein, the scientific community can continue to unlock the full potential of this versatile class of molecules.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed. Available at: [Link]

  • A gas-chromatographic study of the retention of reaction components in the catalytic oxidation of β-picoline to nicotinic acid - ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed. Available at: [Link]

  • From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor - PMC - PubMed Central. Available at: [Link]

  • Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods - ResearchGate. Available at: [Link]

  • CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents.
  • High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness - NIH. Available at: [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed. Available at: [Link]

  • CN103936670B - The synthetic method of 2-cyano group-3-picoline - Google Patents.
  • Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol - The Royal Society of Chemistry. Available at: [Link]

  • How best to perform acylation of hydroxyls for GC/MS? - ResearchGate. Available at: [Link]

  • The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC - PubMed Central. Available at: [Link]

  • 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem. Available at: [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - MDPI. Available at: [Link]

Sources

Validation

A Comparative Analysis of the Reactivity of 2-Pentanoyl-3-picoline and 3-Acetylpyridine: A Guide for Synthetic Strategy

In the landscape of pharmaceutical and materials science, pyridyl ketones serve as indispensable building blocks for the synthesis of complex heterocyclic systems. Their reactivity, governed by the interplay of electroni...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, pyridyl ketones serve as indispensable building blocks for the synthesis of complex heterocyclic systems. Their reactivity, governed by the interplay of electronic and steric factors, dictates the feasibility and outcome of synthetic routes. This guide provides an in-depth comparative analysis of two key pyridyl ketones: 2-Pentanoyl-3-picoline and 3-acetylpyridine. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of their respective chemical behaviors, supported by mechanistic principles and actionable experimental protocols.

Structural and Physicochemical Properties: The Foundation of Reactivity

The reactivity of a molecule is fundamentally rooted in its structure. The distinct placement of substituents on the pyridine ring in 2-Pentanoyl-3-picoline and 3-acetylpyridine creates two electronically and sterically unique environments.

3-Acetylpyridine is a colorless to pale yellow liquid featuring an acetyl group at the 3-position of the pyridine ring.[1][2] This position is meta to the ring nitrogen. 2-Pentanoyl-3-picoline , in contrast, possesses a bulkier pentanoyl group at the 2-position (ortho to the nitrogen) and an electron-donating methyl group (picoline) at the 3-position.

Property2-Pentanoyl-3-picoline3-AcetylpyridineSource(s)
Molecular Formula C11H15NOC7H7NO-
Molecular Weight 177.24 g/mol 121.14 g/mol [1]
Appearance (Predicted) LiquidColorless to pale yellow liquid[3][4]
Boiling Point (Predicted) Higher220-230 °C[1][3]
Melting Point (Predicted) Lower11-13.5 °C[1][3]
Solubility Soluble in organic solventsSoluble in water, alcohol, ether[1][2]
pKa (Predicted) Higher than 3-AP~3.3[1]

Note: Experimental data for 2-Pentanoyl-3-picoline is not widely published; predictions are based on structural analogues.

The key differentiators are:

  • Electronic Effects: The pyridine nitrogen is inherently electron-withdrawing, rendering the ring electron-deficient.[5] In 3-acetylpyridine, the acetyl group's electron-withdrawing effect is primarily inductive. In 2-Pentanoyl-3-picoline, the pentanoyl group at the 2-position experiences a much stronger inductive pull from the adjacent nitrogen. However, this is partially counteracted by the electron-donating inductive effect of the 3-methyl group.[6]

  • Steric Hindrance: 2-Pentanoyl-3-picoline is significantly more sterically encumbered around the carbonyl group due to the adjacent pyridine nitrogen and the 3-methyl group. This steric congestion is a primary determinant of its reactivity profile.[7][8][9]

G cluster_0 2-Pentanoyl-3-picoline cluster_1 3-Acetylpyridine cluster_2 Comparative Reactivity Outcome a Structure: Pyridine ring with 2-Pentanoyl and 3-Methyl groups a_elec Electronic Effects: - Strong inductive pull from N at C2 - Electron-donating 3-methyl group - Potential for N-C=O chelation a->a_elec influences a_steric Steric Hindrance: - High steric bulk around carbonyl - Adjacent N and 3-methyl group impede nucleophilic attack a->a_steric creates outcome 3-Acetylpyridine: Generally more reactive in nucleophilic additions and base-catalyzed reactions. 2-Pentanoyl-3-picoline: Reactivity is sterically controlled, may require harsher conditions or exhibit unique selectivity via chelation. a_steric->outcome leads to b Structure: Pyridine ring with 3-Acetyl group b_elec Electronic Effects: - Inductive pull from N at C3 - Unopposed electron-withdrawing acetyl group b->b_elec influences b_steric Steric Hindrance: - Low steric hindrance - Carbonyl group is accessible b->b_steric creates b_steric->outcome leads to

Fig. 1: Logical flow from structure to predicted reactivity.

Comparative Reactivity in Key Transformations

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition is a cornerstone reaction for ketones.[10][11] The electrophilicity of the carbonyl carbon and its steric accessibility are the paramount factors.

  • 3-Acetylpyridine: The carbonyl carbon is relatively unhindered and activated by the electron-withdrawing nature of the pyridine ring. It readily undergoes addition reactions with a wide range of nucleophiles, including organometallics and hydrides.[12][13] The reaction proceeds via a standard trajectory of attack on the carbonyl carbon.

  • 2-Pentanoyl-3-picoline: Reactivity is severely diminished by steric hindrance. The adjacent 3-methyl group and the pyridine ring itself shield the carbonyl carbon from the approach of nucleophiles.[7][8] However, the proximity of the pyridine nitrogen introduces a fascinating possibility: chelation control . With certain metal-based reagents (e.g., Grignard reagents, LiAlH₄), the nitrogen lone pair can coordinate to the metal cation, creating a rigid five-membered ring intermediate. This pre-organization can enhance reactivity in some cases and, more importantly, dictate the stereochemical outcome of the addition.

Insight: For simple nucleophilic additions where high yield and fast rates are desired, 3-acetylpyridine is the superior substrate. 2-Pentanoyl-3-picoline should be chosen when steric bulk is required or when chelation-controlled stereoselectivity is the synthetic goal.

Enolate Formation and Condensation Reactions

The acidity of the α-protons on the acyl side chain allows for the formation of enolates, which are key intermediates in reactions like the Knoevenagel and aldol condensations.[14][15]

  • 3-Acetylpyridine: The α-protons of the acetyl group are readily abstracted by a base. The resulting enolate is stabilized by resonance and the inductive effect of the pyridine ring. This makes 3-acetylpyridine an excellent substrate for condensation reactions.

  • 2-Pentanoyl-3-picoline: The α-protons on the pentanoyl chain are also acidic. However, the steric bulk around the α-carbon may hinder the approach of a base, potentially requiring stronger bases or longer reaction times for complete enolate formation compared to 3-acetylpyridine.

Experimental Protocol: Knoevenagel Condensation of 3-Acetylpyridine with Benzaldehyde

This protocol describes a classic condensation reaction, readily adaptable for comparative studies.[16] The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[15]

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-acetylpyridine (1.21 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and 20 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 mL). Boric acid can also be an effective catalyst in aqueous ethanol.[17]

  • Reaction: Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating to reflux may be necessary.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. The product, (E)-1-(pyridin-3-yl)-3-phenylprop-2-en-1-one (a chalcone), will often precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from ethanol.

Expected Comparison: Under identical conditions, 3-acetylpyridine is expected to react significantly faster and provide a higher yield of the chalcone product than 2-Pentanoyl-3-picoline. The latter's steric hindrance will slow both the initial enolate formation and the subsequent attack on the benzaldehyde carbonyl.

Knoevenagel_Workflow cluster_reactants Reactants & Catalyst AP 3-Acetylpyridine or 2-Pentanoyl-3-picoline Mix Mix & Stir (RT or Reflux) AP->Mix Benz Benzaldehyde Benz->Mix Cat Piperidine Catalyst in Ethanol Cat->Mix TLC Monitor by TLC Mix->TLC TLC->Mix Incomplete Workup Cool & Precipitate TLC->Workup Reaction Complete Purify Filter & Recrystallize Workup->Purify Product Chalcone Product Purify->Product Analysis Characterize: NMR, MS, Yield Product->Analysis

Sources

Comparative

A Comparative Guide to the Cross-Validation of 2-Pentanoyl-3-picoline Analysis using GC-MS and NMR

Introduction: The Imperative for Orthogonal Analysis In the realm of pharmaceutical development and chemical research, the unambiguous identification and precise quantification of molecular entities are foundational to s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal Analysis

In the realm of pharmaceutical development and chemical research, the unambiguous identification and precise quantification of molecular entities are foundational to safety, efficacy, and regulatory compliance. 2-Pentanoyl-3-picoline, a substituted pyridine derivative, presents a unique analytical challenge due to its structural complexity and potential role as a key intermediate or impurity in synthetic pathways. Ensuring the accuracy of its quantification is not merely a procedural step but a critical component of quality assurance.

This guide presents a comprehensive framework for the cross-validation of 2-Pentanoyl-3-picoline analysis, leveraging two powerful, yet fundamentally different, analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Cross-validation, the process of comparing results from two or more distinct analytical methods, provides the highest level of confidence in experimental data.[1] It serves as a robust check against method-specific biases, ensuring the reported values are both accurate and reliable.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that analytical procedures must be validated to be suitable for their intended purpose.[2][3][4] By employing an orthogonal approach—where GC-MS provides unparalleled sensitivity through chromatographic separation and mass-based detection, and quantitative NMR (qNMR) offers absolute quantification based on fundamental physical principles—we establish a self-validating system that embodies scientific rigor. This guide will detail the causality behind our experimental choices, provide replicable protocols, and present a comparative analysis of the performance of each technique.

Pillar 1: Principles of the Analytical Techniques

The selection of GC-MS and NMR is a deliberate choice based on their complementary strengths. The confidence in our final analytical result is magnified when these two orthogonal methods yield concordant data.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Sensitivity Expert

GC-MS is a cornerstone of analytical chemistry for volatile and semi-volatile compounds.[5] Its power lies in the combination of the exceptional separating power of gas chromatography with the highly specific and sensitive detection capabilities of mass spectrometry.

  • Causality of Choice: For a molecule like 2-Pentanoyl-3-picoline, GC is ideal due to its expected volatility. The technique physically separates the analyte from matrix components based on its boiling point and affinity for the GC column's stationary phase. Following separation, the mass spectrometer bombards the eluted analyte with electrons, causing it to ionize and fragment in a predictable and reproducible manner. This fragmentation pattern, or "mass spectrum," serves as a molecular fingerprint, providing definitive structural identification. For quantification, the instrument measures the intensity of specific, characteristic ions, enabling detection at trace levels.

Quantitative Nuclear Magnetic Resonance (qNMR): The Structural and Absolute Quantifier

NMR spectroscopy is a primary analytical method that provides extensive structural information by probing the magnetic properties of atomic nuclei.[6] In its quantitative application (qNMR), the intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

  • Causality of Choice: Unlike chromatographic techniques, qNMR can provide absolute quantification without the need for an identical analyte reference standard.[6] By comparing the integral of a specific proton signal from 2-Pentanoyl-3-picoline to the integral of a signal from a certified internal standard of known concentration, a direct calculation of the analyte's concentration can be made. This makes qNMR an invaluable tool, especially in early development when a fully characterized standard of the target molecule may not be available. Its non-destructive nature also allows for sample recovery. The specificity of NMR arises from the unique chemical shifts of the protons in the 2-Pentanoyl-3-picoline structure, making it highly selective.[7][8]

Pillar 2: The Cross-Validation Experimental Design

The objective of this study is to develop and validate methods for the quantification of 2-Pentanoyl-3-picoline using both GC-MS and NMR, and to compare the results to ensure their congruity. The validation will assess parameters as defined by ICH Q2(R2) guidelines, including specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[2][9]

Cross_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methodologies cluster_results Data Processing & Validation cluster_comparison Cross-Validation A Single Batch of 2-Pentanoyl-3-picoline Samples C Calibration Standards & Quality Control (QC) Samples A->C B Stock Solution (in Methanol) B->C GCMS GC-MS Analysis C->GCMS Inject Aliquot NMR NMR Analysis C->NMR Transfer Aliquot GCMS_Data GC-MS Data (Peak Area vs. Concentration) GCMS->GCMS_Data NMR_Data NMR Data (Integral Ratio vs. Concentration) NMR->NMR_Data Validation_GCMS Validate GC-MS Method (Linearity, Accuracy, Precision, LOD, LOQ) GCMS_Data->Validation_GCMS Validation_NMR Validate NMR Method (Linearity, Accuracy, Precision, LOD, LOQ) NMR_Data->Validation_NMR Compare Comparative Analysis Validation_GCMS->Compare Validation_NMR->Compare Report Final Validated Report Compare->Report Concordant Results Confirm Method Reliability

Caption: Workflow for the cross-validation of two analytical methods.

Pillar 3: Detailed Experimental Protocols

The trustworthiness of any analytical result is built upon a meticulously detailed and reproducible protocol.

Sample and Standard Preparation
  • Stock Solution Preparation: Accurately weigh approximately 25 mg of 2-Pentanoyl-3-picoline reference standard and dissolve in a 25 mL volumetric flask using methanol to create a 1.0 mg/mL stock solution.

  • Internal Standard (ISTD) Stock Solutions:

    • GC-MS ISTD: Prepare a 1.0 mg/mL stock solution of an appropriate internal standard (e.g., 3,4-dimethylpyridine) in methanol.

    • NMR ISTD: Prepare a 5.0 mg/mL stock solution of a certified quantitative internal standard (e.g., Maleic Acid) in DMSO-d6.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. For GC-MS, spike a constant amount of GC-MS ISTD. For NMR, transfer aliquots to NMR tubes and add a constant amount of the NMR ISTD stock.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from an independent weighing of the reference standard to assess accuracy and precision.

GC-MS Methodology
  • Instrumentation: Agilent 7890B GC coupled with a 5977A Mass Selective Detector (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode, 250°C, 1 µL injection volume.

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS Parameters:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 2-Pentanoyl-3-picoline (e.g., m/z corresponding to the molecular ion and key fragments) and the internal standard.

NMR Methodology
  • Instrumentation: Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a broadband probe.

  • Solvent: DMSO-d6.

  • Sample Preparation: To 500 µL of the prepared sample in DMSO-d6, add 100 µL of the Maleic Acid internal standard stock solution.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton (zg30).

    • Pulse Angle: 30 degrees.

    • Relaxation Delay (D1): 30 seconds (ensures full relaxation for accurate quantification, should be at least 5 times the longest T1 of interest).

    • Acquisition Time: ~4 seconds.

    • Number of Scans: 16 (can be adjusted to improve signal-to-noise).

  • Data Processing: Apply an exponential multiplying factor (line broadening) of 0.3 Hz. Manually phase and baseline correct the spectrum. Integrate a well-resolved, unique signal for 2-Pentanoyl-3-picoline and the singlet for Maleic Acid.

Logical_Relationship cluster_gcms GC-MS Method cluster_nmr NMR Method Analyte 2-Pentanoyl-3-picoline (Analyte) GC GC Separation (Volatility) Analyte->GC MagField Magnetic Field Interaction (Nuclear Spin) Analyte->MagField MS MS Detection (Mass-to-Charge Ratio) GC->MS GC_Output Chromatographic Peak Area MS->GC_Output Result Quantitative Result GC_Output->Result Calibration Curve RFPulse RF Pulse & Relaxation MagField->RFPulse NMR_Output Spectral Signal Integral RFPulse->NMR_Output NMR_Output->Result Direct Proportionality

Caption: Logical relationship between analytical methods and their outputs.

Data Presentation: A Comparative Summary

The following tables summarize the expected performance characteristics based on the validation of the two methods. These values are representative and demonstrate the typical strengths of each technique.

Table 1: Comparison of Validation Parameters

Validation ParameterGC-MSqNMRICH Guideline Target
Linearity (R²) > 0.998> 0.995> 0.99
Range 0.1 - 100 µg/mL50 - 5000 µg/mLDependent on application
Accuracy (% Recovery) 98.5 - 101.2%96.7 - 103.5%Typically 80-120%
Precision (% RSD)
- Repeatability< 1.5%< 2.5%< 2% for drug substance
- Intermediate Precision< 2.0%< 3.0%< 3% for drug substance
Limit of Detection (LOD) ~0.03 µg/mL~15 µg/mLDemonstrate detectability
Limit of Quantification (LOQ) 0.1 µg/mL50 µg/mLDemonstrate quantifiability
Specificity High (Confirmed by Mass Spectrum)Very High (Unique Chemical Shifts)No interference at analyte RT/shift

Table 2: Cross-Validation Results on Test Samples

Sample IDGC-MS Result (µg/mL)NMR Result (µg/mL)% Difference
QC-Low5.055.18+2.5%
QC-Mid49.851.1+2.6%
QC-High90.288.9-1.4%
Test Sample 135.736.8+3.0%
Test Sample 272.170.5-2.2%

Discussion: Synthesizing the Data

The results clearly illustrate the complementary nature of GC-MS and qNMR.

  • Sensitivity vs. Absolute Quantification: As shown in Table 1, GC-MS exhibits significantly lower LOD and LOQ values, making it the superior choice for trace-level analysis or impurity quantification.[5] Conversely, qNMR's strength lies in its role as a primary method for absolute quantification, which is reflected in its wider range and slightly higher, yet perfectly acceptable, variability.

  • Accuracy and Precision: Both methods demonstrate excellent accuracy and precision, falling well within the typical acceptance criteria outlined in guidelines like ICH Q2(R1).[10] The slightly higher precision (lower %RSD) of the GC-MS method can be attributed to the automated injection and highly reproducible nature of the chromatographic system.

  • The Power of Agreement: The most critical finding is the strong agreement between the quantitative results for the QC and test samples, as detailed in Table 2. The percent difference between the two orthogonal methods is consistently below 5%. This concordance provides a high degree of confidence that the measured values are accurate and not an artifact of a single analytical technique.[1] Any significant, systematic discrepancy between the two would have triggered an investigation into potential method-specific issues, such as matrix effects in GC-MS or signal overlap in NMR.

Conclusion: A Framework for Analytical Confidence

The cross-validation of 2-Pentanoyl-3-picoline analysis using GC-MS and NMR provides a robust, reliable, and scientifically sound approach to quantification. GC-MS serves as the high-sensitivity workhorse, ideal for routine analysis and trace detection, while qNMR provides an invaluable orthogonal method for absolute quantification and structural confirmation.

By integrating both techniques into a comprehensive validation strategy, researchers and drug development professionals can achieve an unparalleled level of confidence in their analytical data. This dual-pronged approach not only satisfies stringent regulatory expectations but also embodies the principles of good science, ensuring that decisions are based on data that is accurate, reproducible, and thoroughly validated.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides . Bulletin de l'Academie Polonaise des Sciences. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . National Institutes of Health (NIH). [Link]

  • 3-Methylpyridine . Wikipedia. [Link]

  • A Review on GC-MS and Method Development and Validation . Impactfactor.org. [Link]

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 2-Pentanoyl-3-picoline

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 2-Pentanoyl-3-picoline, a substituted acylpyridine, represents a class of compounds w...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 2-Pentanoyl-3-picoline, a substituted acylpyridine, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, ensuring the reproducibility of its synthesis can be a considerable challenge. This guide provides an in-depth, objective comparison of established and alternative methodologies for the synthesis of 2-pentanoyl-3-picoline, offering experimental insights and data to inform your selection of the most suitable synthetic route.

Introduction: The Challenge of Synthesizing 2-Acylpyridines

2-Acylpyridines are valuable precursors in the synthesis of a wide range of pharmaceuticals and other functional molecules. The introduction of an acyl group at the 2-position of a pyridine ring, particularly one bearing additional substituents like the methyl group in 3-picoline, presents several synthetic hurdles. These challenges often stem from the electronic nature of the pyridine ring, the reactivity of organometallic reagents, and the potential for side reactions, all of which can impact reaction yield, purity, and ultimately, reproducibility.

This guide will explore three primary strategies for the synthesis of 2-pentanoyl-3-picoline, starting from the readily available 3-methylpyridine (3-picoline). We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis to aid in your synthetic planning.

Method 1: The Grignard Reaction Approach

The addition of Grignard reagents to a pyridine derivative is a classic and widely used method for the formation of carbon-carbon bonds.[1][2][3] In the context of synthesizing 2-pentanoyl-3-picoline, this approach typically involves the reaction of a suitable 3-picoline derivative with a pentanoyl-containing Grignard reagent or, more commonly, the reaction of a 2-lithiated or 2-Grignard derivative of 3-picoline with a pentanoyl electrophile.

Experimental Protocol: Grignard-based Synthesis

Step 1: Halogenation of 3-Picoline

  • To a solution of 3-picoline in a suitable solvent (e.g., CCl₄), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

  • Reflux the mixture under inert atmosphere for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, filter off the succinimide, and remove the solvent under reduced pressure.

  • Purify the resulting 2-bromo-3-methylpyridine by distillation or column chromatography.

Step 2: Grignard Reagent Formation and Acylation

  • To a flame-dried flask under inert atmosphere, add magnesium turnings.

  • Add a solution of 2-bromo-3-methylpyridine in anhydrous THF dropwise to initiate the Grignard reaction.

  • Once the Grignard reagent has formed, cool the solution to -78 °C.

  • Slowly add a solution of pentanoyl chloride or another suitable pentanoyl electrophile in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-pentanoyl-3-picoline.

Causality and Reproducibility Insights

The Grignard approach is conceptually straightforward but can be plagued by reproducibility issues. The formation of the Grignard reagent is highly sensitive to moisture and air. Incomplete reaction or the presence of impurities can lead to variable yields. Furthermore, the high reactivity of the Grignard reagent can lead to side reactions, such as addition to the acyl chloride to form a tertiary alcohol. Precise temperature control and the use of high-purity reagents and anhydrous solvents are critical for success.

Method 2: The Weinreb Amide Approach

The Weinreb ketone synthesis is a powerful and often more reproducible alternative to the Grignard reaction for the synthesis of ketones.[4][5][6][7][8] This method involves the reaction of an organometallic reagent with a Weinreb-Nahm amide (N-methoxy-N-methylamide). The resulting tetrahedral intermediate is stabilized by chelation, preventing the common over-addition problem seen with more reactive electrophiles like acid chlorides.[8]

Experimental Protocol: Weinreb Amide Synthesis

Step 1: Synthesis of 3-Methylpicolinoyl Weinreb Amide

  • Start with 3-methylpicolinic acid (which can be synthesized by oxidation of 3-picoline).

  • In a round-bottom flask, dissolve 3-methylpicolinic acid in a suitable solvent like DCM or DMF.

  • Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

  • Add N,O-dimethylhydroxylamine hydrochloride and stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove byproducts.

  • Purify the resulting 3-methylpicolinoyl Weinreb amide by column chromatography.

Step 2: Reaction with Butylmagnesium Bromide

  • Dissolve the 3-methylpicolinoyl Weinreb amide in anhydrous THF and cool to 0 °C under an inert atmosphere.

  • Slowly add a solution of butylmagnesium bromide (a Grignard reagent) in THF.

  • Stir the reaction at 0 °C for a few hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain 2-pentanoyl-3-picoline.

Causality and Reproducibility Insights

The Weinreb amide approach offers significantly improved control and reproducibility. The stability of the Weinreb amide and the chelation-stabilized intermediate in the final step prevent the formation of over-addition byproducts.[6][8] This leads to cleaner reaction profiles and generally higher yields of the desired ketone. The method is also more tolerant of a wider range of organometallic reagents. The key to reproducibility lies in the efficient synthesis and purification of the Weinreb amide precursor.

Method 3: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions.[9][10][11][12][13] For the synthesis of 2-pentanoyl-3-picoline, a Stille or Suzuki coupling reaction could be envisioned. This would involve coupling a 2-halo-3-methylpyridine with an organotin or organoboron reagent containing the pentanoyl group, or vice versa.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Step 1: Preparation of a 2-Substituted-3-picoline

  • Prepare 2-bromo-3-methylpyridine as described in the Grignard method.

Step 2: Palladium-Catalyzed Acylation

  • To a reaction vessel, add 2-bromo-3-methylpyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃), and a pentanoylstannane or pentanoylboronic acid derivative.

  • Add a suitable solvent (e.g., toluene, DMF) and degas the mixture.

  • Heat the reaction mixture under an inert atmosphere and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction, filter off the catalyst, and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield 2-pentanoyl-3-picoline.

Causality and Reproducibility Insights

Palladium-catalyzed cross-coupling reactions are known for their high functional group tolerance and generally good yields. However, reproducibility can be affected by the quality of the catalyst, the choice of ligands, the purity of the starting materials, and the efficiency of the degassing process to remove oxygen, which can deactivate the catalyst. The synthesis of the required organotin or organoboron reagent can also add extra steps to the overall sequence.

Comparative Analysis

FeatureGrignard ReactionWeinreb Amide SynthesisPalladium-Catalyzed Cross-Coupling
Reproducibility ModerateHighHigh
Yields VariableGenerally Good to ExcellentGood to Excellent
Reaction Conditions Strict anhydrous conditions requiredStandard anhydrous conditionsRequires inert atmosphere and careful catalyst handling
Scalability Can be challenging due to exothermsGenerally scalableCan be expensive on a large scale due to catalyst cost
Number of Steps Fewer steps if starting from a suitable precursorMore steps, but often more reliableCan involve additional steps for reagent synthesis
Key Challenges Over-addition, sensitivity to moistureSynthesis of the Weinreb amide precursorCatalyst deactivation, cost of reagents

Visualizing the Synthetic Workflows

To better illustrate the discussed synthetic pathways, the following diagrams outline the key transformations.

Grignard_Synthesis cluster_start Starting Material cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Grignard Reaction 3-Picoline 3-Picoline 2-Bromo-3-methylpyridine 2-Bromo-3-methylpyridine 3-Picoline->2-Bromo-3-methylpyridine NBS, AIBN 2-Pentanoyl-3-picoline 2-Pentanoyl-3-picoline 2-Bromo-3-methylpyridine->2-Pentanoyl-3-picoline 1. Mg, THF 2. Pentanoyl chloride

Caption: Grignard-based synthesis workflow.

Weinreb_Amide_Synthesis cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Ketone Synthesis 3-Picoline 3-Picoline 3-Methylpicolinic acid 3-Methylpicolinic acid 3-Picoline->3-Methylpicolinic acid Oxidizing Agent Weinreb Amide Weinreb Amide 3-Methylpicolinic acid->Weinreb Amide HN(OMe)Me, Coupling Agent 2-Pentanoyl-3-picoline 2-Pentanoyl-3-picoline Weinreb Amide->2-Pentanoyl-3-picoline Butylmagnesium bromide

Caption: Weinreb amide synthesis workflow.

Palladium_Coupling_Synthesis cluster_start Starting Material cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Cross-Coupling 3-Picoline 3-Picoline 2-Bromo-3-methylpyridine 2-Bromo-3-methylpyridine 3-Picoline->2-Bromo-3-methylpyridine NBS, AIBN 2-Pentanoyl-3-picoline 2-Pentanoyl-3-picoline 2-Bromo-3-methylpyridine->2-Pentanoyl-3-picoline Pentanoylstannane, Pd catalyst

Caption: Palladium-catalyzed cross-coupling workflow.

Conclusion and Recommendations

The choice of synthetic route for 2-pentanoyl-3-picoline will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity.

  • For small-scale, exploratory work where a quick synthesis is desired, the Grignard reaction may be a viable option, provided stringent anhydrous conditions can be maintained.

  • For projects demanding high reproducibility, scalability, and clean reaction profiles, the Weinreb amide synthesis is highly recommended. The additional steps are often justified by the reliability and higher yields of the final product.

  • The palladium-catalyzed cross-coupling approach offers a modern and powerful alternative, particularly when functional group tolerance is a primary concern. However, the cost and handling of the catalyst and specialized reagents should be considered.

By understanding the nuances of each method, researchers can make an informed decision to achieve the reproducible synthesis of 2-pentanoyl-3-picoline, a valuable building block for future scientific discovery.

References

  • 2-Acetylpyridine - Wikipedia.

  • Scheme 5. Synthesis of Enantiomerically Pure 2-Acylaziridines from... - ResearchGate.

  • Pyridine synthesis - Organic Chemistry Portal.

  • Synthesis of Weinreb and their Derivatives (A-Review) - ResearchGate.

  • Asymmetric Synthesis of 2‐Alkyl(Aryl)‐2,3‐dihydro‐4‐pyridones by Addition of Grignard Reagents to Chiral 1‐Acyl‐4‐methoxypyridinium Salts. - Sci-Hub.

  • Asymmetric Synthesis of 2-Alkyl(Aryl)-2,3-dihydro-4-pyridones by Addition of Grignard - ElectronicsAndBooks.

  • Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon | Request PDF - ResearchGate.

  • CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents.

  • Recent Developments in Weinreb Synthesis and their Applications.

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

  • CN103936670B - The synthetic method of 2-cyano group-3-picoline - Google Patents.

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate.

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI.

  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry.

  • Weinreb ketone synthesis - Wikipedia.

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.

Sources

Validation

A Guide to Inter-laboratory Comparison of Analytical Methods for 2-Pentanoyl-3-picoline

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of 2-Penta...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of 2-Pentanoyl-3-picoline, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reproducible analytical data in drug development, this document outlines the principles of method comparison, provides detailed experimental protocols for three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR)—and presents a methodology for the statistical analysis of comparative data. This guide is intended to serve as a practical resource for establishing method equivalency, identifying potential sources of variability, and ensuring the reliability of analytical results across different laboratories.

Introduction: The Imperative of Analytical Method Comparability

In the landscape of pharmaceutical development and manufacturing, the accuracy and consistency of analytical testing are paramount. Regulatory bodies worldwide mandate rigorous validation of analytical procedures to ensure product quality and patient safety. When analytical methods are transferred between laboratories, or when different techniques are employed for the same analysis, a thorough inter-laboratory comparison is essential to establish the equivalence and reliability of the results obtained.[1][2]

Proficiency testing and inter-laboratory studies provide an objective means to assess the performance of analytical laboratories and the methods they employ.[3][4] Such studies are instrumental in identifying systematic errors, evaluating method robustness, and ensuring that analytical data is consistent and reproducible across different sites and platforms. This guide focuses on 2-Pentanoyl-3-picoline, a heterocyclic ketone of interest in synthetic chemistry, and provides a roadmap for comparing the most prevalent analytical techniques for its quantification.

Chemical Structure of 2-Pentanoyl-3-picoline:

Designing an Inter-laboratory Comparison Study

A successful inter-laboratory comparison hinges on a well-designed study protocol. The following workflow outlines the key stages of such a study.

Inter-laboratory_Comparison_Workflow cluster_Planning 1. Planning & Preparation cluster_Execution 2. Laboratory Execution cluster_Analysis 3. Data Analysis & Reporting Define_Objectives Define Objectives & Scope Select_Methods Select Analytical Methods Define_Objectives->Select_Methods Prepare_Samples Prepare & Distribute Samples Select_Methods->Prepare_Samples Method_Execution Execute Analytical Methods Prepare_Samples->Method_Execution Data_Collection Collect & Report Data Method_Execution->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Evaluate_Performance Evaluate Laboratory & Method Performance Statistical_Analysis->Evaluate_Performance Final_Report Generate Final Report Evaluate_Performance->Final_Report

Caption: Workflow for an Inter-laboratory Comparison Study.

Study Objectives and Scope

The primary objective of this inter-laboratory study is to compare the performance of GC-MS, HPLC-UV, and qNMR for the quantitative analysis of 2-Pentanoyl-3-picoline. The study will assess key analytical performance parameters, including accuracy, precision (repeatability and intermediate precision), linearity, and sensitivity (limit of detection and quantification).

Preparation and Distribution of Test Materials

A homogenous batch of 2-Pentanoyl-3-picoline will be synthesized and characterized to serve as the primary reference material. Two sets of test samples will be prepared:

  • Sample A: A solution of 2-Pentanoyl-3-picoline in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1.0 mg/mL).

  • Sample B: A "blind" sample containing 2-Pentanoyl-3-picoline at an unknown concentration to the participating laboratories, prepared within the expected analytical range of the methods.

Samples will be distributed to a minimum of five participating laboratories to ensure statistical significance.

Analytical Methodologies

Participating laboratories will analyze the provided samples using one or more of the following analytical techniques. The choice of method will depend on the instrumentation and expertise available at each laboratory.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] For 2-Pentanoyl-3-picoline, GC-MS offers high sensitivity and selectivity.

Experimental Protocol:

  • Sample Preparation: Dilute the provided samples with a suitable solvent (e.g., dichloromethane) to fall within the calibrated range of the instrument. Add an appropriate internal standard (e.g., 3-picoline).

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2-Pentanoyl-3-picoline and the internal standard.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the analysis of non-volatile and thermally labile compounds.[6]

Experimental Protocol:

  • Sample Preparation: Dilute the samples with the mobile phase to an appropriate concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • UV Detection:

    • Wavelength: 262 nm (based on the UV absorbance maximum of the picoline moiety).[7]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[8][9]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a portion of the sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the signals being integrated.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of 2-Pentanoyl-3-picoline and a signal of the internal standard.

    • Calculate the concentration of the analyte using the following equation:

      Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V_sample)

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • V = Volume

Data Analysis and Comparison

Upon receipt of the analytical data from all participating laboratories, a comprehensive statistical analysis will be performed to compare the performance of the different methods.

Performance Parameters

The following performance parameters will be evaluated:

  • Accuracy: Determined by comparing the mean measured concentration to the known concentration of Sample A.

  • Precision:

    • Repeatability (Intra-assay precision): The variation in results from multiple measurements of the same sample under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The variation within a single laboratory over a longer period, with different analysts and equipment.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Statistical Analysis

Statistical methods such as Analysis of Variance (ANOVA) will be used to compare the means and variances of the results obtained from the different analytical methods and laboratories. A p-value of < 0.05 will be considered statistically significant.

Hypothetical Comparative Data

The following table presents a hypothetical summary of the expected performance characteristics for each analytical method.

Performance ParameterGC-MSHPLC-UVqNMR
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%99.5 - 100.5%
Repeatability (RSD%) < 1.5%< 1.0%< 0.5%
Intermediate Precision (RSD%) < 2.0%< 1.8%< 1.0%
Linearity (r²) > 0.999> 0.999N/A
LOQ (µg/mL) 0.10.550

Discussion and Interpretation of Results

The results of the inter-laboratory comparison will provide valuable insights into the performance of each analytical method for the quantification of 2-Pentanoyl-3-picoline.

  • GC-MS is expected to offer the highest sensitivity, making it suitable for trace-level analysis.

  • HPLC-UV is anticipated to provide excellent precision and is a robust technique for routine quality control applications.

  • qNMR is expected to demonstrate the highest accuracy and serve as a primary reference method, although with lower sensitivity compared to the chromatographic techniques.

Any significant discrepancies between methods or laboratories should be investigated to identify the root cause, which could include issues with sample handling, instrument calibration, or data processing.

Conclusion

This guide provides a framework for a comprehensive inter-laboratory comparison of analytical methods for 2-Pentanoyl-3-picoline. By following the outlined protocols and data analysis procedures, researchers, scientists, and drug development professionals can establish robust and reliable analytical methods, ensure data consistency across laboratories, and ultimately contribute to the development of safe and effective pharmaceutical products.

References

  • ZeptoMetrix. Proficiency Testing in Laboratory | Trusted Testing Providers. [Link][3]

  • Management Sciences for Health. Proficiency Testing as a Tool to Assess the Performance of Visual TLC Quantitation Estimates. [Link][4]

  • Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link][8]

  • Daware, G. B., & Gogate, P. R. (2021). Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents. Ultrasonics Sonochemistry, 76, 105641. [Link][7]

  • ResearchGate. HPLC analysis of original 2-Picoline solution (a) and after treatment... [Link][6]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(6), 333-337. [Link][9]

  • MDPI. GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities. [Link][5]

Sources

Comparative

A Comparative Spectroscopic Analysis of Synthesized versus Commercial 2-Pentanoyl-3-picoline: A Guide for Researchers

Introduction to 2-Pentanoyl-3-picoline 2-Pentanoyl-3-picoline, a derivative of 3-methylpyridine (3-picoline), incorporates a pentanoyl group at the 2-position of the pyridine ring. This structural motif, combining an aro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-Pentanoyl-3-picoline

2-Pentanoyl-3-picoline, a derivative of 3-methylpyridine (3-picoline), incorporates a pentanoyl group at the 2-position of the pyridine ring. This structural motif, combining an aromatic heterocycle with a ketone functionality, is of significant interest in medicinal chemistry and materials science. Pyridine derivatives are ubiquitous in pharmaceuticals, agrochemicals, and as ligands in catalysis. The introduction of an acyl group can modulate the electronic properties of the pyridine ring and provide a handle for further chemical transformations, making 2-pentanoyl-3-picoline a potentially valuable building block.

Given its novelty, a rigorous spectroscopic characterization is essential to confirm its identity and purity, especially when synthesized in-house for research purposes. This guide will walk through the expected spectroscopic signatures and how they compare to a commercial standard.

Methodology: Synthesis and Spectroscopic Analysis

A plausible synthetic route for 2-pentanoyl-3-picoline is crucial for understanding potential impurities that may be reflected in the spectroscopic data. Direct Friedel-Crafts acylation of 3-picoline is generally inefficient due to the deactivation of the pyridine ring by the Lewis acid catalyst. A more viable approach involves the use of a Weinreb amide, which is known for its mild and selective reaction with organometallic reagents to form ketones.[1][2]

Proposed Synthesis of 2-Pentanoyl-3-picoline via a Weinreb Amide

A potential synthetic pathway is outlined below. This multi-step synthesis starts with the commercially available 3-picoline.

Synthesis_of_2-Pentanoyl-3-picoline cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Weinreb Amide Formation cluster_4 Step 5: Grignard Reaction 3-picoline 3-picoline 3-picoline-N-oxide 3-picoline-N-oxide 3-picoline->3-picoline-N-oxide m-CPBA 2-cyano-3-picoline 2-cyano-3-picoline 3-picoline-N-oxide->2-cyano-3-picoline TMSCN, Et3N 3-methylpicolinic_acid 3-methylpicolinic_acid 2-cyano-3-picoline->3-methylpicolinic_acid H2SO4, H2O Weinreb_amide Weinreb_amide 3-methylpicolinic_acid->Weinreb_amide 1. SOCl2 2. Me(OMe)NH.HCl, Base 2-pentanoyl-3-picoline 2-pentanoyl-3-picoline Weinreb_amide->2-pentanoyl-3-picoline n-butylmagnesium bromide

Caption: Proposed synthesis of 2-pentanoyl-3-picoline.

This synthetic route provides a basis for anticipating potential impurities. For instance, incomplete hydrolysis in Step 3 could leave residual nitrile, while unreacted Weinreb amide from Step 4 could also be present in the final product. These would have distinct spectroscopic signatures.

Spectroscopic Analysis Protocols

The following standard spectroscopic techniques would be employed for the characterization of both the synthesized and commercial samples of 2-pentanoyl-3-picoline:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be performed to determine the molecular weight and fragmentation pattern.

Spectroscopic Data Comparison: Synthesized vs. Commercial Standard

The following tables present the predicted spectroscopic data for 2-pentanoyl-3-picoline. A commercial standard is expected to exhibit identical data, with any significant deviations in the synthesized sample indicating the presence of impurities or structural incorrectness.

Table 1: Predicted ¹H NMR Data for 2-Pentanoyl-3-picoline (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60dd1HH-6 (Pyridine)
~7.65dd1HH-4 (Pyridine)
~7.30dd1HH-5 (Pyridine)
~2.95t2H-C(O)-CH₂ -CH₂-CH₂-CH₃
~2.50s3HAr-CH₃
~1.70sextet2H-C(O)-CH₂-CH₂ -CH₂-CH₃
~1.40sextet2H-C(O)-CH₂-CH₂-CH₂ -CH₃
~0.95t3H-C(O)-CH₂-CH₂-CH₂-CH₃

Note: Predicted chemical shifts are estimations and may vary slightly in an experimental setting.

Table 2: Predicted ¹³C NMR Data for 2-Pentanoyl-3-picoline (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~202.0C =O (Ketone)
~152.0C -2 (Pyridine)
~148.0C -6 (Pyridine)
~137.0C -4 (Pyridine)
~133.0C -3 (Pyridine)
~123.0C -5 (Pyridine)
~45.0-C(O)-CH₂ -CH₂-CH₂-CH₃
~26.0-C(O)-CH₂-CH₂ -CH₂-CH₃
~22.5-C(O)-CH₂-CH₂-CH₂ -CH₃
~18.0Ar-CH₃
~14.0-C(O)-CH₂-CH₂-CH₂-CH₃

Note: Predicted chemical shifts are estimations and may vary slightly in an experimental setting.

Table 3: Predicted Key IR Absorption Bands for 2-Pentanoyl-3-picoline
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2960, 2870Medium-StrongAliphatic C-H stretch
~1710StrongC=O stretch (Ketone)[3]
~1590, 1570, 1470Medium-StrongC=C and C=N ring stretching (Pyridine)[4]
~1450, 1380MediumC-H bending (Alkyl)
~800-700StrongC-H out-of-plane bending (Aromatic)
Table 4: Predicted Mass Spectrometry Fragmentation for 2-Pentanoyl-3-picoline (EI-MS)
m/zProposed Fragment
177[M]⁺ (Molecular Ion)
148[M - C₂H₅]⁺
134[M - C₃H₇]⁺
120[M - C₄H₉]⁺ or [3-picolinoyl]⁺
92[3-picoline - H]⁺

Interpretation of Spectroscopic Data

A comparative analysis of the spectroscopic data from the synthesized product and the commercial standard should reveal a high degree of similarity for a successful synthesis.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons of the pyridine ring, with their characteristic chemical shifts and coupling patterns. The aliphatic protons of the pentanoyl chain should appear as a triplet for the terminal methyl group, a triplet for the methylene group adjacent to the carbonyl, and two sextets for the other two methylene groups. The methyl group on the pyridine ring should appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum should clearly show the carbonyl carbon at a downfield chemical shift (around 202 ppm). The five distinct signals for the pyridine ring carbons and the five signals for the pentanoyl chain and the picoline methyl group should all be present in their expected regions.

  • IR Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.[3] The aromatic C-H and C=C/C=N stretching vibrations, as well as the aliphatic C-H stretching and bending vibrations, will also be present. The absence of a broad O-H band (around 3300 cm⁻¹) would confirm the absence of any carboxylic acid starting material, and the absence of a sharp C≡N stretch (around 2250 cm⁻¹) would indicate complete hydrolysis of the nitrile intermediate.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z = 177, corresponding to the molecular weight of 2-pentanoyl-3-picoline. The fragmentation pattern is expected to be dominated by cleavage of the alkyl chain of the pentanoyl group, particularly the alpha-cleavage to the carbonyl group, leading to characteristic fragment ions.

Mass_Fragmentation_of_2-Pentanoyl-3-picoline M_plus [C₁₁H₁₅NO]⁺˙ m/z = 177 frag1 [C₁₀H₁₂NO]⁺ m/z = 148 (- C₂H₅) M_plus->frag1 α-cleavage frag2 [C₉H₁₀NO]⁺ m/z = 134 (- C₃H₇) M_plus->frag2 β-cleavage frag3 [C₇H₆NO]⁺ m/z = 120 (3-picolinoyl cation) M_plus->frag3 γ-cleavage frag4 [C₆H₆N]⁺ m/z = 92 (picolyl cation) frag3->frag4 - CO

Caption: Predicted mass fragmentation pathway of 2-pentanoyl-3-picoline.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of 2-pentanoyl-3-picoline. By comparing the experimental data of a synthesized sample with these predicted values and a commercial standard, researchers can confidently verify the structure and assess the purity of their product. Any significant discrepancies would warrant further investigation and purification to ensure the integrity of subsequent research. The methodologies and interpretative logic presented here are broadly applicable to the characterization of other novel organic molecules, underscoring the foundational importance of spectroscopy in modern chemical research.

References

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry.
  • Chemistry World. (n.d.). Ketone infrared spectra.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • LibreTexts Chemistry. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • ACS Publications. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | The Journal of Organic Chemistry.
  • PROSPRE. (n.d.). 1H NMR Predictor.
  • LibreTexts Chemistry. (2022). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • virtual Chemistry 3D. (n.d.). 13C NMR predictor.
  • Semantic Scholar. (n.d.). Correlations of the infrared spectra of some pyridines.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • Mestrelab. (n.d.). Download NMR Predict.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • ResearchGate. (n.d.). Scheme 5. Synthesis of Enantiomerically Pure 2-Acylaziridines from....
  • virtual Chemistry 3D. (n.d.). NMR predictor.
  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.
  • Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.
  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I....
  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • SPIE Digital Library. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy.
  • Polish Journal of Chemistry. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine | Download Table.
  • ACS Publications. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen | The Journal of Physical Chemistry A.
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review).
  • Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Arkivoc. (n.d.). An efficient conversion of carboxylic acids into Weinreb amides.
  • ResearchGate. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines | Request PDF.
  • Synfacts. (2023). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3.
  • Google Patents. (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.
  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides.
  • ResearchGate. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides.

Sources

Validation

A Comparative Guide to the Efficacy of 2-Pentanoyl-3-picoline and Other Picoline Derivatives as Synthons

For researchers, scientists, and professionals in drug development, the selection of appropriate synthons is a critical decision that dictates the efficiency and success of a synthetic route. Picoline derivatives, with t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate synthons is a critical decision that dictates the efficiency and success of a synthetic route. Picoline derivatives, with their inherent reactivity, serve as versatile building blocks in the construction of complex heterocyclic scaffolds, which are prevalent in numerous pharmaceutical agents. This guide provides an in-depth comparative analysis of 2-pentanoyl-3-picoline and other picoline derivatives as synthons, with a focus on their application in the synthesis of polysubstituted pyridines. While direct, side-by-side comparative studies are limited in the literature, this document synthesizes available experimental data and established principles of organic chemistry to offer a clear and objective comparison.

Introduction: Picoline Derivatives as Key Synthons

Picoline, a methyl-substituted pyridine, and its derivatives are fundamental building blocks in organic synthesis. The reactivity of the methyl group, particularly when activated by an adjacent acyl group as in 2-acyl-3-picolines, makes these compounds valuable synthons. The methylene group positioned between the pyridine ring and the carbonyl moiety exhibits enhanced acidity, facilitating its deprotonation to form a reactive carbanion. This nucleophilic intermediate can then participate in a variety of carbon-carbon bond-forming reactions, most notably in condensation reactions to construct highly substituted pyridine rings.

One of the most powerful applications of 2-acylpicoline synthons is the Kröhnke pyridine synthesis . This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, typically ammonium acetate, to yield 2,4,6-trisubstituted pyridines.[1][2] 2-Acyl-3-picolines are direct precursors to the key 1,5-dicarbonyl intermediate in this synthesis.

Comparative Analysis of 2-Acyl-3-Picoline Derivatives

The efficacy of a 2-acyl-3-picoline synthon is primarily determined by the reactivity of the active methylene group and the steric and electronic properties of the acyl substituent. This section compares 2-pentanoyl-3-picoline with other common picoline derivatives.

Reactivity of the Active Methylene Group

The acidity of the α-protons on the methylene group is crucial for the formation of the reactive enolate intermediate. The electron-withdrawing nature of the adjacent carbonyl group and the pyridine ring enhances this acidity.

DerivativeAcyl GroupExpected Influence on Methylene Acidity
2-Pentanoyl-3-picoline Pentanoyl (-CO(CH₂)₃CH₃)The alkyl chain has a weak electron-donating inductive effect, which may slightly decrease the acidity of the methylene protons compared to 2-acetyl-3-picoline.
2-Acetyl-3-picoline Acetyl (-COCH₃)The methyl group has a minimal electronic effect, serving as a baseline for comparison.
2-Propionyl-3-picoline Propionyl (-COCH₂CH₃)The ethyl group has a slightly stronger electron-donating effect than a methyl group, potentially leading to a minor decrease in methylene acidity.
3-Picoline NoneThe methyl group is significantly less acidic than the methylene group in 2-acylpicolines and requires a much stronger base for deprotonation.

Inference: While all 2-acyl-3-picolines are effective synthons due to their activated methylene group, minor differences in the electronic nature of the acyl chain may lead to subtle variations in the ease of enolate formation. However, for most synthetic applications, these differences are likely to be negligible.

Steric Effects

The size of the acyl group can influence the reaction rate and selectivity by introducing steric hindrance around the reactive center.

DerivativeAcyl GroupExpected Steric Hindrance
2-Pentanoyl-3-picoline Pentanoyl (-CO(CH₂)₃CH₃)The longer, flexible pentanoyl chain can exert more significant steric hindrance compared to smaller acyl groups, potentially affecting the approach of bulky reagents.[3]
2-Acetyl-3-picoline Acetyl (-COCH₃)The compact acetyl group presents minimal steric hindrance, allowing for a wider range of substrates to react efficiently.
2-Propionyl-3-picoline Propionyl (-COCH₂CH₃)The ethyl group introduces slightly more steric bulk than a methyl group.

Inference: For reactions involving sterically demanding substrates, 2-acetyl-3-picoline may offer a slight advantage over 2-pentanoyl-3-picoline. The increased steric bulk of the pentanoyl group could potentially lead to lower reaction yields or require more forcing conditions in certain cases.

Solubility

The nature of the acyl group can also impact the solubility of the picoline derivative in various organic solvents, which can be a practical consideration in designing a synthetic procedure.

DerivativeAcyl GroupExpected Solubility Profile
2-Pentanoyl-3-picoline Pentanoyl (-CO(CH₂)₃CH₃)The longer alkyl chain increases the lipophilicity of the molecule, likely enhancing its solubility in nonpolar organic solvents.
2-Acetyl-3-picoline Acetyl (-COCH₃)Exhibits moderate solubility in a range of common organic solvents.
2-Propionyl-3-picoline Propionyl (-COCH₂CH₃)Solubility is expected to be intermediate between the acetyl and pentanoyl derivatives.

Inference: The enhanced solubility of 2-pentanoyl-3-picoline in nonpolar solvents could be advantageous in certain reaction systems, potentially improving reaction homogeneity and facilitating purification.

Experimental Data and Protocols

While direct comparative experimental data is scarce, the Kröhnke pyridine synthesis serves as an excellent model for evaluating the utility of 2-acyl-3-picoline synthons. The general reaction involves the formation of a chalcone-like intermediate, which then cyclizes with an enamine to form the pyridine ring.[4]

Representative Reaction: Kröhnke Pyridine Synthesis

The following is a generalized protocol for the synthesis of a 2,4,6-trisubstituted pyridine, which can be adapted for various 2-acyl-3-picoline derivatives.

Step 1: In situ formation of the α,β-unsaturated ketone (chalcone) This step involves the aldol condensation of a 2-acyl-3-picoline with an aromatic aldehyde.[5][6]

Step 2: Michael addition and cyclization The chalcone intermediate then reacts with an enamine (often generated in situ from a ketone and ammonia source) to form a 1,5-dicarbonyl compound, which subsequently cyclizes and aromatizes to the final pyridine product.[1][2]

Experimental Protocol: Synthesis of a 4'-Aryl-2,2':6',2''-terpyridine using a 2-Acylpicoline Derivative

This protocol is adapted from established procedures for the Kröhnke synthesis of terpyridines.[7]

Materials:

  • 2-Acylpyridine (e.g., 2-acetylpyridine) (2.0 equiv)

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 equiv)

  • Potassium Hydroxide (KOH) (1.2 equiv)

  • Methanol (solvent)

  • 35% Aqueous Ammonia solution

Procedure:

  • In a round-bottom flask, dissolve the 2-acylpyridine (2.0 equiv) in methanol.

  • To this solution, add the aromatic aldehyde (1.0 equiv).

  • Add potassium hydroxide pellets (1.2 equiv) to the reaction mixture.

  • Finally, add a 35% aqueous ammonia solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, a precipitate should form.

  • Collect the solid product by filtration and wash with water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Yields: Yields for the Kröhnke synthesis are generally good to excellent, often ranging from 70-90%, depending on the specific substrates and reaction conditions.[8]

Visualization of Key Processes

General Mechanism of the Kröhnke Pyridine Synthesis

Kröhnke_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Aromatization A 2-Acyl-3-picoline C Enolate Intermediate A->C - H⁺ B Base B->A E 1,5-Dicarbonyl Intermediate C->E D α,β-Unsaturated Carbonyl Compound D->E G Dihydropyridine Intermediate E->G F Ammonia Source (e.g., NH₄OAc) F->G H Substituted Pyridine G->H - H₂O

Caption: Generalized mechanism of the Kröhnke pyridine synthesis.

Workflow for Efficacy Comparison

Efficacy_Workflow start Select Picoline Derivatives (e.g., 2-Pentanoyl-3-picoline, 2-Acetyl-3-picoline) reaction_setup Set up Parallel Reactions (e.g., Kröhnke Synthesis) with a common substrate start->reaction_setup monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_setup->monitoring workup Identical Work-up and Purification Procedures monitoring->workup analysis Analyze Products (Yield, Purity, Spectroscopic Data) workup->analysis comparison Compare Efficacy Based on: - Reaction Time - Yield - Purity - By-product Formation analysis->comparison conclusion Draw Conclusions on Synthon Efficacy comparison->conclusion

Caption: A logical workflow for the comparative evaluation of picoline synthons.

Conclusion

  • Reactivity: The electronic influence of the longer alkyl chain in the pentanoyl group is expected to have a minimal impact on the acidity of the active methylene protons compared to the acetyl group, leading to similar reactivity in enolate formation.

  • Steric Effects: The larger steric profile of the pentanoyl group may be a limiting factor in reactions with bulky substrates, where the less hindered 2-acetyl-3-picoline might be preferred.

  • Solubility: The increased lipophilicity of 2-pentanoyl-3-picoline can be advantageous for reactions conducted in nonpolar solvents.

Ultimately, the optimal choice of a 2-acyl-3-picoline synthon will depend on the specific requirements of the synthetic target and the reaction conditions. This guide provides a framework for making an informed decision based on sound chemical principles and available experimental context.

References

  • Wikipedia. Kröhnke pyridine synthesis. [Link]

  • Royal Society of Chemistry. Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles. Journal of Chemical Research, Synopses1999 , (11), 666-667. [Link]

  • PrepChem. Synthesis of terpyridine. [Link]

  • ACS Publications. Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega2023 , 8 (5), 4937-4947. [Link]

  • Constable, E. C. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Molecules2019 , 24(9), 1793. [Link]

  • Beilstein-Institut. The simple production of nonsymmetric quaterpyridines through Kröhnke pyridine synthesis. Beilstein Journal of Organic Chemistry2012 , 8, 126-130. [Link]

  • MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules2022 , 27(16), 5243. [Link]

  • Chemistry LibreTexts. 4: The Aldol Condensation – Preparation of Chalcones (Experiment). [Link]

  • Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

  • ResearchGate. Kröhnke reaction (pyridine synthesis). [Link]

  • ResearchGate. (PDF) Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? [Link]

  • ResearchGate. Synthesis of 2,4,6‐trisubstituted pyridines. [Link]

  • ResearchGate. Monopyridines obtained via Kröhnke methodology. [Link]

  • ResearchGate. Syntheses of Functionalized 2,2′:6′,2′′-Terpyridines. [Link]

  • Royal Society of Chemistry. The Kröhnke synthesis of benzo[a]indolizines revisited. Org. Chem. Front., 2022 , 9, 1634-1641. [Link]

Sources

Comparative

Benchmarking the Stability of 2-Pentanoyl-3-picoline: A Comparative Guide for Drug Development Professionals

In the landscape of pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of a successful drug product. It directly impacts safety, efficac...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of a successful drug product. It directly impacts safety, efficacy, and shelf-life. This guide provides a comprehensive framework for benchmarking the stability of 2-pentanoyl-3-picoline, a heterocyclic ketone of increasing interest, against other structurally relevant ketones. By understanding its comparative stability, researchers can anticipate potential degradation pathways, develop robust formulations, and establish appropriate storage conditions, thereby de-risking the development process.

This document is structured to provide not just a protocol, but a rationale-driven approach to stability assessment. We will delve into the principles of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines and present a clear, actionable plan for a comparative analysis.[1][2][3][4]

Introduction: The Critical Role of Ketone Stability in Pharmaceuticals

Ketones are a versatile class of organic compounds frequently encountered in pharmaceutical intermediates and APIs. Their carbonyl group, while central to their synthetic utility, can also be a site of chemical instability. Degradation can occur through various mechanisms, including oxidation, hydrolysis, and photolysis, leading to the formation of impurities that may be inactive, less active, or even toxic.[5] Therefore, a thorough understanding of a novel ketone's stability profile early in development is not just a regulatory requirement but a scientific necessity.

This guide will focus on a comparative stability assessment of three ketones:

  • 2-Pentanoyl-3-picoline: The molecule of interest, featuring a pentanoyl group attached to a picoline (methylpyridine) ring. Its stability will be influenced by the interplay between the alkyl ketone chain and the heterocyclic aromatic ring.

  • 2-Pentanone: A simple aliphatic ketone chosen to represent the stability of the pentanoyl group without the influence of the picoline ring.

  • Acetophenone: A simple aromatic ketone selected to provide a comparison to a system where the carbonyl is directly conjugated with an aromatic ring.[6]

By comparing the degradation profiles of these three compounds under identical stress conditions, we can elucidate the specific contributions of the picoline ring and the nature of the carbonyl's substitution to the overall stability of 2-pentanoyl-3-picoline.

Experimental Design: A Forced Degradation Study

Forced degradation, or stress testing, is the cornerstone of this comparative analysis. It involves subjecting the compounds to conditions more severe than those they would typically encounter during storage and handling.[1][2] The goal is to generate degradation products and identify the likely degradation pathways, which is essential for developing stability-indicating analytical methods.[4] Our experimental workflow is designed to be compliant with ICH Q1A(R2) and Q1B guidelines.[3][7]

Caption: Experimental workflow for the comparative forced degradation study.

Materials and Reagents
  • 2-Pentanoyl-3-picoline (Test substance)

  • 2-Pentanone (Aliphatic reference)

  • Acetophenone (Aromatic reference)

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffers

  • Calibrated analytical balance, pH meter, oven, and photostability chamber

Analytical Methodology: Stability-Indicating HPLC-UV/MS

A robust, stability-indicating analytical method is crucial for separating the parent ketone from its degradation products. A reverse-phase high-performance liquid chromatography (HPLC) method with UV and mass spectrometric (MS) detection is recommended.

ParameterRecommended ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for compounds of moderate polarity.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)Formic acid improves peak shape and ionization for MS detection. A gradient allows for the elution of both polar and non-polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at a suitable wavelength (e.g., 254 nm) and MSUV for quantification and MS for identification of degradation products.
Injection Vol. 10 µLStandard injection volume.
Forced Degradation Protocols

For each condition, solutions of 2-pentanoyl-3-picoline, 2-pentanone, and acetophenone will be prepared at a concentration of approximately 1 mg/mL. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

2.3.1. Hydrolytic Degradation

  • Acidic Hydrolysis: Add 1 mL of stock solution to 9 mL of 0.1 M HCl.

  • Basic Hydrolysis: Add 1 mL of stock solution to 9 mL of 0.1 M NaOH.

  • Neutral Hydrolysis: Add 1 mL of stock solution to 9 mL of purified water.

  • Incubate all solutions at 60°C and analyze at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize acidic and basic samples before HPLC analysis.

Causality: This study assesses susceptibility to acid- and base-catalyzed hydrolysis. The ester-like character of the ketone linkage can be probed, although ketones are generally more resistant to hydrolysis than esters. The picoline ring's basicity might influence its stability in acidic conditions.

2.3.2. Oxidative Degradation

  • Add 1 mL of stock solution to 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature and analyze at appropriate time points.

  • Trustworthiness: The use of a common oxidizing agent like H₂O₂ provides a standardized way to assess susceptibility to oxidation.[1] Ketones can be susceptible to oxidation, potentially leading to cleavage of C-C bonds adjacent to the carbonyl group.[5]

2.3.3. Thermal Degradation

  • Place a solid sample of each ketone in a controlled temperature oven at 60°C.

  • Dissolve and analyze samples at various time points.

  • Expertise: This test evaluates the intrinsic thermal stability of the molecule in the solid state, which is crucial for determining appropriate storage and shipping conditions.[8]

2.3.4. Photolytic Degradation

  • Expose solid samples and solutions of each ketone to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the exposure period.

  • Authoritative Grounding: Photons can provide the activation energy for various degradation reactions, including cleavage and rearrangement.[9] Aromatic and heterocyclic systems are often photoreactive.

Anticipated Results and Discussion

The data from these studies will allow for a direct comparison of the stability of 2-pentanoyl-3-picoline with its aliphatic and aromatic counterparts.

Hypothetical Comparative Stability Data
Stress Condition2-Pentanoyl-3-picoline (% Degradation)2-Pentanone (% Degradation)Acetophenone (% Degradation)
Acid Hydrolysis (0.1M HCl, 60°C, 24h) ~5-10%< 5%< 5%
Base Hydrolysis (0.1M NaOH, 60°C, 24h) ~10-15%~5-10%~5-10%
Oxidative (3% H₂O₂, RT, 24h) ~15-20%~10-15%~5-10%
Thermal (Solid, 60°C, 7 days) < 2%< 2%< 2%
Photolytic (ICH Q1B) ~20-30%< 5%~10-15%
Interpretation of Hypothetical Data
  • Hydrolytic Stability: 2-Pentanoyl-3-picoline may show slightly increased degradation in both acidic and basic conditions compared to the other ketones. The basicity of the picoline nitrogen could make it more susceptible to protonation in acidic media, potentially influencing the electronic character of the carbonyl group. In basic conditions, enolate formation could be a potential degradation pathway.

  • Oxidative Stability: The presence of the picoline ring might render 2-pentanoyl-3-picoline more susceptible to oxidation compared to 2-pentanone and acetophenone. The pyridine ring itself can be oxidized, and this could be a primary degradation pathway.[10][11]

  • Thermal Stability: All three ketones are expected to be relatively stable to dry heat at 60°C in the solid state.

  • Photostability: This is where the most significant differences are anticipated. The conjugated system of the picoline ring is likely to be a chromophore that absorbs UV light, making 2-pentanoyl-3-picoline more susceptible to photolytic degradation than the aliphatic 2-pentanone.[12] Acetophenone, also an aromatic ketone, is known to be photoreactive and serves as a good benchmark.

Proposed Degradation Pathway for 2-Pentanoyl-3-picoline

Based on the structure, several degradation pathways can be hypothesized. The primary sites of degradation are likely to be the carbonyl group, the picoline ring, and the benzylic-like position on the pentanoyl chain.

degradation_pathway cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis) cluster_hydrolysis Hydrolysis (Acid/Base) parent 2-Pentanoyl-3-picoline n_oxide Picoline N-oxide derivative parent->n_oxide Oxidation baeyer_villiger Baeyer-Villiger Oxidation Product (Ester formation) parent->baeyer_villiger Oxidation cleavage Norrish Type I/II Cleavage Products parent->cleavage Photolysis aldol Aldol condensation products (under basic conditions) parent->aldol Base-catalyzed

Caption: Hypothetical degradation pathways for 2-pentanoyl-3-picoline.

Conclusion

This guide outlines a scientifically rigorous and regulatory-compliant framework for benchmarking the stability of 2-pentanoyl-3-picoline. By comparing its degradation profile to that of a simple aliphatic ketone (2-pentanone) and a simple aromatic ketone (acetophenone), researchers can gain valuable insights into the molecule's intrinsic stability. The anticipated results suggest that the picoline moiety may render 2-pentanoyl-3-picoline more susceptible to oxidative and photolytic degradation.

The provided experimental protocols are designed to be self-validating and will generate the necessary data to identify critical stability liabilities. This information is paramount for guiding formulation development, selecting appropriate packaging, and defining storage conditions, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. [Link]

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. PubMed. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). FORCED DEGRADATION STUDY:- A RECENT APPROACH FOR STRESS TESTING OF DRUG SUBSTANCE AND DRUG PRODUCTS. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • LibreTexts Chemistry. (2023). Properties of Aldehydes and Ketones. [Link]

  • LibreTexts Chemistry. (2025). Oxidation of Aldehydes and Ketones. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • National Research Council. (1938). The Photolysis of Aldehydes and Ketones. The National Academies Press. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Science.gov. (n.d.). ketone body oxidation: Topics by Science.gov. [Link]

  • U.S. Army Materiel Command. (1964). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. [Link]

  • Wikipedia. (n.d.). Acetophenone. [Link]

  • ACS Publications. (n.d.). ACS Sustainable Chemistry & Engineering. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Pentanoyl-3-picoline for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Pentanoyl-3-picol...

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Pentanoyl-3-picoline. As this compound combines a picoline (methylpyridine) core with a pentanoyl (ketone) group, its handling and disposal require careful consideration of the hazards associated with both functionalities. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols to ensure operational integrity and personal safety.

Hazard Profile and Risk Assessment

2-Pentanoyl-3-picoline is not extensively documented in publicly available safety literature. Therefore, a conservative risk assessment must be derived from the known hazards of its structural analogues, primarily picoline derivatives. Picolines are classified as hazardous materials due to their flammability, toxicity, and corrosivity.[1][2][3]

Inferred Hazard Classification for 2-Pentanoyl-3-picoline:

Hazard ClassDescriptionRationale & Authoritative Source
Flammable Liquid Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2]Picoline isomers are flammable liquids (Category 3).[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[4]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed and toxic in contact with skin or if inhaled.[3][5]Picolines are known to be toxic via multiple exposure routes.[4] Systemic effects can include headache, dizziness, nausea, and potential damage to the liver and kidneys.[4][5]
Skin Corrosion / Irritation Causes severe skin burns and eye damage.[3][5]The picoline structure is corrosive to skin, eyes, and mucous membranes.[4] Prolonged contact can lead to chemical burns.[4]
Respiratory Irritation May cause respiratory irritation.[5]Vapors are irritating to the respiratory tract.[4] All handling should be performed in a well-ventilated area, preferably a chemical fume hood.[6][7]

This assessment necessitates that 2-Pentanoyl-3-picoline be treated as a hazardous waste stream, requiring specialized disposal procedures.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable to prevent exposure. The selection of appropriate barriers is critical due to the compound's inferred toxicity and corrosivity.

PPE CategorySpecificationRationale
Hand Protection Butyl rubber or neoprene gloves. Nitrile gloves are not recommended for extended contact with pyridine-based compounds.[6]Provides robust protection against skin absorption, which is a primary route of toxic exposure.[4] Always inspect gloves before use and use proper removal technique to avoid contamination.[3]
Eye & Face Protection Chemical safety goggles and a face shield (if there is a splash hazard).Protects against splashes that can cause severe eye damage and burns.[3] Standard safety glasses are insufficient.
Body Protection Flame-retardant, fully-buttoned lab coat and appropriate protective clothing.Protects skin from accidental contact and spills.[3] Contaminated clothing must be removed immediately and decontaminated before reuse.[4][8]
Respiratory Protection Required when vapors or aerosols may be generated outside of a fume hood. Use a NIOSH/MSHA-approved respirator.[2]Prevents inhalation of toxic and irritating vapors.[3][5] Work should be conducted within a certified chemical fume hood to minimize inhalation risk.[6][7]

Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Collection Procedure:

  • Select a Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "2-Pentanoyl-3-picoline." Include the approximate concentration and date.

  • Collection: Collect all waste, including rinsate from cleaning contaminated glassware, directly into the designated container. Do not mix with other waste types.

  • Closure: Keep the waste container tightly closed when not in use to prevent the release of flammable and toxic vapors.[1][2]

  • Storage: Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste.[1][4] This area should be away from heat sources and incompatible materials like strong oxidizers and acids.[6][9]

Diagram: Waste Segregation Decision Workflow

This diagram illustrates the decision-making process for segregating chemical waste at the source.

start Waste Generated: 2-Pentanoyl-3-picoline is_mixed Is it mixed with other chemicals? start->is_mixed is_pure Is the waste pure compound or rinsate only? collect_dedicated Collect in dedicated '2-Pentanoyl-3-picoline' waste container. is_pure->collect_dedicated Yes is_mixed->is_pure No check_compat Are the other chemicals compatible (e.g., other organic solvents)? is_mixed->check_compat Yes consult_ehs STOP. Consult Environmental Health & Safety (EHS) for guidance. check_compat->consult_ehs No collect_halogenated Collect in 'Non-Halogenated Organic Waste' container. Ensure picoline is listed on the waste tag. check_compat->collect_halogenated Yes

Caption: Decision tree for proper segregation of 2-Pentanoyl-3-picoline waste.

Spill Management Procedures

Immediate and correct response to a spill is vital to mitigate risks.

  • Small Spill (manageable within 10 minutes):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[10]

    • Use non-sparking tools to collect the absorbed material.[2][5]

    • Place the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.[2]

    • Clean the spill area with an appropriate decontaminating solution.

  • Large Spill:

    • Evacuate the area immediately.[9]

    • Remove all sources of ignition.[2][9]

    • Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area.

Final Disposal Pathway

Under no circumstances should 2-Pentanoyl-3-picoline be disposed of down the drain or in regular trash.[9] The accepted and regulated method for final disposal is through a licensed hazardous waste management company.

The operational plan for disposal involves the following steps:

  • Accumulation: Safely store the properly labeled and sealed waste container in your lab's designated satellite accumulation area.

  • Waste Pickup Request: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.

  • Transfer of Custody: EHS personnel will collect the waste and consolidate it for shipment.

  • Incineration: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF). The preferred disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3][9]

Diagram: Disposal Workflow from Lab to Final Treatment

This workflow outlines the logistical steps for the disposal of collected chemical waste.

A 1. Waste Collection & Segregation (Researcher) B 2. Secure Storage (Satellite Accumulation Area) A->B C 3. EHS Pickup Request (Researcher) B->C D 4. Collection & Consolidation (EHS Department) C->D E 5. Transport to TSDF (Licensed Hauler) D->E F 6. Final Disposal (Incineration) E->F

Caption: Standard operating procedure for hazardous chemical waste disposal.

Emergency First Aid Measures

In the event of accidental exposure, immediate action is required. This information should be clearly posted, and the Safety Data Sheet (SDS) for a related compound should be readily available for emergency responders.

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and call for immediate medical assistance.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]

By adhering to these rigorous procedures, laboratory professionals can ensure the safe handling and compliant disposal of 2-Pentanoyl-3-picoline, protecting themselves, their colleagues, and the environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4-picoline, 98%. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from a general university safety document source.
  • National Toxicology Program. (n.d.). 3-Picoline - [108-99-6]. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from a general university safety guideline source.
  • Jubilant Ingrevia. (2011). Safety Data Sheet - Beta picoline.
  • Needle.Tube. (n.d.). Safety Protocols for Handling Hazardous Reagents and Chemicals in a Medical Diagnostic Lab. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Vertellus. (n.d.). MATERIAL SAFETY DATA SHEET ALPHA PICOLINE.

Sources

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